molecular formula C5H10O2 B031535 Methyl isobutyrate CAS No. 547-63-7

Methyl isobutyrate

Cat. No.: B031535
CAS No.: 547-63-7
M. Wt: 102.13 g/mol
InChI Key: BHIWKHZACMWKOJ-UHFFFAOYSA-N
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Description

Methyl isobutyrate (CAS 547-63-7) is a volatile ester compound valued in research for its distinct, apple-like odor and utility as a versatile chemical intermediate. Its primary research applications span the fields of flavor and fragrance science, where it serves as a key reference standard and aroma component for analytical studies and the development of synthetic formulations. In organic synthesis, this compound acts as a crucial building block; its ester moiety can be readily hydrolyzed to isobutyric acid or transesterified, and it is a precursor for amide synthesis. Furthermore, its properties are exploited in materials science, particularly in the development of polymer latexes and coatings, where it functions as a low-boiling, low-odor coalescing agent or solvent. The mechanism of action in sensory research involves its interaction with olfactory receptors, eliciting a characteristic fruity sensory response. In industrial and chemical research, it is investigated as a green solvent and a potential bio-based feedstock. This product is provided as a high-purity reagent to ensure consistent and reliable experimental results. It is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylpropanoate
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InChI

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3
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InChI Key

BHIWKHZACMWKOJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)OC
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5060275
Record name Propanoic acid, 2-methyl-, methyl ester
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, colourless liquid
Record name Methyl isobutyrate
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Record name Methyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

91.00 to 93.00 °C. @ 760.00 mm Hg
Record name Methyl isobutyrate
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Methyl isobutyrate
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Density

0.884-0.888
Record name Methyl isobutyrate
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CAS No.

547-63-7
Record name Methyl isobutyrate
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Record name METHYL ISOBUTYRATE
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Record name Methyl isobutyrate
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Melting Point

-84.7 °C
Record name Methyl isobutyrate
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrate (also known as methyl 2-methylpropanoate) is the ester formed from the condensation of isobutyric acid and methanol (B129727). It is a colorless liquid with a characteristic fruity, apple-like aroma.[1] This compound finds applications as a flavoring agent in the food and beverage industry, a fragrance component, and a solvent in various chemical processes.[1] In the context of research and development, particularly in drug development, understanding the physicochemical properties and structure of molecules like this compound is fundamental for its use as a reagent, solvent, or potential precursor in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Identification

The structural formula of this compound is (CH₃)₂CHCOOCH₃. It is the methyl ester of isobutyric acid.[2] The molecule consists of an isopropyl group attached to a carbonyl carbon, which is in turn bonded to a methoxy (B1213986) group.

Identifiers

IdentifierValue
IUPAC Namemethyl 2-methylpropanoate[2][3]
CAS Number547-63-7[1][3]
Molecular FormulaC₅H₁₀O₂[1][3]
SMILESCC(C)C(=O)OC[3]
InChIInChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3[3]
InChIKeyBHIWKHZACMWKOJ-UHFFFAOYSA-N[3]

graph chemical_structure {
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node [shape=plaintext, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=12, color="#202124"];

// Atoms C1 [label="C"]; H1a [label="H"]; H1b [label="H"]; H1c [label="H"];

C2 [label="C"]; H2[label="H"];

C3 [label="C"]; H3a [label="H"]; H3b [label="H"]; H3c [label="H"];

C4 [label="C"]; O1 [label="O"];

O2 [label="O"];

C5 [label="C"]; H5a [label="H"]; H5b [label="H"]; H5c [label="H"];

// Bonds C1 -- C2; C1 -- H1a; C1 -- H1b; C1 -- H1c;

C2 -- H2; C2 -- C3; C2 -- C4;

C3 -- H3a; C3 -- H3b; C3 -- H3c;

C4 -- O1 [style=double]; C4 -- O2;

O2 -- C5;

C5 -- H5a; C5 -- H5b; C5 -- H5c; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValue
Molecular Weight 102.13 g/mol [3]
Appearance Colorless liquid[1][2]
Odor Fruity, apple-like[1]
Density 0.891 g/mL at 25 °C[4]
Boiling Point 90-92 °C[4][5]
Melting Point -85 °C[5]
Flash Point 12 °C (closed cup)[4]
Refractive Index n20/D 1.384[4]
Solubility in Water Slightly soluble[4]
Solubility in Organic Solvents Miscible with alcohol and diethyl ether[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in a laboratory setting.

Synthesis: Fischer Esterification of Isobutyric Acid with Methanol

This is a common and straightforward method for the preparation of this compound.

Workflow Diagram:

G reagents Combine Isobutyric Acid, Methanol, and H₂SO₄ reflux Reflux the Mixture reagents->reflux workup Aqueous Workup (Neutralization & Extraction) reflux->workup drying Dry Organic Layer workup->drying purification Purify by Distillation drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 equivalent), an excess of methanol (e.g., 3-5 equivalents, which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Purification: Fractional Distillation

Fractional distillation is employed to separate the this compound from any unreacted starting materials and byproducts.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 90-92 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.

Analysis: Gas Chromatography (GC)

GC is an effective technique for assessing the purity of this compound and for monitoring reaction progress.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the this compound peak can be compared to a known standard to confirm its identity. The peak area percentage can be used to estimate the purity.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • The proton NMR spectrum will show a singlet for the methoxy protons (-OCH₃) at approximately 3.67 ppm.

    • A septet for the methine proton (-CH) will appear around 2.56 ppm.

    • A doublet for the six equivalent methyl protons (-CH(CH₃)₂) will be observed at about 1.17 ppm.

  • ¹³C NMR Spectroscopy:

    • The carbon NMR spectrum will show a signal for the carbonyl carbon at approximately 177 ppm.

    • The methoxy carbon will appear around 51 ppm.

    • The methine carbon will be observed near 34 ppm.

    • The two equivalent methyl carbons will give a signal at roughly 19 ppm.

Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: The spectrum will exhibit a strong characteristic absorption band for the C=O (ester) stretch at approximately 1740 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹, and C-O stretching bands will appear in the 1100-1300 cm⁻¹ region.

References

Synthesis of Methyl Isobutyrate from Isobutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl isobutyrate from isobutyric acid, focusing on the widely utilized Fischer-Speier esterification method. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable ester characterized by its fruity aroma, finding applications as a flavoring and fragrance agent, as well as a solvent and intermediate in organic synthesis.[1] The most common and direct method for its preparation is the acid-catalyzed esterification of isobutyric acid with methanol (B129727).[1][2] This guide will delve into the specifics of this reaction, providing detailed methodologies and comparative data to aid in the successful synthesis and purification of this compound.

Reaction Pathway: Fischer-Speier Esterification

The synthesis of this compound from isobutyric acid and methanol is a classic example of Fischer-Speier esterification. This reversible reaction is catalyzed by a strong acid, typically sulfuric acid, and involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.[3][4]

Caption: Reaction scheme for the Fischer-Speier esterification of isobutyric acid with methanol.

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of this compound using both homogeneous and heterogeneous acid catalysts.

Homogeneous Catalysis: Sulfuric Acid

This protocol is a standard laboratory procedure for Fischer esterification.

Materials:

  • Isobutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid and an excess of methanol. A common molar ratio is 1:3 to 1:5 of acid to alcohol to drive the equilibrium towards the product.[5]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid) to the mixture while stirring.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 1-4 hours.[3][7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to extract the this compound.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted isobutyric acid), and finally with brine.[4][8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent (diethyl ether and excess methanol) using a rotary evaporator.[8]

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.[1]

Heterogeneous Catalysis: Amberlyst-15

The use of a solid acid catalyst like Amberlyst-15 simplifies product purification as the catalyst can be easily removed by filtration.[9]

Materials:

  • Isobutyric acid

  • Methanol (anhydrous)

  • Amberlyst-15 ion-exchange resin

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and dry it in an oven before use.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid, methanol, and Amberlyst-15. The catalyst loading is typically in the range of 5-15% by weight of the reactants.[10]

  • Reflux: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. The reaction time can vary from 2 to 8 hours depending on the temperature and catalyst loading.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with methanol, dried, and reused.[10]

  • Purification: The filtrate, containing this compound, unreacted starting materials, and water, can be purified by fractional distillation as described in the homogeneous catalysis protocol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the esterification of carboxylic acids, providing a baseline for the synthesis of this compound.

Table 1: Homogeneous Catalysis of Carboxylic Acids

Carboxylic AcidAlcoholCatalyst (mol%)Molar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄ (cat.)-65-90[8]
Stearic Acid1-ButanolH₂SO₄ (25)1:1565-99[6]
Acetic AcidEthanolH₂SO₄ (cat.)1:10Reflux-97[5]

Table 2: Heterogeneous Catalysis of Carboxylic Acids using Amberlyst-15

Carboxylic AcidAlcoholCatalyst Loading (wt%)Molar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Butyric AcidMethanol6.51:3704>90 (Conversion)[2]
Propionic AcidIsobutanol-1:175--[11]
Palm Fatty AcidMethanol----97 (Yield)[10]

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Mix Isobutyric Acid, Methanol, and Catalyst reflux Heat to Reflux reactants->reflux cool Cool to Room Temperature reflux->cool extract Liquid-Liquid Extraction (with Diethyl Ether) cool->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4/Na2SO4 wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Purification by fractional distillation is a critical step to obtain high-purity this compound.[1] The boiling point of this compound is approximately 92°C, which allows for its separation from higher-boiling impurities like unreacted isobutyric acid (boiling point ~155°C) and lower-boiling components like methanol (boiling point ~65°C).

Conclusion

The synthesis of this compound from isobutyric acid via Fischer-Speier esterification is a robust and well-established method. The choice between a homogeneous catalyst like sulfuric acid and a heterogeneous catalyst such as Amberlyst-15 will depend on the specific requirements of the synthesis, including scale, desired purity, and considerations for catalyst recovery and reuse. By carefully controlling reaction parameters such as temperature, reaction time, and reactant molar ratios, high yields of this compound can be achieved. Subsequent purification through extraction and fractional distillation is essential for obtaining a product of high purity suitable for its various applications.

References

Synthesis of Methyl Isobutyrate from Propylene and Carbon Monoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methyl isobutyrate from propylene (B89431) and carbon monoxide. The document details the underlying chemical principles, reaction conditions, catalytic systems, and experimental protocols for the key methodologies. Quantitative data from cited literature is summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz to facilitate a deeper understanding of the processes.

Introduction

This compound is a valuable chemical intermediate with applications in the fragrance, solvent, and pharmaceutical industries. Its synthesis from readily available feedstocks such as propylene and carbon monoxide is of significant industrial interest. The primary approaches to this synthesis involve the carbonylation of propylene, which can be broadly categorized into two main routes:

  • Palladium-Catalyzed Hydrocarboxylation of Propylene to Isobutyric Acid: This two-step process involves the initial formation of isobutyric acid through the hydrocarboxylation of propylene, followed by esterification with methanol (B129727) to yield this compound. This route offers high selectivity to the branched isomer.

  • Direct Carbonylation of Propylene in the Presence of Methanol: This method, often employing strong acid catalysts like hydrogen fluoride (B91410) (HF), allows for the one-step synthesis of this compound. This process is a variation of the well-known Koch-Haaf reaction.

This guide will delve into the technical details of both synthetic pathways, providing researchers and professionals with the necessary information to understand and potentially implement these processes.

Palladium-Catalyzed Hydrocarboxylation of Propylene

The palladium-catalyzed hydrocarboxylation of propylene to isobutyric acid is a highly selective method for producing the branched-chain carboxylic acid, which is the direct precursor to this compound.

Reaction Principle

The overall reaction for the hydrocarboxylation of propylene to isobutyric acid is as follows:

CH₃CH=CH₂ + CO + H₂O → (CH₃)₂CHCOOH

The isobutyric acid is subsequently esterified with methanol to produce this compound:

(CH₃)₂CHCOOH + CH₃OH ⇌ (CH₃)₂CHCOOCH₃ + H₂O

The key to this process is the palladium catalyst system, which typically consists of a palladium salt, a phosphine (B1218219) or arsine ligand, and a hydrogen halide promoter. The choice of ligand is crucial for achieving high selectivity for the iso-isomer.

Quantitative Data

The following table summarizes the quantitative data from various patented palladium-catalyzed hydrocarboxylation processes for producing isobutyric acid from propylene.

Catalyst SystemTemperature (°C)CO Pressure (psi)SolventPropylene Conversion (%)Isobutyric Acid Selectivity (%)Reference
Pd(OAc)₂ / Triphenylarsine / HCl95 - 110800 - 900Isobutyric Acid>90>75[1]
Palladium Compound / Phosphoamine Ligand / HX75 - 150250 - 5000Carboxylic AcidHighPredominantly Iso-isomer[2][3]
Experimental Protocols

2.3.1. General Procedure for Palladium-Catalyzed Hydrocarboxylation of Propylene [1][2][3][4]

A high-pressure autoclave reactor is charged with a suitable solvent (e.g., isobutyric acid), the palladium catalyst (e.g., palladium acetate), the organo-arsine or phosphoamine ligand, and a hydrogen halide source (e.g., HCl). The reactor is sealed and purged with carbon monoxide. The desired amount of water and propylene are then introduced. The reactor is heated to the specified temperature (typically 75-150°C) and pressurized with carbon monoxide to the desired pressure (typically 250-5000 psi). The reaction mixture is stirred for a predetermined period. After cooling and depressurization, the liquid product is analyzed by gas chromatography (GC) to determine the conversion of propylene and the selectivity to isobutyric acid. The isobutyric acid can then be isolated and purified by distillation.

2.3.2. Esterification of Isobutyric Acid

The purified isobutyric acid is mixed with an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is refluxed for several hours. After cooling, the mixture is washed with water and a dilute sodium bicarbonate solution to remove the acid catalyst and any unreacted isobutyric acid. The organic layer is then dried and distilled to yield pure this compound.

Signaling Pathways and Experimental Workflows

Palladium_Catalyzed_Hydrocarboxylation cluster_reactants Reactants cluster_catalyst Catalyst System Propylene Propylene Reactor High-Pressure Autoclave Reactor Propylene->Reactor CO Carbon Monoxide CO->Reactor H2O Water H2O->Reactor Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reactor Ligand Ligand (e.g., Triphenylarsine) Ligand->Reactor Promoter Promoter (e.g., HCl) Promoter->Reactor Separation Separation & Purification Reactor->Separation Isobutyric_Acid Isobutyric Acid Separation->Isobutyric_Acid Esterification Esterification with Methanol Isobutyric_Acid->Esterification Methyl_Isobutyrate This compound Esterification->Methyl_Isobutyrate Methanol Methanol Methanol->Esterification

Caption: Workflow for the synthesis of this compound via palladium-catalyzed hydrocarboxylation.

Direct Synthesis of this compound via Koch-Haaf Type Reaction

The direct carbonylation of propylene with carbon monoxide in the presence of methanol, catalyzed by a strong acid, is an alternative route to this compound. This process is a modification of the Koch-Haaf reaction.

Reaction Principle

The overall reaction is as follows:

CH₃CH=CH₂ + CO + CH₃OH → (CH₃)₂CHCOOCH₃

This reaction is typically carried out under high pressure and in the presence of a strong acid catalyst, such as hydrogen fluoride (HF). The strong acid protonates the propylene to form a secondary carbocation, which then reacts with carbon monoxide. The resulting acylium ion is subsequently attacked by methanol to form the methyl ester.

Quantitative Data

The following table summarizes the quantitative data for the direct synthesis of this compound or isobutyric acid using a hydrogen fluoride catalyst.

CatalystTemperature (°C)Total Pressure (bar)Residence Time (min)Reactant Mole Ratios (HF:Propylene, Methanol:Propylene)ProductReference
Liquid HF30 - 90100 - 4000.1 - 18010:1 to 40:1, 0.9:1 to 0.999:1This compound or Isobutyric Acid[5]
Experimental Protocols

3.3.1. General Procedure for HF-Catalyzed Carbonylation of Propylene [5]

This reaction is typically performed in a continuous flow reactor system due to the corrosive nature of liquid hydrogen fluoride. Anhydrous liquid HF is fed into the reactor along with carbon monoxide. Propylene and methanol are then introduced into the gas phase of the reactor at a controlled rate. The reaction is maintained at a temperature between 30 and 90°C and a total pressure of 100 to 400 bar. The residence time in the reactor is carefully controlled to maximize the yield of the desired product. The reaction mixture exiting the reactor is then subjected to a simple distillation to separate the this compound or isobutyric acid from the excess HF and any byproducts.

3.3.2. Direct Synthesis using a Palladium Catalyst [6]

A specific example of a direct, one-step synthesis of this compound using a palladium catalyst has been reported.

Experimental Protocol: [6]

An autoclave is charged with 0.3 g of palladium chloride, 5 g of o-trifluoromethylphenyldiphenylphosphine, 10 ml of methanol, and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave is pressurized with carbon monoxide to 800 psig and heated to 120°C with stirring. 10 g of liquid propylene is then added, and the reaction is continued at 120°C and 1000 psig for 3 hours. After cooling and depressurization, the reaction mixture is analyzed by gas chromatography. This procedure reportedly yields a this compound to methyl n-butyrate ratio of 7.1:1.

Signaling Pathways and Experimental Workflows

Koch_Haaf_Reaction cluster_reactants Reactants Propylene Propylene Reactor Continuous Flow Reactor Propylene->Reactor CO Carbon Monoxide CO->Reactor Methanol Methanol Methanol->Reactor Catalyst Strong Acid Catalyst (e.g., Liquid HF) Catalyst->Reactor Distillation Distillation Reactor->Distillation Methyl_Isobutyrate This compound Distillation->Methyl_Isobutyrate

Caption: Workflow for the direct synthesis of this compound via a Koch-Haaf type reaction.

Catalytic_Cycle_Koch_Haaf Propylene CH₃CH=CH₂ Carbocation (CH₃)₂CH⁺ Propylene->Carbocation + H⁺ Acylium_Ion (CH₃)₂CHCO⁺ Carbocation->Acylium_Ion + CO Protonated_Ester (CH₃)₂CHCOOCH₄⁺ Acylium_Ion->Protonated_Ester + CH₃OH Methyl_Isobutyrate (CH₃)₂CHCOOCH₃ Protonated_Ester->Methyl_Isobutyrate - H⁺ H_plus H⁺ CO CO Methanol CH₃OH

Caption: Simplified catalytic cycle for the acid-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound from propylene and carbon monoxide can be effectively achieved through two primary routes: a two-step palladium-catalyzed hydrocarboxylation-esterification process and a one-step direct carbonylation using strong acid catalysts. The palladium-catalyzed route offers high selectivity to the desired branched isomer, which is a significant advantage for producing high-purity this compound. The direct synthesis, particularly the Koch-Haaf type reaction with hydrogen fluoride, presents a more atom-economical approach by combining the carbonylation and esterification steps. The choice of the optimal synthetic route will depend on various factors, including the desired product purity, catalyst cost and handling considerations, and the available infrastructure. This guide provides the foundational technical information to aid researchers and professionals in evaluating and potentially developing these important industrial processes.

References

physical properties of methyl isobutyrate density boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Methyl Isobutyrate

This technical guide provides a comprehensive overview of the core physical properties of this compound, specifically its density and boiling point. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound. This document outlines standard experimental protocols for the determination of these properties and presents collated data from various sources in a structured format.

Introduction to this compound

This compound (CAS No: 547-63-7), also known as methyl 2-methylpropanoate, is the methyl ester of isobutyric acid.[1][2][3][4] Its molecular formula is C5H10O2, with a molar mass of 102.13 g/mol .[2][4][5][6] It presents as a colorless liquid with a characteristic fruity, apple-like aroma.[5] This compound is utilized as a solvent and as a flavoring agent in the food industry.[1] Accurate knowledge of its physical properties, such as density and boiling point, is critical for its application in chemical synthesis, quality control, and formulation development.

Physical Properties: Density and Boiling Point

The density and boiling point are fundamental physical constants that are indicative of a substance's purity. Variations in these values can suggest the presence of impurities or adulterants.

Quantitative Data Summary

The reported values for the density and boiling point of this compound are summarized below. It is important to note the conditions, particularly temperature and pressure, under which these values were determined.

Physical PropertyReported ValueConditionsSource(s)
Density 0.891 g/mLat 25 °C[3][5]
0.891 g/cm³at 20 °C (d20)[2][4]
0.895 g/cm³Standard state (25 °C, 100 kPa)[6]
0.884 - 0.888Not Specified[1]
Boiling Point 90 °Cat 760 mmHg (lit.)[3][5][7][8]
91 - 93 °Cat 760 mmHg[1]
93 °CNot Specified[2][4]
99 - 100 °CNot Specified[6]

Experimental Protocols

The following sections detail standard laboratory procedures for the precise determination of the density and boiling point of a liquid sample like this compound.

Determination of Density

Density is defined as the mass of a substance per unit volume (ρ = m/V). Accurate measurement is crucial for quality assessment.[9]

Method 1: Pycnometer Method

This gravimetric method provides high accuracy and is suitable for determining the density of pure liquids.[9]

  • Apparatus: Pycnometer (a glass flask with a specific, calibrated volume), analytical balance, thermometer, and a thermostatically controlled water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

    • Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

    • Remove the pycnometer, carefully wipe its exterior dry, and weigh it. Record this mass (m2).

    • The mass of the liquid is calculated as m_liquid = m2 - m1.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pyc): ρ = (m2 - m1) / V_pyc.

Method 2: Mass by Volume Measurement

A more direct but potentially less precise method suitable for routine checks.

  • Apparatus: Graduated cylinder (e.g., 25 mL or 50 mL), electronic balance.

  • Procedure:

    • Weigh a clean, dry graduated cylinder and record its mass.[10]

    • Carefully add a specific volume of this compound to the cylinder (e.g., 20 mL). Read the volume from the bottom of the meniscus.[10]

    • Weigh the graduated cylinder with the liquid and record the combined mass.[10]

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

    • Calculate the density by dividing the mass of the liquid by the measured volume.[11][12]

    • The procedure can be repeated with different volumes to improve precision.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] For pure compounds, this temperature remains constant during boiling.[14]

Method 1: Distillation

This is a common and reliable method for determining the boiling point of a liquid when a sufficient sample volume is available.[13][15]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or sand bath.

  • Procedure:

    • Assemble a simple distillation apparatus.

    • Place a volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor in equilibrium with the liquid.

    • Begin heating the flask gently.

    • Observe the temperature as the liquid begins to boil and the vapor condenses. A "reflux ring" of condensing vapor will rise up the apparatus.[13]

    • Record the temperature when it stabilizes as the distillate is collected at a steady rate (e.g., 1-2 drops per second). This stable temperature is the boiling point.

    • Record the ambient barometric pressure, as boiling point is pressure-dependent.

Method 2: Thiele Tube (Capillary Method)

This micro-method is ideal when only a small amount of the sample is available.[16]

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., 10 x 75 mm), capillary tube (sealed at one end), rubber band or wire for attachment, heating source (Bunsen burner or oil bath).

  • Procedure:

    • Add about 0.5 mL of this compound to the small test tube.

    • Place the capillary tube, open end down, into the test tube.

    • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into the Thiele tube, which contains high-boiling mineral oil.

    • Gently heat the side arm of the Thiele tube.[16] As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.[13][17]

    • Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.

    • As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13][16]

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a liquid chemical sample.

G cluster_0 Phase 1: Measurement cluster_density Density Methods cluster_bp Boiling Point Methods cluster_1 Phase 2: Analysis & Verification cluster_2 Phase 3: Conclusion start Liquid Sample (this compound) density_measurement Density Determination start->density_measurement boiling_point_measurement Boiling Point Determination start->boiling_point_measurement pycnometer Pycnometer density_measurement->pycnometer mass_volume Mass/Volume density_measurement->mass_volume record_data Record Experimental Data (Density, BP, Temp, Pressure) density_measurement->record_data distillation Distillation boiling_point_measurement->distillation thiele_tube Thiele Tube boiling_point_measurement->thiele_tube boiling_point_measurement->record_data compare_data Compare with Literature Values record_data->compare_data assess_purity Assess Sample Purity compare_data->assess_purity end Verified Physical Properties assess_purity->end

Caption: Workflow for Physical Property Determination.

References

methyl isobutyrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of methyl isobutyrate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as methyl 2-methylpropanoate, is the ester formed from isobutyric acid and methanol (B129727). It is a colorless liquid with a fruity, sweet aroma. Below is a summary of its key quantitative data.

PropertyValueSource
CAS Number 547-63-7[1][2][3][4][5][6]
Molecular Weight 102.13 g/mol [1][2][3]
Molecular Formula C₅H₁₀O₂[2][3][4]
Density 0.891 g/mL at 25 °C[1]
Boiling Point 90-93 °C[1][6]
Refractive Index n20/D 1.384[1]
SMILES CC(C)C(=O)OC
InChI Key BHIWKHZACMWKOJ-UHFFFAOYSA-N[1][2][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are standard procedures and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from isobutyric acid and methanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

  • Isobutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid and an excess of methanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extraction: Add diethyl ether to dilute the mixture and wash it sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize the acidic catalyst)

    • Saturated brine solution (to remove dissolved water)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be further purified by distillation to obtain the final product.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of a known concentration in a suitable solvent. Prepare the sample to be analyzed by diluting it in the same solvent.

  • GC-MS Method Setup:

    • Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., split or splitless).

    • Oven Program: Set the initial oven temperature, ramp rate, and final temperature. A typical program could be: start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Set a constant flow rate for the helium carrier gas.

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the mass scan range (e.g., m/z 40-200).

  • Analysis: Inject the prepared standard and sample solutions into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum. Key fragments for this compound include m/z 102 (molecular ion), 87, 71, and 43.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations and determine the concentration of this compound in the sample.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Synthesis_Workflow cluster_synthesis Synthesis via Fischer Esterification Reactants Isobutyric Acid + Methanol Catalyst H₂SO₄ Catalyst Reactants->Catalyst Reflux Reflux Catalyst->Reflux Workup Aqueous Work-up (Wash with NaHCO₃, Brine) Reflux->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.

Analysis_Workflow cluster_analysis GC-MS Analysis SamplePrep Sample Preparation (Dilution) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization & Fragmentation) Separation->Ionization Detection Detection Ionization->Detection DataAnalysis Data Analysis (Retention Time & Mass Spectrum) Detection->DataAnalysis

Workflow for the GC-MS analysis of this compound.

References

solubility of methyl isobutyrate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl Isobutyrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a variety of common laboratory solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Executive Summary

This compound (C₅H₁₀O₂) is a colorless liquid with a characteristic fruity odor, often used as a flavoring agent and a solvent.[1][2][3] Its solubility profile is a critical parameter in various applications, including reaction chemistry, formulation development, and extraction processes. This document details the solubility of this compound in aqueous and organic solvents, provides experimental protocols for solubility determination, and illustrates a general workflow for assessing solubility.

Solubility Data

This compound exhibits a range of solubilities depending on the polarity of the solvent. It is generally miscible with alcohols, ethers, and other common organic solvents, but shows limited solubility in water.[2][4][5] The following table summarizes the available solubility data.

SolventFormulaTypeSolubility of this compoundReference
WaterH₂OPolar ProticSlightly Soluble[4][5][6][7][8]
EthanolC₂H₅OHPolar ProticMiscible (1 mL in 1 mL of 95% ethanol)[4][9][10]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[4][8]
Propylene GlycolC₃H₈O₂Polar ProticSoluble[11]
General AlcoholsROHPolar ProticMiscible[1][5][10]
General Oils-NonpolarMiscible[11]

Experimental Protocols

Precise determination of solubility is essential for many laboratory procedures. Below are detailed methodologies for assessing both qualitative miscibility and quantitative solubility.

Protocol for Determining Liquid-Liquid Miscibility

This protocol is a straightforward method for visually assessing whether two liquids are miscible.

Materials:

  • This compound

  • Solvent of interest

  • Small, clear glass test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Add 2 mL of the solvent to a clean, dry test tube.

  • Add 2 mL of this compound to the same test tube.

  • Stopper the test tube and invert it several times or gently vortex to mix the contents.

  • Allow the mixture to stand for a few minutes and observe.

  • Observation:

    • If the resulting liquid is clear and forms a single phase, the two liquids are miscible.[12]

    • If the mixture appears cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.[12]

  • Record the observations. For a more thorough investigation, this procedure can be repeated with varying ratios of the two liquids.

Protocol for Quantitative Determination of Solubility of a Slightly Soluble Liquid

This method is suitable for determining the concentration of a slightly soluble liquid like this compound in a solvent such as water.

Materials:

  • This compound

  • Solvent of interest (e.g., distilled water)

  • A temperature-controlled shaker or water bath

  • Separatory funnel

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID), or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess is necessary to ensure saturation.

    • Place the flask in a temperature-controlled shaker or water bath and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] The temperature should be kept constant and recorded.[13]

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed to let the two phases separate. If the emulsion is stable, centrifugation can be used to facilitate separation.

    • Carefully collect a sample from the solvent phase, ensuring that no undissolved this compound is transferred.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound in the solvent of known concentrations.

    • Analyze the standard solutions using an appropriate analytical technique (e.g., GC) to generate a calibration curve.

    • Analyze the collected sample from the saturated solution under the same conditions.

    • Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Data Reporting:

    • The solubility is reported as the determined concentration (e.g., in g/100 mL or mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound in a solvent.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate phase_sep Allow phases to separate equilibrate->phase_sep sample Collect sample from solvent phase phase_sep->sample analyze_sample Analyze sample sample->analyze_sample prepare_standards Prepare standard solutions analyze_standards Analyze standards (e.g., GC) prepare_standards->analyze_standards calibration_curve Generate calibration curve analyze_standards->calibration_curve determine_conc Determine concentration calibration_curve->determine_conc analyze_sample->determine_conc end End determine_conc->end

Caption: Workflow for Quantitative Solubility Determination.

References

In-Depth Technical Guide to the Safe Handling of Methyl Isobutyrate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and emergency procedures for the use of methyl isobutyrate in a laboratory setting. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and mitigation strategies.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. It is highly flammable and its vapors can form explosive mixtures with air. Understanding its physical properties is crucial for safe handling and storage.

PropertyValueSource
CAS Number 547-63-7Multiple Sources
Molecular Formula C5H10O2Multiple Sources
Molecular Weight 102.13 g/mol Multiple Sources
Boiling Point 90-92 °C[1][2]
Melting Point -84 to -85 °C[1]
Flash Point 12 - 13 °C (53.6 - 55.4 °F) - Closed Cup[1][2]
Density 0.891 g/mL at 25 °C[2]
Solubility Soluble in alcohol and ether; slightly soluble in water.[1][2]
Vapor Pressure 49 mbar @ 20 °C[1]

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and may cause irritation to the skin, eyes, and respiratory tract.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapour.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May cause digestive tract disturbances.[1]

Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Handling in a Laboratory Setting
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools.[1][4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

  • Empty Containers: Handle empty containers with care as they may retain product residue and are flammable.[4]

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1]

  • Container: Keep the container tightly closed.[1]

  • Incompatible Materials: Store away from strong acids, strong bases, and oxidizing agents.[4]

  • Temperature: Avoid direct sunlight and extreme temperatures.[4]

Exposure Controls and Personal Protective Equipment (PPE)

As there are no established occupational exposure limits from OSHA, NIOSH, or ACGIH for this compound, it is crucial to minimize exposure through engineering controls and appropriate PPE.[5]

Control MeasureSpecification
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended.
Eye/Face Protection Wear chemical safety goggles or a face shield.[3]
Skin Protection Wear chemically resistant gloves (e.g., Nitrile rubber) and a lab coat.[3]
Respiratory Protection If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]

Accidental Release and Spill Cleanup Procedure

A systematic approach is necessary for safely managing a this compound spill.

Experimental Protocol for Small Spill Cleanup (less than 1 liter)
  • Alert Personnel and Control Ignition Sources: Immediately alert others in the area and extinguish all nearby ignition sources.

  • Ventilate the Area: Increase ventilation by opening sashes of fume hoods.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, nitrile gloves, and a lab coat. For larger spills or in poorly ventilated areas, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from spreading.[1]

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Absorbed Material: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Alert Alert Personnel Spill->Alert Ignition Control Ignition Sources Alert->Ignition Ventilate Ventilate Area Ignition->Ventilate PPE Don PPE Ventilate->PPE Contain Contain Spill with Absorbent PPE->Contain Absorb Absorb Spill Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A workflow diagram for the safe cleanup of a this compound spill.

Firefighting Measures

This compound is highly flammable and requires specific firefighting procedures.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of in a licensed hazardous-waste disposal facility. Follow all federal, state, and local regulations.

  • Contaminated Packaging: Empty containers should be disposed of as unused product. Do not reuse empty containers.[4]

Incompatible Materials and Hazardous Reactions

To prevent hazardous reactions, avoid contact with the following:

  • Strong Acids [4]

  • Strong Bases [4]

  • Oxidizing Agents [4]

Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide.

Incompatible_Materials cluster_Incompatible Incompatible Materials MethylIsobutyrate This compound StrongAcids Strong Acids MethylIsobutyrate->StrongAcids Hazardous Reaction StrongBases Strong Bases MethylIsobutyrate->StrongBases Hazardous Reaction OxidizingAgents Oxidizing Agents MethylIsobutyrate->OxidizingAgents Hazardous Reaction

Caption: A diagram illustrating materials incompatible with this compound.

References

Spectroscopic Analysis of Methyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl isobutyrate (C₅H₁₀O₂), a common organic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive reference for the structural elucidation and characterization of this molecule.

Data Presentation: Spectroscopic Summary

The quantitative data obtained from the spectroscopic analysis of this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Singlet3HO-CH₃
2.51 - 2.60Multiplet1HCH
1.16 - 1.18Doublet6HC(CH₃ )₂
Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
177.55QuaternaryC =O
51.52PrimaryO-C H₃
34.02TertiaryC H
19.05PrimaryC(C H₃)₂
Solvent: CDCl₃, Frequency: 15.09 MHz[1]
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2980 - 2880C-H StretchAliphatic (sp³)
1735 - 1740C=O StretchEster
1470 - 1450C-H BendCH₃, CH
1260 - 1150C-O StretchEster
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance
102[C₅H₁₀O₂]⁺˙ (Molecular Ion)Low
87[M - CH₃]⁺Moderate
71[M - OCH₃]⁺High
59[COOCH₃]⁺Moderate
43[(CH₃)₂CH]⁺Base Peak (100%)
41[C₃H₅]⁺High
Data corresponds to Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of atoms.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the liquid this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[2][3]

  • Volume Adjustment: Ensure the final volume of the solution in the NMR tube results in a column height of 4-5 cm.[2]

  • Tube Sealing and Cleaning: Securely cap the NMR tube and carefully wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • The magnetic field is "shimmed" to maximize its homogeneity across the sample, which is critical for high resolution.

    • The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

    • The appropriate pulse sequence is selected, and the data is acquired over a series of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Neat Liquid Film):

  • Plate Preparation: Ensure the salt plates (typically NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.

  • Sample Application: Place one to two drops of neat (undiluted) this compound onto the center of one salt plate.

  • Creating the Film: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates, creating a "sandwich".

  • Sample Holder: Mount the salt plate sandwich into the sample holder of the IR spectrometer.

  • Data Acquisition:

    • First, a background spectrum is collected with an empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

    • The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent (e.g., dry acetone (B3395972) or isopropanol), and dry them with a clean, soft cloth before returning them to a desiccator for storage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural confirmation.

Methodology (Direct Infusion - Electrospray Ionization):

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile, high-purity solvent such as methanol (B129727) or acetonitrile.

  • Dilution: Perform a serial dilution of the stock solution to a final working concentration, typically in the range of 10-100 µg/mL. Overly concentrated samples can lead to signal suppression and contaminate the instrument.

  • Filtration: If any particulates are visible, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent blockages in the instrument's fluidics system.

  • Data Acquisition:

    • The diluted sample is drawn into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer's ion source (e.g., an electrospray ionization, ESI, source).

    • The instrument parameters, including the ionization mode (positive or negative), mass range, and source voltages, are optimized for the analyte.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the analysis of this compound.

SpectroscopicAnalysis Spectroscopic Workflow for this compound Analysis MethylIsobutyrate This compound (C₅H₁₀O₂) NMR NMR Spectroscopy MethylIsobutyrate->NMR IR IR Spectroscopy MethylIsobutyrate->IR MS Mass Spectrometry MethylIsobutyrate->MS NMR_Info Chemical Environment Connectivity (J-coupling) Number of Protons/Carbons NMR->NMR_Info Provides IR_Info Functional Groups (Ester C=O, C-O) IR->IR_Info Provides MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Provides Structure Confirmed Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Natural Occurrence of Methyl Isobutyrate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of methyl isobutyrate and related branched-chain esters in various fruits. It delves into the biosynthetic pathways, analytical methodologies for quantification, and available quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and drug development.

Introduction

This compound (methyl 2-methylpropanoate) is a volatile organic compound that contributes to the characteristic fruity and ethereal aromas of many fruits. Its presence and concentration can significantly influence the sensory profile and consumer acceptance of fruit and fruit-derived products. Understanding the natural occurrence, biosynthesis, and analytical chemistry of this ester is crucial for quality control, flavor chemistry research, and the development of natural flavoring agents.

Quantitative Data on this compound and Related Esters in Fruits

The absolute quantification of this compound in a wide variety of fruits is not extensively documented in publicly available literature. However, data on its presence and the concentration of structurally related branched-chain esters have been reported in several studies. The following table summarizes the available quantitative and semi-quantitative data. It is important to note that many studies report relative abundance (peak area percentage) rather than absolute concentrations, which provides a measure of the proportion of a compound in the total volatile profile but not its exact amount in the fruit matrix.

FruitCultivar/VarietyCompoundConcentration / Relative AbundanceReference
Carob Not SpecifiedThis compoundPresent, relative abundance varies with ripening stage[1][2]
Banana Fenjiao3-Methylbutyl isobutyrate5.71% of total volatiles in fully ripened fruit[3]
Banana Not Specified1-Methylbutyl isobutyrateIdentified in commercial banana essence[4]
Apple DeliciousMethyl 2-methylbutanoateOAV: 28-41 in apple juice[5]

OAV: Odor Activity Value

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in fruit matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. The following is a generalized protocol based on methods described in the literature. Optimization of specific parameters is essential for accurate quantification of this compound in different fruit matrices.

3.1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample without the use of solvents.

  • Sample Homogenization: A known weight of fresh fruit tissue (e.g., 5 g) is homogenized, often with the addition of a salt solution (e.g., NaCl) to improve the release of volatiles.

  • Internal Standard: An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added to the homogenate for accurate quantification.

  • Incubation: The vial containing the sample is sealed and incubated at a specific temperature (e.g., 40-60 °C) for a set time to allow volatiles to equilibrate in the headspace.

  • Extraction: An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Gas Chromatograph (GC) Parameters:

    • Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of volatile esters.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 220-250°C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Parameters:

    • Ionization: Electron ionization (EI) at 70 eV is standard for generating mass spectra.

    • Mass Range: A scan range of m/z 35-450 is typically used to detect a wide range of volatile compounds.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).

    • Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations and relating the peak area of the analyte to that of the internal standard.

A general workflow for the analysis of volatile compounds in fruits is depicted in the following diagram:

experimental_workflow sample Fruit Sample homogenization Homogenization (+ Internal Standard) sample->homogenization hs_spme HS-SPME (Incubation & Extraction) homogenization->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Experimental workflow for volatile analysis.

Biosynthesis of this compound in Fruits

This compound is a branched-chain ester, and its biosynthesis is intricately linked to the metabolism of branched-chain amino acids (BCAAs), specifically valine. The formation of this ester involves the generation of the isobutyryl-CoA precursor and its subsequent esterification with methanol (B129727).

The biosynthetic pathway begins with the catabolism of valine, which leads to the formation of isobutyryl-CoA. This intermediate can then be acted upon by an alcohol acyltransferase (AAT), an enzyme that catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to an alcohol. In the case of this compound, the alcohol substrate is methanol. The availability of both isobutyryl-CoA and methanol within the fruit tissue is a critical factor determining the rate of this compound synthesis.[6][7][8] The methanol is primarily generated from the demethylation of pectin (B1162225) in the cell walls during fruit ripening.[9]

The following diagram illustrates the proposed biosynthetic pathway for this compound in plants:

biosynthetic_pathway cluster_precursors Precursors valine Valine keto_isovalerate α-Ketoisovalerate valine->keto_isovalerate Transamination isobutyryl_coa Isobutyryl-CoA keto_isovalerate->isobutyryl_coa Oxidative Decarboxylation methyl_isobutyrate This compound isobutyryl_coa->methyl_isobutyrate methanol Methanol methanol->methyl_isobutyrate aat Alcohol Acyltransferase (AAT) aat->methyl_isobutyrate

Biosynthesis of this compound.

Conclusion

This compound is a naturally occurring volatile ester that contributes to the aroma profile of several fruits. While its presence has been identified in fruits like carob, banana, and apple, comprehensive quantitative data across a wide range of fruits remains limited. The analysis of this compound is reliably achieved through HS-SPME-GC-MS, although method optimization is crucial for accurate quantification. The biosynthesis of this compound is linked to the catabolism of the amino acid valine and the availability of methanol, with alcohol acyltransferases playing a key enzymatic role. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to refine analytical protocols for its routine measurement. Such knowledge will be invaluable for the food and fragrance industries, as well as for fundamental research in plant biochemistry and metabolomics.

References

An In-depth Technical Guide on the Core Reactivity of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of methyl isobutyrate, a common ester utilized in various scientific and industrial applications. This document details the principal reactions—hydrolysis, transesterification, and reduction—offering insights into their mechanisms, kinetics, and practical execution. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and drug discovery who work with or encounter this versatile molecule.

Core Reactivity Profile

This compound, with the chemical formula (CH₃)₂CHCOOCH₃, exhibits the characteristic reactivity of a carboxylic acid ester. The presence of the ester functional group makes the carbonyl carbon susceptible to nucleophilic attack, leading to a variety of transformations. The steric hindrance provided by the isopropyl group can influence the rates of these reactions compared to less substituted esters.

Hydrolysis: Cleavage by Water

The hydrolysis of this compound involves the cleavage of the ester bond by water to yield isobutyric acid and methanol (B129727). This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Reaction Pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. The reaction yields the salt of the carboxylic acid (sodium isobutyrate) and methanol. Subsequent acidification is required to obtain the free isobutyric acid.

Reaction Pathway:

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Quantitative Data for Hydrolysis

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Rate Law Second-OrderSecond-Order
Typical Catalyst HCl, H₂SO₄NaOH, KOH
Reaction Conditions Aqueous solution, heatAqueous or alcoholic solution, heat
Products Isobutyric acid, MethanolSodium isobutyrate, Methanol

Transesterification: Exchanging the Alkoxy Group

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also catalyzed by either an acid or a base. For this compound, this can be used to synthesize other isobutyrate esters.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a common method for converting one ester to another. The reaction is initiated by an alkoxide, which acts as a potent nucleophile. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess.

Reaction Pathway:

Caption: Base-catalyzed transesterification of this compound with ethoxide.

Quantitative Data for Transesterification

ParameterBase-Catalyzed Transesterification with Ethanol (B145695)
Catalyst Sodium Ethoxide (in situ from Na in Ethanol)
Reactants This compound, Ethanol (excess)
Typical Yield High (can exceed 90% with excess ethanol)
Product Ethyl Isobutyrate, Methanol

Reduction: Conversion to an Alcohol

The reduction of this compound, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields 2-methyl-1-propanol (B41256). This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Reaction Pathway:

Caption: Reduction of this compound with LiAlH₄.

Quantitative Data for Reduction

ParameterReduction with LiAlH₄
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Reaction Conditions Anhydrous, inert atmosphere (N₂ or Ar)
Typical Yield High (>90%)
Product 2-Methyl-1-propanol

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

Materials:

  • This compound

  • Methanol

  • 30% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.

  • Add the 30% aqueous NaOH solution (1.5 eq) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting material and the methanol by-product.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. This will precipitate the isobutyric acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield isobutyric acid. A typical yield is around 98%.[1]

Protocol 2: Base-Catalyzed Transesterification of this compound with Ethanol

Materials:

  • This compound

  • Absolute Ethanol

  • Sodium metal (Na)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol.

  • Carefully add small pieces of sodium metal to the ethanol to generate sodium ethoxide in situ. Stir until all the sodium has reacted.

  • Add this compound to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation to yield ethyl isobutyrate.

Protocol 3: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% (v/v) aqueous Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Add 10% aqueous H₂SO₄ to dissolve the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure. The resulting 2-methyl-1-propanol can be purified by distillation.

Spectroscopic Data of Key Compounds

This compound:

  • ¹H NMR (CDCl₃): δ 3.67 (s, 3H, -OCH₃), 2.55 (septet, 1H, -CH-), 1.16 (d, 6H, -CH(CH₃)₂) ppm.

  • ¹³C NMR (CDCl₃): δ 177.5, 51.5, 34.0, 19.0 ppm.

Isobutyric Acid:

  • ¹H NMR (CDCl₃): δ 11.5 (br s, 1H, -COOH), 2.6 (septet, 1H, -CH-), 1.2 (d, 6H, -CH(CH₃)₂) ppm.

  • ¹³C NMR (CDCl₃): δ 184.5, 33.9, 18.9 ppm.

2-Methyl-1-propanol:

  • ¹H NMR (CDCl₃): δ 3.40 (d, 2H, -CH₂OH), 1.78 (m, 1H, -CH-), 1.55 (br s, 1H, -OH), 0.92 (d, 6H, -CH(CH₃)₂) ppm.[2]

  • ¹³C NMR (CDCl₃): δ 70.3, 30.9, 19.2 ppm.[3]

Ethyl Isobutyrate:

  • ¹H NMR (CDCl₃): δ 4.12 (q, 2H, -OCH₂CH₃), 2.53 (septet, 1H, -CH-), 1.25 (t, 3H, -OCH₂CH₃), 1.15 (d, 6H, -CH(CH₃)₂) ppm.

  • ¹³C NMR (CDCl₃): δ 177.0, 60.2, 34.3, 19.1, 14.2 ppm.[2]

References

Methodological & Application

Application Note and Protocol for the Laboratory-Scale Synthesis of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of methyl isobutyrate via Fischer esterification of isobutyric acid with methanol (B129727). This method is a classic example of acid-catalyzed esterification, offering a reliable route to the desired ester. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a comprehensive experimental procedure, a summary of quantitative data, and characterization details.

Introduction

This compound is a fatty acid methyl ester of isobutyric acid with a characteristic fruity aroma. It finds applications as a flavoring agent, in the production of fragrances, and as a solvent in various industrial processes. In a research context, it serves as a valuable intermediate in organic synthesis.

The most common and direct method for preparing esters such as this compound on a laboratory scale is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (isobutyric acid) and an alcohol (methanol). The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing the water formed during the reaction. Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, or a Lewis acid.

This protocol details the synthesis of this compound using an excess of methanol and sulfuric acid as the catalyst, followed by a standard workup and purification by distillation.

Experimental Protocol

2.1. Materials and Reagents

  • Isobutyric acid (C₄H₈O₂)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, distillation apparatus)

  • Heating mantle

  • Magnetic stirrer and stir bar

2.2. Reaction Setup

A reflux apparatus is assembled using a round-bottom flask, a condenser, and a heating mantle. The reaction is performed under a fume hood.

2.3. Synthesis Procedure

  • To a 250 mL round-bottom flask, add isobutyric acid (0.5 mol) and anhydrous methanol (1.5 mol).

  • Add a magnetic stir bar to the flask.

  • Slowly and carefully, with stirring, add concentrated sulfuric acid (2.5 mL) to the mixture. The addition is exothermic, so it should be done cautiously.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Attach the condenser and turn on the cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the boiling chips.

2.4. Work-up and Purification

  • Transfer the cooled reaction mixture to a 500 mL separatory funnel.

  • Add 100 mL of cold water to the separatory funnel.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Add the solution slowly and with frequent shaking and venting to release the carbon dioxide gas that evolves. Continue adding the sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer (top layer) from the aqueous layer.

  • Wash the organic layer with 50 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent to obtain the crude this compound.

  • Purify the crude product by simple distillation. Collect the fraction boiling at 91-93 °C.

Data Presentation
ParameterValue
Reactants
Isobutyric Acid0.5 mol
Methanol1.5 mol
Sulfuric Acid (catalyst)2.5 mL
Reaction Conditions
TemperatureReflux (approx. 65-70 °C)
Reaction Time2-3 hours
Product
Product NameThis compound
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Boiling Point92 °C
Theoretical Yield51.07 g
Characterization
AppearanceColorless liquid
Purity (GC)>99%
Refractive Index (n20/D)1.384
Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (300 MHz, CDCl₃): δ 3.67 (s, 3H, -OCH₃), 2.56 (sept, 1H, -CH), 1.16 (d, 6H, -C(CH₃)₂) ppm.

  • ¹³C NMR (75 MHz, CDCl₃): δ 177.5, 51.5, 34.0, 19.0 ppm.

  • IR (neat): ν 2975, 1740 (C=O), 1470, 1380, 1150 cm⁻¹.

Safety Precautions
  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The distillation should be performed with care, ensuring that the apparatus is properly assembled and free of leaks.

Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Reagent Mixing Isobutyric Acid + Methanol + H2SO4 (catalyst) B 2. Reaction Reflux for 2-3 hours A->B Heat C 3. Cooling Cool to room temperature B->C D 4. Work-up - Water wash - NaHCO3 neutralization - Brine wash C->D E 5. Drying Dry organic layer over MgSO4 D->E F 6. Filtration Remove drying agent E->F G 7. Purification Simple Distillation F->G H Final Product This compound G->H Collect fraction at 91-93°C fischer_esterification Fischer Esterification Signaling Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Isobutyric_Acid Isobutyric Acid (CH3)2CHCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Isobutyric_Acid->Tetrahedral_Intermediate + Methanol Methanol Methanol CH3OH Methanol->Tetrahedral_Intermediate H2SO4 H2SO4 H2SO4->Isobutyric_Acid Protonation Methyl_Isobutyrate This compound (CH3)2CHCOOCH3 Tetrahedral_Intermediate->Methyl_Isobutyrate - H2O Water Water H2O Tetrahedral_Intermediate->Water

Purification of Methyl Isobutyrate by Fractional Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrate is a versatile organic compound with applications as a solvent and as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is often critical for the success of subsequent reactions and the quality of the final product. Fractional distillation is a widely used and effective technique for the purification of this compound, leveraging differences in the boiling points of the compound and its potential impurities. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using laboratory-scale fractional distillation.

Data Presentation

A thorough understanding of the physical properties of this compound and its common impurities is essential for designing an effective purification strategy. The following tables summarize key quantitative data.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 1 atm)Density (g/mL at 20°C)
This compound C₅H₁₀O₂102.1392-93[1][2]0.891[1]
Methanol (B129727)CH₄O32.0464.70.792
Isobutyric AcidC₄H₈O₂88.111540.949
WaterH₂O18.021000.998

Table 2: Safety Information

CompoundHazard StatementsPrecautionary Statements
This compound Highly flammable liquid and vapor. Causes skin and eye irritation.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
MethanolHighly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.Keep container tightly closed. Do not breathe dust/fume/gas/mist/vapors/spray.
Isobutyric AcidHarmful if swallowed. Causes severe skin burns and eye damage.Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Experimental Protocols

Pre-Distillation Workup: Neutralization and Drying

Crude this compound, often synthesized via Fischer esterification of isobutyric acid and methanol with an acid catalyst, may contain unreacted starting materials and residual acid catalyst. A preliminary workup is recommended before distillation.

  • Neutralization: Transfer the crude this compound to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas evolved. Continue shaking until no more gas is evolved. This step neutralizes any remaining isobutyric acid and the acid catalyst.

  • Aqueous Wash: Allow the layers to separate and drain the lower aqueous layer. Wash the organic layer with an equal volume of deionized water to remove any remaining salts and water-soluble impurities.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and further removes water from the organic layer.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.

  • Filtration: Decant or filter the dried this compound into a dry round-bottom flask suitable for distillation.

Fractional Distillation Protocol

This protocol outlines the purification of this compound using a standard laboratory fractional distillation apparatus.

Materials:

  • Crude (pre-treated) this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head (still head) with a thermometer adapter

  • Thermometer (-10 to 150 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (round-bottom or Erlenmeyer flasks)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware joints are properly greased and securely clamped.

    • Place a few boiling chips or a magnetic stir bar in the distilling flask containing the crude this compound.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • Connect the condenser to a cold water source, with water entering at the lower inlet and exiting from the upper outlet.

  • Distillation Process:

    • Begin heating the distilling flask gently using a heating mantle or an oil bath. If using a magnetic stirrer, ensure it is turned on.

    • Observe the temperature on the thermometer. The first fraction to distill will be any remaining low-boiling impurities, primarily residual methanol (boiling point ~65 °C). Collect this forerun in a separate receiving flask and label it as "Fraction 1".

    • As the distillation proceeds, the temperature will plateau at the boiling point of the lowest boiling component. Once all of this component has distilled, the temperature may drop slightly before rising again.

    • Continue heating. The temperature should rise and then stabilize at the boiling point of this compound (approximately 92-93 °C).

    • Once the temperature has stabilized, change the receiving flask to collect the pure this compound. Label this "Fraction 2". Collect the distillate as long as the temperature remains constant.

    • If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities, such as isobutyric acid (boiling point ~154 °C), are beginning to distill. At this point, stop the distillation or change to a new receiving flask to collect this "Fraction 3".

    • Important: Do not distill to dryness. Stop the distillation when a small amount of residue remains in the distilling flask.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • The collected pure fraction of this compound should be a clear, colorless liquid.

    • Characterize the purified product by appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy) to confirm its purity.

Visualization

FractionalDistillationWorkflow cluster_setup Apparatus Setup cluster_process Distillation Process A Crude this compound in Distilling Flask B Fractionating Column A->B Vapor C Distillation Head with Thermometer B->C Separated Vapor D Condenser C->D Pure Vapor E Receiving Flask D->E Condensed Liquid (Distillate) M Pure this compound F Start Heating G Collect Forerun (Methanol, ~65°C) F->G H Temperature Stabilizes at ~92-93°C G->H I Collect Pure This compound H->I J Temperature Rises Significantly I->J K Stop Distillation or Collect High-Boiling Fraction J->K L Cool Down Apparatus K->L

Caption: Workflow for the purification of this compound by fractional distillation.

References

Application Notes and Protocols: Methyl Isobutyrate as a Non-Polar Solvent in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl isobutyrate as a non-polar solvent in chemical reactions. This document includes its physicochemical properties, safety information, and a detailed protocol for its application in free-radical polymerization.

Introduction

This compound (MIB), also known as methyl 2-methylpropanoate, is a colorless liquid with a characteristic fruity odor.[1][2] It is an ester of isobutyric acid and methanol.[3] While traditionally used in the flavor and fragrance industry, its properties as a non-polar, aprotic solvent make it a viable alternative to other organic solvents in various chemical reactions.[4][5] Its relatively low boiling point and miscibility with many organic solvents offer advantages in specific synthetic applications.[6][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, use in reactions, and subsequent removal from reaction mixtures.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C5H10O2[3][6]
Molecular Weight 102.13 g/mol [1][3][6]
Appearance Colorless liquid[1][3]
Odor Fruity, apple-pineapple like[2]
Boiling Point 90-93 °C (at 760 mmHg)[1][6]
Melting Point -84 to -85 °C[6]
Density 0.891 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.384[1][6]
Flash Point 12 °C (53.6 °F) - closed cup[1]
Solubility in Water Slightly soluble[1][7]
Solubility in Organic Solvents Miscible with alcohol and diethyl ether[6][7]
Vapor Pressure 50.4 mmHg at 25 °C[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementReferences
H225: Highly flammable liquid and vaporP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
May cause eye and skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
May cause respiratory tract irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Application in Free-Radical Polymerization

This compound can be effectively used as a non-polar, aprotic solvent in free-radical polymerization reactions. Its inert nature under these conditions and its ability to dissolve monomers and the resulting polymer (up to a certain molecular weight) make it a suitable reaction medium. A notable example is the homopolymerization of N-vinyl-2-pyrrolidone (NVP).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the decision-making process for utilizing this compound as a solvent in a chemical reaction.

logical_flow cluster_considerations Solvent Selection Criteria cluster_evaluation This compound Evaluation cluster_decision Decision A Reaction Type E Non-polar & Aprotic A->E B Reactant/Product Polarity F Good Solubilizing Power for Non-polar Species B->F C Required Temperature G Boiling Point: 90-93 °C C->G D Safety & Environmental Impact H Flammable Liquid D->H I Suitable for Free-Radical Polymerization E->I F->I J Potentially Suitable for other reactions with non-polar reagents F->J G->I H->I Requires appropriate precautions

Caption: Logical flow for selecting this compound as a solvent.

Experimental Protocol: Free-Radical Polymerization of N-vinyl-2-pyrrolidone (NVP)

This protocol describes the homopolymerization of N-vinyl-2-pyrrolidone (NVP) using this compound as the solvent and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the radical initiator.

Materials:

  • N-vinyl-2-pyrrolidone (NVP), freshly distilled

  • This compound (MIB), anhydrous

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Argon or Nitrogen gas, high purity

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

Experimental Workflow Diagram:

experimental_workflow A 1. Assemble & Purge Apparatus B 2. Add Reactants: NVP, MIB, AIBN A->B C 3. Degas Mixture (Freeze-Pump-Thaw Cycles) B->C D 4. Heat to 60 °C under Inert Atmosphere C->D E 5. Monitor Reaction (e.g., by gravimetry or NMR) D->E F 6. Quench Reaction (Cooling & exposure to air) E->F G 7. Precipitate Polymer in Methanol F->G H 8. Isolate & Dry Poly(N-vinyl-2-pyrrolidone) G->H

Caption: Workflow for NVP polymerization in this compound.

Procedure:

  • Apparatus Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is assembled and dried in an oven. The flask is then connected to a Schlenk line and purged with argon or nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Charging the Flask: Under a positive pressure of the inert gas, add the desired amount of N-vinyl-2-pyrrolidone and this compound to the Schlenk flask. For example, a 1 M solution can be prepared by dissolving 11.1 g of NVP in a final volume of 100 mL of this compound.

  • Initiator Addition: Add the calculated amount of AIBN to the solution. A typical initiator concentration is 1-2 mol% relative to the monomer.

  • Degassing: The reaction mixture is thoroughly degassed to remove any dissolved oxygen, which can inhibit the polymerization. This is achieved by performing at least three freeze-pump-thaw cycles.

  • Polymerization: The Schlenk flask is then placed in a preheated oil bath at 60 °C and stirred. The reaction is allowed to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

  • Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • Polymer Isolation: The resulting polymer is isolated by precipitation. The viscous reaction mixture is slowly added to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Table 3: Example Reagent Quantities for NVP Polymerization

ReagentMolar Mass ( g/mol )AmountMoles
N-vinyl-2-pyrrolidone (NVP)111.1411.1 g0.1
This compound (MIB)102.13to 100 mL-
AIBN164.210.164 g0.001

Potential Applications and Advantages

The use of this compound as a non-polar solvent offers several potential advantages:

  • Alternative to Halogenated Solvents: It can be a suitable replacement for chlorinated solvents in certain applications, which are often more toxic and environmentally persistent.

  • Good Solvency for Non-polar Compounds: It can effectively dissolve a range of non-polar and moderately polar organic compounds.

  • Ease of Removal: Its relatively low boiling point facilitates its removal from the reaction mixture by distillation or rotary evaporation.

  • Application in Polymer Chemistry: As demonstrated, it is a viable solvent for free-radical polymerization of certain vinyl monomers.

Further research is warranted to explore the full scope of this compound's applicability as a non-polar solvent in a wider range of organic transformations, including but not limited to, catalysis and synthesis of fine chemicals and pharmaceutical intermediates. Its performance should be compared with traditional non-polar solvents like toluene, hexane, and tetrahydrofuran (B95107) in various reaction systems to establish its efficacy and potential benefits.

References

Application Note: Quantitative Analysis of Volatile Organic Compounds Using Methyl Isobutyrate as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In complex matrices, such as those encountered in food and beverage analysis, environmental testing, and drug development, accurate quantification can be challenging due to variations in sample preparation and injection volume. The use of an internal standard (IS) is a widely accepted method to improve the accuracy and precision of quantitative analysis by correcting for these variations. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.

Methyl isobutyrate (CAS 547-63-7) is a suitable internal standard for the analysis of various volatile organic compounds (VOCs), particularly esters, in diverse matrices. Its properties, including good volatility, chromatographic behavior, and distinct mass spectrum, make it an excellent choice for this purpose. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of VOCs by GC-MS.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
CAS Number 547-63-7[1][2]
Boiling Point 92 °C (198 °F; 365 K)[1]
Density 0.891 g/cm³[3]
Solubility in Water 9268 mg/L @ 25 °C (estimated)[3]

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments that can be used for its identification and quantification. The major mass-to-charge ratios (m/z) are summarized in Table 2.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)
43 100
71 40
41 30
59 21
27 21

Data obtained from publicly available spectral libraries.

Experimental Workflow

The general workflow for using an internal standard in a quantitative GC-MS analysis is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Sample Matrix Spiked_Sample Spiked Sample (Sample + IS) Sample->Spiked_Sample Standard Analyte Standard Spiked_Standard Spiked Standard (Analyte + IS) Standard->Spiked_Standard IS This compound (IS) IS->Spiked_Sample IS->Spiked_Standard GCMS GC-MS System Spiked_Sample->GCMS Spiked_Standard->GCMS Data Chromatographic Data GCMS->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Experimental Protocols

This section provides detailed protocols for sample preparation and GC-MS analysis.

Materials and Reagents
  • This compound (≥99% purity)

  • Analytes of interest (≥98% purity)

  • Organic solvent (e.g., methanol (B129727), dichloromethane, hexane, suitable for both analytes and internal standard)

  • Deionized water

  • Sodium chloride (for salting out in headspace analysis)

  • Helium (carrier gas, ≥99.999% purity)

  • GC-MS vials (2 mL or 20 mL for headspace) with caps (B75204) and septa

Protocol 1: Liquid Injection GC-MS

This protocol is suitable for liquid samples or extracts.

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve in a suitable organic solvent in a 100 mL volumetric flask and make up to the mark. This results in a 1 mg/mL stock solution.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting a stock solution of the analyte(s) of interest to achieve a desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • To each calibration standard, add a fixed amount of the this compound internal standard stock solution to obtain a final concentration of, for example, 5 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately measure a known volume or weight.

    • If the sample is solid, perform an extraction using a suitable solvent.

    • To a known volume of the sample or extract, add the same fixed amount of the this compound internal standard as used in the calibration standards.

  • GC-MS Analysis:

    • Inject 1 µL of each prepared standard and sample into the GC-MS system.

    • Acquire the data in full scan mode or selected ion monitoring (SIM) mode. For quantification, it is recommended to use SIM mode for higher sensitivity and selectivity.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile compounds in solid or liquid matrices.

  • Preparation of Internal Standard Stock Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards:

    • In a series of 20 mL headspace vials, add a known amount of a blank matrix (e.g., deionized water for aqueous samples).

    • Spike each vial with a known amount of the analyte(s) to create a calibration curve.

    • Add a fixed amount of the this compound internal standard to each vial.

    • Add a consistent amount of sodium chloride (e.g., 1 g) to each vial to enhance the partitioning of volatiles into the headspace.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.

    • Add the same fixed amount of the this compound internal standard as in the calibration standards.

    • Add the same amount of sodium chloride as in the calibration standards.

    • Seal the vials immediately.

  • HS-SPME and GC-MS Analysis:

    • Equilibrate the vials at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

    • Desorb the analytes from the fiber in the GC injector.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of volatile compounds using this compound as an internal standard. These parameters may require optimization for specific applications.

ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (for liquid injection) or Split (for headspace)
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-350) or SIM
Quantifier Ion (this compound) m/z 71
Qualifier Ions (this compound) m/z 43, 59

Data Presentation and Quantitative Analysis

The quantification of analytes is performed by constructing a calibration curve. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Example Calibration Data

The following table presents example data for the construction of a calibration curve for a hypothetical analyte, "Analyte X," using this compound as the internal standard.

Analyte X Conc. (µg/mL)Analyte X Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,234750,1230.020
0.576,543755,4320.101
1.0153,456749,8760.205
5.0789,012752,3451.049
10.01,567,890751,9872.085
20.03,123,456753,1234.147

A linear regression of this data would yield a calibration equation (e.g., y = mx + c) and a correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable for good linearity.

Method Validation Parameters

The performance of the analytical method should be validated. Typical validation parameters are summarized in the table below. The values provided are representative for the analysis of volatile esters by GC-MS.

ParameterTypical ValueDescription
Linearity (R²) > 0.995The correlation coefficient of the calibration curve.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.

Logical Relationship for Analyte Quantification

The following diagram illustrates the logical steps involved in calculating the concentration of an unknown analyte using the internal standard method.

Quantification_Logic Input Peak Area of Analyte in Sample Peak Area of IS in Sample Ratio Calculate Peak Area Ratio (Analyte/IS) Input->Ratio Calculation Calculate Analyte Concentration (x = (y - c) / m) Ratio->Calculation Calibration Calibration Curve y = mx + c Calibration->Calculation Result Analyte Concentration in Sample Calculation->Result

Caption: Logical steps for analyte quantification using an internal standard.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS. Its chemical properties and distinct mass spectrum allow for accurate and precise measurements in a variety of sample matrices. The protocols and parameters outlined in this application note provide a solid foundation for developing and validating robust quantitative GC-MS methods. Proper method validation is crucial to ensure the reliability of the obtained results.

References

Application Notes and Protocols: Methyl Isobutyrate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Isobutyrate

This compound (CAS: 547-63-7; FEMA No: 2694) is a volatile ester recognized for its characteristic fruity, sweet, and ethereal aroma, often described as reminiscent of apple, pineapple, and apricot.[1][2] Its pleasant and versatile sensory profile makes it a valuable ingredient in the flavor and fragrance industry.[1][3] It is commonly used as a flavoring agent in a variety of food products and as a fragrance component in perfumes, cosmetics, and personal care items.[1][3][4] this compound is found naturally in various fruits such as apples, bananas, strawberries, and melons. This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor and fragrance research.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is essential for its effective application.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₀O₂[5]
Molecular Weight 102.13 g/mol [5]
CAS Number 547-63-7[1]
FEMA Number 2694[6][7]
Appearance Colorless liquid[1]
Boiling Point 92.3 °C
Flash Point 3.3 °C (38 °F)[4]
Specific Gravity 0.891 g/mL at 25 °C
Refractive Index 1.384 at 20 °C
Solubility Soluble in alcohol, slightly soluble in water[1]

Table 2: Sensory Properties of this compound

PropertyDescriptionReference
Odor Profile Fruity, sweet, ethereal, apple, pineapple, apricot[1][2]
Flavor Profile Sweet, fruity, ethereal[4]
Odor Threshold (in water) 0.0019 ppm[1]
Typical Usage Levels (Food) See Table 3[4]
IFRA Usage Recommendation (Fragrance) Up to 1.0% in fragrance concentrate[4]

Table 3: Typical Usage Levels of this compound in Food Products

Food CategoryTypical Level (ppm)
Beverages5 - 20
Ice Cream, Ices10 - 40
Candy20 - 50
Baked Goods30 - 60
Chewing Gum100 - 300

Experimental Protocols

The following sections provide detailed protocols for the application of this compound in flavor and fragrance research.

Sensory Evaluation Protocol

This protocol outlines the procedure for the sensory evaluation of this compound to determine its odor and flavor profile.

Objective: To characterize the sensory attributes of this compound at different concentrations.

Materials:

  • This compound (food grade)

  • Odorless, tasteless solvent (e.g., propylene (B89431) glycol for flavor, dipropylene glycol for fragrance)

  • Deionized water

  • Glass vials with PTFE-lined caps

  • Graduated pipettes

  • Sensory evaluation booths

  • Odor-free sample cups

  • Palate cleansers (e.g., unsalted crackers, water)

  • Trained sensory panel (8-12 members)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1% this compound in the chosen solvent.

    • From the stock solution, prepare a series of dilutions in deionized water (for flavor) or the solvent (for odor) at concentrations of 1 ppm, 5 ppm, 10 ppm, and 20 ppm.

    • Prepare a blank sample containing only the solvent or water.

  • Panelist Training:

    • Familiarize the panelists with the sensory attributes commonly associated with fruity esters (e.g., sweet, fruity, apple, pineapple, ethereal).

    • Provide reference standards for each attribute.

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct panelists to first evaluate the odor of each sample by sniffing from the cup.

    • For flavor evaluation, instruct panelists to take a small sip, hold it in their mouth for a few seconds, and then expectorate.

    • Panelists should cleanse their palate with water and unsalted crackers between samples.

  • Data Collection:

    • Panelists will rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

    • Panelists should also provide descriptive terms for the perceived aroma and flavor.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods (e.g., ANOVA) to determine significant differences between concentrations.

    • Compile the descriptive terms to create a sensory profile for each concentration.

Protocol for Creating an Apple Flavor Formulation

This protocol describes a basic methodology for creating a simple apple flavor formulation incorporating this compound.

Objective: To develop a model apple flavor using this compound as a key component.

Materials:

  • This compound

  • Other apple-related flavor chemicals (e.g., ethyl acetate, hexyl acetate, trans-2-hexenal (B146799), beta-damascenone)

  • Propylene glycol (solvent)

  • Glass beakers and stirring rods

  • Analytical balance

  • Droppers or micropipettes

Procedure:

  • Base Accord Creation:

    • Begin by creating a simple base accord that provides the foundational fruity notes of an apple.

    • In a beaker, combine the following components (example ratios):

      • Ethyl acetate: 40%

      • Hexyl acetate: 20%

      • This compound: 15%

  • Addition of Character-Defining Components:

    • To add complexity and a more realistic apple character, introduce smaller amounts of other key compounds.

    • Add trans-2-hexenal (for a green, leafy note) at approximately 1-2%.

    • Incorporate beta-damascenone (for a sweet, floral, cooked apple note) at a very low concentration (e.g., 0.1-0.5%).

  • Blending and Maturation:

    • Thoroughly mix all components in the propylene glycol solvent.

    • Allow the flavor blend to mature for at least 24 hours in a sealed, dark container to allow the aromas to meld.

  • Evaluation and Refinement:

    • Evaluate the flavor by dipping a smelling strip into the blend and by tasting a diluted solution (e.g., 0.1% in sugar water).

    • Based on the sensory feedback, adjust the ratios of the components to achieve the desired apple profile. For instance, increase this compound for a sweeter, more pineapple-like nuance.

Protocol for Fragrance Formulation with a Fruity Note

This protocol provides a basic framework for incorporating this compound into a simple floral-fruity fragrance.

Objective: To create a fragrance with a prominent fruity top note using this compound.

Materials:

  • This compound

  • Other fragrance raw materials (e.g., bergamot, hedione, rose oxide, iso E super, galaxolide)

  • Perfumer's alcohol (ethanol)

  • Glass bottles with spray atomizers

  • Pipettes or droppers

Procedure:

  • Formulation Design:

    • Design a simple fragrance structure with top, middle, and base notes.

    • Top Notes: this compound, Bergamot

    • Middle Notes: Hedione, Rose Oxide

    • Base Notes: Iso E Super, Galaxolide

  • Compounding:

    • In a glass bottle, combine the fragrance raw materials according to the desired ratios. An example formulation could be:

      • Bergamot: 10%

      • This compound: 5%

      • Hedione: 20%

      • Rose Oxide: 1%

      • Iso E Super: 30%

      • Galaxolide: 14%

      • Perfumer's alcohol: 20%

  • Maceration:

    • Seal the bottle and allow the fragrance to macerate for at least one week in a cool, dark place. This allows the different components to blend and harmonize.

  • Evaluation:

    • After maceration, evaluate the fragrance by spraying it on a smelling strip and on the skin.

    • Assess the evolution of the fragrance from the initial fruity top notes to the floral heart and the woody-musky base.

    • Adjust the formula as needed. For a more pronounced fruity opening, the percentage of this compound can be increased.

Visualizations

Olfactory Signal Transduction Pathway

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity. This interaction triggers a complex signaling cascade.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Odorant Receptor Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction pathway for odorant perception.

Experimental Workflow for Sensory Evaluation

A structured workflow is crucial for obtaining reliable sensory data.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Sample Preparation (Dilutions of this compound) C Randomized & Blind Sample Presentation A->C B Panelist Training (Attribute Familiarization) B->C D Odor & Flavor Assessment C->D E Palate Cleansing D->E F Data Collection (Intensity Ratings & Descriptors) D->F E->D Repeat for each sample G Statistical Analysis (ANOVA) F->G H Generation of Sensory Profile G->H

Caption: Workflow for the sensory evaluation of this compound.

Logical Relationship in Flavor Creation

The creation of a flavor is a systematic process of blending key components.

Flavor_Creation_Logic Target Target Flavor Profile Apple Sweet Fruity Base Base Accord Ethyl Acetate Hexyl Acetate This compound Target->Base Defines Final Final Flavor Balanced Apple Flavor Base->Final Forms Foundation Character Character Components trans-2-Hexenal (Green) Beta-Damascenone (Cooked) Character->Final Adds Complexity

Caption: Logical relationship of components in apple flavor creation.

References

Application Note and Protocol: Preparation of a Standard Solution of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrate is a volatile organic compound (VOC) with a fruity odor, often used as a flavoring agent and in the synthesis of other organic compounds.[1] Accurate preparation of standard solutions of this compound is crucial for various analytical applications, including chromatography, spectroscopy, and toxicological studies. This document provides a detailed protocol for the preparation of a standard solution of this compound, emphasizing safe handling practices and accurate measurement techniques.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and the accurate preparation of solutions.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [2][3]
Density 0.891 g/mL at 25 °C[2][4]
Boiling Point 90-93 °C[2][5][4]
Melting Point -84 to -85 °C[2][6]
Solubility Slightly soluble in water; miscible with alcohol and ether.[2][4][6]
Flash Point 12 °C (53.6 °F) - closed cup[4]
Appearance Colorless liquid[1][2]

Safety Precautions

This compound is a highly flammable liquid and vapor.[1][2][4][7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical safety goggles or a face shield.[1][4]

    • Chemically resistant gloves (e.g., nitrile rubber).[7]

    • A lab coat.

    • Use a respirator with an appropriate filter if ventilation is inadequate.[7]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][5][4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][6][7]

    • Use only non-sparking tools.[2][3][5]

    • Ground and bond containers when transferring material to prevent static discharge.[1][2][3][4]

    • Avoid inhalation of vapors and contact with skin and eyes.[5][7]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2][4]

    • Keep containers tightly closed.[2][3][5][6][7]

    • Store in a flammables-area.[1][4]

Experimental Protocol

This protocol describes the preparation of a 100 mL of a 1000 µg/mL standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Adjustments can be made to the calculations for different concentrations or volumes.

Materials and Equipment
  • This compound (≥99% purity)

  • Solvent (e.g., HPLC-grade methanol or ethanol)

  • 100 mL volumetric flask, Class A

  • Micropipette or gas-tight syringe (e.g., 100-1000 µL)

  • Analytical balance (readability to at least 0.1 mg)

  • Beaker

  • Pasteur pipette

  • Personal Protective Equipment (see Section 3)

Procedure
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Don appropriate PPE and work within a chemical fume hood.

    • Allow the this compound and solvent to equilibrate to room temperature.

  • Calculations:

    • To prepare a 1000 µg/mL (1 mg/mL) solution:

      • Mass of this compound needed: 1 mg/mL * 100 mL = 100 mg = 0.1 g

      • Volume of this compound needed: Mass / Density = 0.1 g / 0.891 g/mL = 0.112 mL = 112 µL

  • Solution Preparation:

    • Add approximately 50 mL of the chosen solvent to the 100 mL volumetric flask.

    • Using a calibrated micropipette or gas-tight syringe, carefully and accurately transfer 112 µL of this compound into the solvent in the volumetric flask.

      • Note: To minimize evaporative losses, dispense the liquid directly into the solvent without touching the sides of the flask's neck.

    • Stopper the flask and swirl gently to mix the contents.

    • Carefully add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask securely and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared standard solution to a properly labeled, sealed, and light-resistant container.

    • Store the solution in a cool, dark, and well-ventilated area, away from ignition sources.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound standard solution.

Workflow cluster_prep Preparation cluster_calc Calculation cluster_sol_prep Solution Preparation cluster_store Storage A Gather Materials & PPE B Equilibrate Reagents A->B C Calculate Required Volume of this compound B->C D Add Solvent to Volumetric Flask C->D E Transfer this compound D->E F Mix Gently E->F G Dilute to Volume F->G H Homogenize Solution G->H I Transfer and Store H->I

Workflow for preparing a standard solution.

References

Enzymatic Synthesis of Methyl Isobutyrate: A Practical Guide Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the enzymatic synthesis of methyl isobutyrate, a valuable flavor ester, utilizing lipases as biocatalysts. This environmentally friendly approach offers high selectivity and operates under mild conditions, making it an attractive alternative to conventional chemical synthesis. The information presented herein is curated for professionals in research, scientific, and drug development fields.

Introduction

This compound is a key compound used in the food, fragrance, and pharmaceutical industries for its characteristic fruity aroma. Enzymatic synthesis, particularly through lipase-catalyzed esterification or transesterification, presents a green and efficient method for its production. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that can function in non-aqueous media to catalyze the formation of ester bonds. This methodology circumvents the need for harsh chemicals and high temperatures, often leading to higher purity products with minimal by-product formation.

Principles of Lipase-Catalyzed Ester Synthesis

The enzymatic synthesis of this compound can be achieved through two primary routes:

  • Esterification: The direct reaction between isobutyric acid and methanol (B129727).

  • Transesterification: The reaction of an ester (e.g., vinyl isobutyrate or another alkyl isobutyrate) with methanol.

The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[1][2] In this model, the lipase (B570770) first reacts with the acyl donor (isobutyric acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (methanol) binds to this intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme. Substrate inhibition, particularly by the acid, can sometimes be a limiting factor in these reactions.[1][2]

Experimental Data Summary

The following tables summarize key quantitative data from studies on the enzymatic synthesis of various short-chain esters, providing a comparative basis for the synthesis of this compound.

Table 1: Lipase-Catalyzed Synthesis of Methyl Butyrate (B1204436)

Lipase SourceSubstratesMolar Ratio (Vinyl Butyrate:Methanol)Temperature (°C)Reaction Time (h)Enzyme ConcentrationSolventYield (%)Reference
Aspergillus fumigatusVinyl Butyrate, Methanol2:2401630 µg/mln-Hexane86[3][4]

Table 2: Lipase-Catalyzed Synthesis of Other Short-Chain Esters

Ester SynthesizedLipase SourceSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)SolventConversion/Yield (%)Reference
Ethyl ButyrateCandida rugosaButyric Acid, Ethanol1:1 (0.05 M each)5096n-Hexane92.6[1]
Isoamyl IsobutyrateRhizomucor mieheiIsobutyric Acid, Isoamyl Alcohol1:1 (2.5 M each)26.518n-Hexane~88 (2.2 M)[5]
Isoamyl ButyrateMucor mieheiButyric Acid, Isoamyl Alcohol1:1.25 (1.0 M Acid)3060n-Hexane98[6]
Octyl FormateNovozym 435 (Candida antarctica Lipase B)Formic Acid, Octanol1:74011,2-dichloroethane80.71[7]

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of this compound. Protocol 1 describes a direct esterification method, while Protocol 2 outlines a transesterification approach.

Protocol 1: Direct Esterification of Isobutyric Acid and Methanol

This protocol is a generalized procedure based on common practices for lipase-catalyzed esterification of short-chain fatty acids.

Materials:

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica Lipase B, or Lipozyme IM from Rhizomucor miehei)

  • Isobutyric Acid

  • Methanol

  • Anhydrous n-Hexane (or other suitable organic solvent like heptane (B126788) or isooctane)

  • Molecular Sieves (3Å or 4Å), activated

  • Sodium Bicarbonate Solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Reaction Vessel (e.g., screw-capped flasks)

  • Shaking Incubator or Magnetic Stirrer with Temperature Control

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a 50 mL screw-capped flask, prepare the reaction mixture by adding isobutyric acid and methanol. A typical starting point is a 1:1 molar ratio in a final volume of 10 mL of n-hexane. For example, for a 0.5 M concentration of each, add 0.44 g (5 mmol) of isobutyric acid and 0.16 g (5 mmol) of methanol to 10 mL of n-hexane.

  • Water Removal: Add 1 g of activated molecular sieves to the reaction mixture to remove the water produced during esterification, which can inhibit the enzyme and shift the equilibrium towards the reactants.

  • Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 10-20% (w/w) of the total substrate weight. For the example above, this would be approximately 60-120 mg of immobilized lipase.

  • Reaction Incubation: Seal the flask tightly and place it in a shaking incubator set at a constant temperature, typically between 30°C and 50°C, with agitation (e.g., 150-200 rpm).

  • Monitoring the Reaction: Periodically (e.g., every 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Analyze the sample by Gas Chromatography (GC) to determine the concentration of this compound and the remaining substrates.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted isobutyric acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The solvent can be removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation if required.

Protocol 2: Transesterification for this compound Synthesis

This protocol is adapted from the synthesis of methyl butyrate using a transesterification approach.[3][4]

Materials:

  • Purified or Immobilized Lipase (e.g., from Aspergillus fumigatus or other suitable sources)

  • Vinyl Isobutyrate (or another suitable acyl donor)

  • Methanol

  • Anhydrous n-Hexane

  • Reaction Vessel (e.g., glass vials)

  • Shaking Incubator

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a sealed glass vial, prepare the reaction mixture. Based on the synthesis of methyl butyrate, a 2:2 molar ratio of vinyl isobutyrate to methanol is a good starting point.[3][4] For a 3 mL total reaction volume, this would involve adding the appropriate amounts of vinyl isobutyrate and methanol to n-hexane.

  • Enzyme Addition: Add the lipase to the reaction mixture. For a purified enzyme, a concentration in the range of 30 µg/mL has been shown to be effective.[3][4] If using an immobilized enzyme, a higher loading (e.g., 10-20% w/w of substrates) may be necessary.

  • Incubation: Place the vials in a shaker and incubate at a controlled temperature, for instance, 40°C, with agitation (e.g., 120 rpm) for a specified duration, such as 16 hours.[3][4]

  • Monitoring and Termination: Monitor the progress of the reaction by GC analysis of aliquots taken at different time intervals. The reaction can be terminated by heat inactivation of the enzyme (if it is not to be reused) or by filtration to remove an immobilized enzyme.

  • Product Analysis: Quantify the yield of this compound using Gas Chromatography with a suitable internal standard.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the reaction mechanism.

experimental_workflow start Start prep Prepare Reaction Mixture (Isobutyric Acid, Methanol, Solvent) start->prep add_lipase Add Immobilized Lipase & Molecular Sieves prep->add_lipase incubate Incubate with Shaking (Controlled Temperature) add_lipase->incubate monitor Monitor Reaction Progress (GC) incubate->monitor monitor->incubate Continue incubation filter Filter to Remove Enzyme monitor->filter Reaction Complete wash Wash Filtrate (e.g., with NaHCO3 soln) filter->wash reuse Wash and Reuse Enzyme filter->reuse dry Dry Organic Layer (e.g., with Na2SO4) wash->dry evaporate Solvent Evaporation dry->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for lipase-catalyzed esterification.

ping_pong_mechanism E Lipase (E) E_IA E-Isobutyric Acid Complex E->E_IA + F_H2O Acyl-Enzyme Intermediate (F) E_IA->F_H2O - F_M F-Methanol Complex F_H2O->F_M + H2O Water F_H2O->H2O E_MIB E-Methyl Isobutyrate Complex F_M->E_MIB E_MIB->E - MIB This compound E_MIB->MIB IA Isobutyric Acid IA->E_IA M Methanol M->F_M

References

Application Notes & Protocols for the Quantification of Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl isobutyrate is a volatile organic compound with applications as a flavoring agent and in chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and safety assessment in various industries, including food and beverage, pharmaceuticals, and chemical manufacturing. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The primary methods covered are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and High-Performance Liquid Chromatography (HPLC) with UV detection.

I. Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): As a volatile ester, this compound is ideally suited for analysis by GC.[1]

    • Headspace-GC-MS/FID: This is the preferred method for analyzing volatile compounds in complex matrices (e.g., food, beverages, biological samples) as it minimizes matrix effects by introducing only the volatile fraction into the GC system.[2][3] Headspace can be performed using static headspace or enhanced with Solid-Phase Microextraction (SPME) for improved sensitivity.[2][4][5]

    • Direct Liquid Injection-GC-MS/FID: This method is suitable for relatively clean samples where this compound is dissolved in a volatile organic solvent.[6]

  • High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds, HPLC with UV detection can be a viable alternative, particularly for non-volatile sample matrices or when GC is not available. A reverse-phase HPLC method can be employed for the separation of this compound.[7]

II. Quantitative Data Summary

The following tables summarize the anticipated quantitative performance characteristics for the analytical methods described. Data for this compound is prioritized; where specific data is unavailable, performance characteristics for structurally similar volatile esters are provided as a reference.

Table 1: Gas Chromatography (GC-MS/FID) Method Performance

ParameterGC-MS (Headspace-SPME)GC-FID (Direct Injection)Reference Compound(s)
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 1 mg/LMethyl Esters, Volatile Organic Compounds
Limit of Quantification (LOQ) 0.03 - 3 µg/L0.3 - 3 mg/LMethyl Esters, Volatile Organic Compounds
Linearity (R²) > 0.99> 0.99Ethyl Isobutyryl Acetate, Fatty Acid Methyl Esters[8][9]
Accuracy (% Recovery) 90 - 110%95 - 105%Ethyl Isobutyryl Acetate, Fatty Acid Methyl Esters[9][10]
Precision (% RSD) < 15%< 10%Ethyl Isobutyryl Acetate, Fatty Acid Methyl Esters[9]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Performance

ParameterHPLC-UVReference Compound(s)
Limit of Detection (LOD) 0.05 - 0.5 mg/LParabens, Methyl Butyrate[7][11]
Limit of Quantification (LOQ) 0.15 - 1.5 mg/LParabens, Methyl Butyrate[7][11]
Linearity (R²) > 0.99Parabens, Fatty Acid Methyl Esters[11][12]
Accuracy (% Recovery) 98 - 102%Parabens[11]
Precision (% RSD) < 5%Parabens, Fatty Acid Methyl Esters[11][12]

III. Experimental Protocols

Protocol 1: Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is optimized for the analysis of this compound in complex matrices such as food and beverages.[2][3]

1. Sample Preparation:

  • Homogenize solid or semi-solid samples. For liquid samples, use directly.
  • Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.
  • Add a saturated solution of sodium chloride (e.g., 1 g) to enhance the release of volatile compounds.[2][3]
  • Add an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).
  • Immediately seal the vial with a PTFE-lined septum and cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler of the GC-MS system equipped with a PAL-type autosampler.
  • Incubate the vial at a controlled temperature (e.g., 30-50°C) with agitation for a defined period (e.g., 10-30 minutes) to allow for equilibration of the volatiles in the headspace.[2][3]
  • Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a specific extraction time (e.g., 20-40 minutes).[2][3]

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Mode: Full scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • SIM Ions for this compound: m/z 43, 71, 87, 102.

4. Quantification:

  • Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a matrix similar to the sample.
  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by Direct Liquid Injection GC-FID

This protocol is suitable for the analysis of this compound in relatively clean liquid samples, such as solvent-based formulations.[6]

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane, methanol, or ethanol) to a concentration within the linear range of the instrument.[6][13][14]
  • Add an appropriate internal standard.
  • Transfer the diluted sample to a 2 mL autosampler vial.

2. GC-FID Analysis:

  • Injector: Split mode (e.g., 50:1), 250°C.
  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 1 minute.
  • Ramp to 180°C at 10°C/min, hold for 5 minutes.
  • FID Detector:
  • Temperature: 280°C.
  • Hydrogen Flow: 30 mL/min.
  • Air Flow: 300 mL/min.
  • Makeup Gas (Nitrogen): 25 mL/min.

3. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent used for sample dilution.
  • Analyze the standards and samples under the same GC conditions.
  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard versus concentration.
  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the analysis of this compound using HPLC, which can be optimized based on specific sample requirements.[7][12]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
  • Transfer the filtered sample to an HPLC vial.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[7]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detector Wavelength: 210 nm (as esters have weak chromophores, a low UV wavelength is required).

3. Quantification:

  • Prepare calibration standards of this compound in the mobile phase.
  • Analyze the standards and samples using the developed HPLC method.
  • Create a calibration curve by plotting the peak area of this compound against its concentration.
  • Calculate the concentration of this compound in the sample based on the calibration curve.

IV. Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (Solid/Liquid) Homogenize Homogenize/Weigh Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Add_Salt Add NaCl Vial->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate & Equilibrate Seal->Incubate Extract Expose SPME Fiber Incubate->Extract Inject Desorb in GC Inlet Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HS-SPME GC-MS analysis of this compound.

Direct_Injection_GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Liquid Sample Dilute Dilute in Solvent Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS To_Vial Transfer to GC Vial Add_IS->To_Vial Inject Inject into GC To_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for Direct Injection GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter To_Vial Transfer to HPLC Vial Filter->To_Vial Inject Inject into HPLC To_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Notes and Protocols: The Role of Methyl Isobutyrate and Its Derivatives in Polymerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl isobutyrate and its derivatives in polymerization studies. The focus is on their application in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers. This document will detail the role of these compounds as initiators and model systems, provide experimental protocols, and present quantitative data for the synthesis of polymers with controlled molecular weights and low polydispersities.

Introduction to this compound Derivatives in Polymerization

This compound and its halogenated derivatives, such as ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP), are pivotal in the field of polymer chemistry. While this compound itself can be used as a solvent in polymerization reactions, its derivatives are highly efficient initiators for controlled/living radical polymerization techniques like ATRP.[1] These initiators allow for the precise control over polymer architecture, including molecular weight, polydispersity, and functionality, which is crucial for applications in drug delivery, biomaterials, and nanotechnology.

ATRP is a versatile polymerization method that involves a reversible equilibrium between active (propagating) and dormant polymer chains, catalyzed by a transition metal complex (commonly copper-based).[2][3] The structure of the initiator is critical as it determines the rate of initiation, which should ideally be faster than or comparable to the rate of propagation to ensure that all polymer chains grow simultaneously.[1] Isobutyrate-based initiators are particularly effective for the polymerization of methacrylates, acrylates, and styrenes.

Signaling Pathways and Experimental Workflows

Mechanism of Atom Transfer Radical Polymerization (ATRP)

The fundamental principle of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst. This process is illustrated in the following diagram.

ATRP_Mechanism Initiator R-X Radical R• Initiator->Radical k_act Catalyst_Act Cu(I)/L Catalyst_Deact X-Cu(II)/L Growing_Chain P_n• Radical->Initiator k_deact Monomer Monomer (M) Radical->Monomer k_p Dormant_Chain P_n-X Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow for a Typical ATRP Synthesis

The following diagram outlines the key steps involved in a typical ATRP experiment using an isobutyrate-based initiator.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Purification A 1. Add Catalyst (e.g., CuBr) and Ligand (e.g., PMDETA) to Schlenk flask B 2. Seal and deoxygenate (e.g., freeze-pump-thaw cycles) A->B C 3. Add Monomer (e.g., MMA) and Initiator (e.g., EBiB) via syringe B->C D 4. Place in thermostated oil bath to start polymerization C->D E 5. Take samples periodically for analysis (GC/NMR for conversion, GPC for Mn, PDI) D->E F 6. Stop reaction by exposing to air (oxidation of catalyst) E->F G 7. Dilute with solvent (e.g., THF) and precipitate in a non-solvent (e.g., methanol) F->G H 8. Isolate and dry the polymer G->H

Caption: Standard experimental workflow for ATRP synthesis.

Quantitative Data from Polymerization Studies

The following tables summarize quantitative data from various ATRP studies involving isobutyrate-based initiators for the polymerization of methyl methacrylate (B99206) (MMA).

Table 1: Comparison of Different Initiators in ATRP of MMA

InitiatorCatalyst SystemTemp (°C)Time (h)Conversion (%)M_n ( g/mol , exp)M_n ( g/mol , theo)PDI (M_w/M_n)
Ethyl 2-bromoisobutyrateCuBr/dNbpy9049520,40020,0001.15
Methyl 2-bromopropionateCuBr/dNbpy9068918,50018,0001.20
p-Toluenesulfonyl chlorideCuBr/dNbpy9089219,80018,6001.25
1-Phenylethyl bromideCuBr/dNbpy9079119,20018,4001.30

Data compiled from multiple sources for illustrative purposes.

Table 2: Typical Reaction Conditions for ATRP of MMA using Ethyl 2-bromoisobutyrate (EBiB)

[MMA]:[EBiB]:[CuBr]:[Ligand]LigandSolventTemp (°C)Time (h)M_n ( g/mol )PDI (M_w/M_n)
100:1:1:2PMDETAToluene9059,5001.10
200:1:1:2PMDETAAnisole (B1667542)60618,0001.16
50:1:0.5:1dNbpyDiphenyl ether9044,8001.12
300:1:0.03:0.135TPMADMFRoom Temp (photo-ATRP)228,0001.20

PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; TPMA: tris(2-pyridylmethyl)amine. Data is illustrative and compiled from various sources.[4]

Experimental Protocols

Protocol for ATRP of Methyl Methacrylate (MMA) using Ethyl 2-bromoisobutyrate (EBiB)

This protocol describes a typical procedure for the synthesis of poly(methyl methacrylate) (PMMA) via ATRP.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Schlenk flask, rubber septa, syringes, magnetic stirrer

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add anisole (e.g., 10 mL) and PMDETA (e.g., 41.7 µL, 0.2 mmol) to the flask via syringe. Stir the mixture until the copper complex forms (a colored solution).

  • Add the purified MMA (e.g., 10.0 g, 100 mmol) to the flask via syringe.

  • Inject the initiator, EBiB (e.g., 147 µL, 1.0 mmol), into the reaction mixture to start the polymerization.

  • Immerse the flask in a preheated oil bath at 60°C and stir.

  • At timed intervals, take samples using a nitrogen-purged syringe to monitor monomer conversion (by GC or NMR) and the evolution of molecular weight and polydispersity (by GPC).

  • After the desired conversion is reached (e.g., after 6 hours), stop the polymerization by opening the flask to air and cooling to room temperature.

  • Dilute the viscous reaction mixture with THF (e.g., 10 mL).

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (e.g., 400 mL) with vigorous stirring.

  • Isolate the white, powdery PMMA by filtration, wash with methanol, and dry under vacuum at 60°C to a constant weight.

Protocol for the Synthesis of a Block Copolymer: PMMA-b-PBA

This protocol outlines the synthesis of a poly(methyl methacrylate)-block-poly(butyl acrylate) copolymer using a PMMA macroinitiator.

Part A: Synthesis of PMMA Macroinitiator

  • Follow the procedure described in Protocol 4.1. Ensure the polymerization is stopped before full conversion to retain the bromine end-group functionality.

  • Purify the PMMA macroinitiator carefully by precipitation to remove any unreacted monomer and catalyst.

Part B: Chain Extension with Butyl Acrylate (B77674) (BA)

  • In a dry Schlenk flask, dissolve the purified PMMA macroinitiator (e.g., 5.0 g) in a suitable solvent like anisole.

  • Add the catalyst system (e.g., CuBr/PMDETA) as described in Protocol 4.1.

  • Deoxygenate the solution with three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add purified butyl acrylate (BA) monomer via syringe.

  • Heat the reaction mixture (e.g., to 60°C) to initiate the polymerization of the second block.

  • Monitor the reaction and purify the resulting block copolymer as described previously.

Role of this compound in Conventional Radical Polymerization

In conventional free radical polymerization, a chain transfer agent (CTA) is often used to control the molecular weight of the resulting polymer. The CTA interrupts the propagation of a growing polymer chain by donating an atom (typically hydrogen) to the radical chain end, thus terminating that chain and creating a new radical on the CTA, which can then initiate a new polymer chain.

While halogenated derivatives are key initiators in ATRP, non-halogenated this compound can act as a chain transfer agent in conventional radical polymerization, although it is considered a weak one. Its effectiveness is quantified by the chain transfer constant (C_s).

Table 3: Chain Transfer Constants (C_s x 10^4) for Various Compounds in MMA Polymerization at 60°C

Chain Transfer AgentC_s (x 10^4)
Toluene0.53
Ethyl Acetate1.6
This compound (Estimated to be of a similar low order of magnitude as other esters)
Isopropanol2.0
n-Butanethiol6,800

The low chain transfer constant indicates that this compound is not a highly effective agent for molecular weight control in conventional radical polymerization compared to thiols. However, its presence as a solvent can still have a minor influence on the final polymer properties.

Conclusion

This compound and its derivatives are indispensable tools in modern polymer synthesis. Halogenated isobutyrates are highly efficient initiators for ATRP, enabling the creation of well-defined polymers with precise control over their molecular architecture. This control is paramount for the development of advanced materials for high-tech applications, including in the pharmaceutical and biomedical fields. The provided protocols offer a starting point for researchers to utilize these compounds in their own polymerization studies.

References

Application Notes and Protocols: Fischer Esterification of Isobutyric Acid to Methyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. This application note provides a detailed protocol for the synthesis of methyl isobutyrate from isobutyric acid and methanol (B129727), a transformation relevant in the synthesis of various organic molecules and as a building block in drug development. The protocol includes reaction setup, workup, purification, and characterization of the final product.

Reaction Scheme

The overall reaction is the esterification of isobutyric acid with methanol, catalyzed by sulfuric acid, to produce this compound and water.[1][2] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[3]

Reaction:

Isobutyric Acid + Methanol ⇌ this compound + Water

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Isobutyric acidReagentSigma-Aldrich
MethanolAnhydrousFisher Scientific
Sulfuric acidConcentrated (98%)VWR
Diethyl etherACS GradeFisher Scientific
Saturated Sodium BicarbonateLaboratory GradeVWR
Anhydrous Magnesium SulfateLaboratory GradeSigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Distillation apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid (8.81 g, 0.1 mol).

  • Add an excess of methanol (40 mL, approx. 1.0 mol).

  • Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirred mixture. Caution: The addition of sulfuric acid to methanol is exothermic.[4]

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

Work-up and Isolation
  • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel to extract the product.

  • Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with another 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

Purification by Distillation

The crude this compound can be purified by fractional distillation.[5][6]

  • Set up a fractional distillation apparatus.

  • Heat the crude product in the distillation flask.

  • Collect the fraction that boils at approximately 92-93°C, which is the boiling point of this compound.

Purity Analysis by GC-MS

The purity of the distilled this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Detector: Scan from m/z 35 to 200.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isobutyric Acid88.111540.949
Methanol32.0464.70.792
This compound102.1392-930.891
Expected Yield

The typical yield for a Fischer esterification, when driven to completion by using an excess of one reactant, is generally high.[3] A yield in the range of 70-90% can be expected for this reaction.

Spectroscopic Data of this compound
Spectroscopic Data
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 3.67 (s, 3H, -OCH₃), 2.55 (septet, J = 7.0 Hz, 1H, -CH-), 1.16 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 177.5, 51.5, 34.1, 19.0
IR (neat, cm⁻¹) 2975, 2940, 1735 (C=O), 1465, 1385, 1200, 1150
Mass Spectrum (EI, m/z) 102 (M⁺), 87, 71, 59, 43 (base peak)

Mandatory Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products IsobutyricAcid Isobutyric Acid ProtonatedCarbonyl Protonated Carbonyl IsobutyricAcid->ProtonatedCarbonyl + H⁺ (from H₂SO₄) Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate H2SO4 H₂SO₄ (catalyst) ProtonatedCarbonyl->TetrahedralIntermediate + Methanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Water Water TetrahedralIntermediate->Water forms MethylIsobutyrate This compound ProtonatedEster->MethylIsobutyrate - H⁺ H2SO4_regen H₂SO₄ (regenerated)

Caption: Mechanism of the Fischer Esterification.

Experimental_Workflow Start Start: Mix Isobutyric Acid, Methanol, and H₂SO₄ Reflux Reflux for 2 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Work-up: - Add Diethyl Ether - Neutralize with NaHCO₃ - Wash with Water and Brine Cool->Workup Dry Dry Organic Layer with MgSO₄ Workup->Dry Evaporate Evaporate Solvent (Rotovap) Dry->Evaporate Distill Purify by Fractional Distillation Evaporate->Distill Analyze Analyze Purity (GC-MS) and Characterize (NMR, IR) Distill->Analyze End End: Pure this compound Analyze->End

References

Troubleshooting & Optimization

preventing hydrolysis of methyl isobutyrate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Isobutyrate Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the prevention of this compound hydrolysis during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem during workup?

A1: Hydrolysis is a chemical reaction where water breaks down the ester bond of this compound, converting it back into isobutyric acid and methanol.[1][2] This is problematic during workup as it reduces the yield of the desired ester product and introduces impurities that may need to be removed in subsequent purification steps.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: this compound hydrolysis is significantly accelerated by the presence of acids or bases.[3][4] Basic conditions, in a process called saponification, lead to an irreversible reaction, while acid-catalyzed hydrolysis is a reversible process.[2][5] The rate of hydrolysis is slowest at a neutral pH.[3] Elevated temperatures can also increase the rate of hydrolysis.[3]

Q3: How can I neutralize my reaction mixture without causing significant hydrolysis?

A3: Careful neutralization is critical. Before extraction, it is best to adjust the pH of the reaction mixture to be near-neutral (pH ~7).[3] For acidic reaction mixtures, a slow addition of a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is recommended.[6][7] These weak bases neutralize excess acid without making the solution strongly alkaline.[6]

Q4: What is the purpose of a brine wash and how does it help?

A4: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is typically the final step before drying the organic layer.[7][8] Its primary purpose is to remove the majority of dissolved water from the organic solvent.[8] By reducing the water content, it minimizes the potential for hydrolysis during solvent evaporation and makes the final drying step with an anhydrous salt more efficient.

Q5: Are there alternatives to a standard aqueous workup to avoid hydrolysis?

A5: Yes, nonaqueous workup procedures can be employed to completely avoid contact with water.[9] One such method involves using low molecular weight diols, like ethylene (B1197577) glycol, to quench the reaction and separate the product.[9] Another approach, if the product is stable and non-polar, is to concentrate the reaction mixture and purify it directly using methods like filtration through a silica (B1680970) plug, which can remove polar impurities.[10]

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing hydrolysis.

Issue Potential Cause Recommended Solution
Low Yield of this compound Ester Hydrolysis (Saponification): The workup was performed under basic conditions (pH > 8) in the presence of water.[2][3]Neutralize the reaction mixture carefully to pH ~7 before extraction. Use a saturated sodium bicarbonate solution for washes instead of strong bases like NaOH or KOH.[3] Minimize the contact time between the organic layer and the aqueous base.
Ester Hydrolysis (Acid-Catalyzed): The workup was performed under strongly acidic conditions (pH < 4).[3][5]Neutralize any strong acid catalysts with a mild base (e.g., NaHCO₃ solution) before prolonged contact with the product during extraction.[3][8]
Excessive Water: Water was present in the reaction mixture or introduced during workup, and the mixture was heated.[3]Ensure all glassware is thoroughly dried before use.[3] If possible, perform the workup at room temperature or below. After aqueous washes, use a brine wash followed by a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove all traces of water.[8]
Product is Contaminated with Isobutyric Acid Incomplete Neutralization: Acidic catalysts or byproducts were not fully removed during the aqueous wash.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until gas evolution (CO₂) ceases, indicating that all acid has been neutralized.[3][7]
Hydrolysis During Rotary Evaporation: Trace amounts of acid or base and water were still present in the organic layer during solvent removal under heat.Ensure the organic layer is washed to neutrality, followed by a brine wash and thorough drying with an anhydrous salt before concentrating the solution.[8]
Formation of Emulsions During Extraction Presence of Polar Solvents: Water-miscible solvents like THF or dioxane from the reaction mixture can cause emulsions.[11]If practical, remove the water-miscible solvent by rotary evaporation before starting the aqueous workup. Alternatively, dilute the mixture significantly with the extraction solvent and use a brine wash to help break the emulsion.[11][12]

Experimental Protocol: Workup to Minimize Hydrolysis

This protocol outlines a standard procedure for the aqueous workup of a reaction mixture containing this compound, designed to minimize the risk of hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. If the reaction is exothermic upon quenching, cool it further in an ice bath (0-5 °C).

  • Quench the Reaction (if necessary): Slowly add a quenching agent to neutralize any reactive reagents. The choice of quench depends on the reaction chemistry. For many reactions, the slow addition of water or a saturated ammonium (B1175870) chloride (NH₄Cl) solution is appropriate.

  • Dilute with Organic Solvent: Dilute the quenched reaction mixture with a water-immiscible organic solvent in which this compound is soluble (e.g., ethyl acetate, diethyl ether).

  • Neutralize the Mixture: Transfer the mixture to a separatory funnel.

    • If the reaction was run under acidic conditions, add a saturated solution of sodium bicarbonate (NaHCO₃) in small portions. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding until no more gas evolves. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

    • If the reaction was run under basic conditions, wash with small portions of dilute acid (e.g., 1M HCl) until the aqueous layer is neutral (pH ~7). Avoid making the solution strongly acidic.

  • Wash with Water: Perform one wash with deionized water to remove water-soluble salts and byproducts. Separate the layers.[8]

  • Wash with Brine: Wash the organic layer with a saturated NaCl (brine) solution. This will remove the majority of the dissolved water from the organic phase.[7][8]

  • Dry the Organic Layer: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Isolate the Product: Filter or decant the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh extraction solvent to recover any adsorbed product.

  • Remove the Solvent: Concentrate the organic solution using a rotary evaporator. Use a moderate temperature for the water bath to avoid any potential for hydrolysis if trace water remains.

Visualizations

Workflow for Preventing this compound Hydrolysis

Hydrolysis_Prevention_Workflow start Reaction Complete cool Cool Reaction Mixture to RT start->cool quench Quench Reaction (e.g., with sat. NH4Cl) cool->quench dilute Dilute with Organic Solvent quench->dilute transfer Transfer to Separatory Funnel dilute->transfer check_pH Check Reaction pH transfer->check_pH acidic Acidic (pH < 7) check_pH->acidic basic Basic (pH > 7) check_pH->basic neutral Neutral (pH ≈ 7) check_pH->neutral neutralize_acid Wash with sat. NaHCO3 until pH 7-8 acidic->neutralize_acid neutralize_base Wash with dilute HCl until pH ≈ 7 basic->neutralize_base wash_water Wash with Water neutral->wash_water neutralize_acid->wash_water neutralize_base->wash_water wash_brine Wash with Saturated Brine wash_water->wash_brine dry_organic Dry Organic Layer (e.g., MgSO4) wash_brine->dry_organic filter_concentrate Filter and Concentrate via Rotary Evaporator dry_organic->filter_concentrate end_product Pure this compound filter_concentrate->end_product

Caption: A decision-making workflow for the workup of this compound.

References

breaking methyl isobutyrate-methanol azeotrope in purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the separation of the methyl isobutyrate-methanol azeotrope.

Frequently Asked Questions (FAQs)

Q1: What are the properties of the this compound-methanol azeotrope?

The this compound-methanol system forms a minimum-boiling point azeotrope. This means that at a specific composition, the mixture boils at a lower temperature than either of the pure components, preventing separation by simple distillation. The properties of the individual components and their azeotrope are summarized below.

PropertyMethanol (B129727) (CH₃OH)This compound (C₅H₁₀O₂)Azeotrope
Boiling Point (at 1 atm) 64.7 °C92.3 °C[1]77.7 °C[1]
Composition (wt. %) 93.2%6.8%[1]100%
Molecular Weight 32.04 g/mol 102.13 g/mol N/A

Q2: What methods can be used to break the this compound-methanol azeotrope?

Standard distillation is ineffective for separating azeotropic mixtures. Specialized techniques are required to alter the vapor-liquid equilibrium (VLE) of the system. The primary methods include:

  • Extractive Distillation: This is a widely used technique where a high-boiling solvent, known as an entrainer, is added to the mixture.[2] The entrainer selectively alters the relative volatility of the original components, allowing one to be distilled off as the overhead product.

  • Pressure-Swing Distillation (PSD): This method is effective for azeotropes whose composition is sensitive to pressure.[3] The process utilizes two distillation columns operating at different pressures to shift the azeotropic point, enabling the separation of pure components.[3][4]

  • Ionic Liquids (ILs) as Entrainers: A modern variation of extractive distillation uses ionic liquids as the solvent. ILs are salts with low melting points and negligible vapor pressure, which can simplify the recovery process and are considered a "green" alternative.[5][6][7]

Q3: How do I select an appropriate entrainer for extractive distillation?

Selecting the right entrainer is critical for successful separation. Key criteria include:

  • Alters Relative Volatility: The entrainer must interact differently with methanol and this compound to increase their relative volatility.

  • High Boiling Point: The entrainer should have a boiling point significantly higher than both methanol and this compound to ensure it remains in the column bottoms.

  • No New Azeotropes: It should not form a new azeotrope with either of the original components.

  • Chemical Stability: It must be chemically stable under the distillation conditions.

  • Ease of Recovery: The entrainer should be easily separable from the bottom product for recycling.

For ester-alcohol systems like this one, common entrainers include ethylene (B1197577) glycol, dimethyl sulfoxide (B87167) (DMSO), and specific ionic liquids such as those based on imidazolium (B1220033) cations.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

Problem 1: Poor Separation Efficiency (Product Purity is Low)

Possible Cause Troubleshooting Steps
Incorrect Reflux Ratio - If too low: Increase the reflux ratio to improve purity, but be aware this will increase energy consumption. - If too high: This can lead to flooding. Ensure you are operating within the column's design parameters.
Improper Entrainer Flow Rate (Extractive Distillation) - Check the solvent-to-feed ratio. An insufficient amount of entrainer will not effectively break the azeotrope. Increase the entrainer flow rate incrementally and monitor product purity.
Incorrect Operating Pressures (Pressure-Swing Distillation) - Verify the pressures in both the high-pressure and low-pressure columns. The separation relies on the pressure-induced shift of the azeotrope.[3] - Fluctuations in pressure can severely impact efficiency. Check for leaks or control valve issues.[8]
Feed Composition Fluctuations - Unstable feed composition can disrupt the column's equilibrium.[8] Ensure the feed stream is consistent or adjust operating parameters (e.g., reflux ratio, entrainer flow) to compensate for known variations.
Column Internals Issue (Fouling/Damage) - Fouling or damage to trays or packing reduces the contact between vapor and liquid, decreasing separation efficiency.[8] - If performance degrades over time, consider shutting down for inspection and cleaning.

Problem 2: Column Flooding

Flooding occurs when excess liquid accumulates in the column, causing a sharp increase in pressure drop and loss of separation.[8]

Possible Cause Troubleshooting Steps
Excessive Vapor Rate - Reduce the heat input to the reboiler to decrease the boil-up rate.
Excessive Reflux or Feed Rate - Reduce the reflux ratio or the feed flow rate to lower the liquid load on the column.[8]
Blockage in Column Internals - Fouling or collapsed packing/trays can restrict liquid flow through the downcomers. This often requires a shutdown for maintenance.[8]

Problem 3: Column Weeping/Dumping

Weeping is when liquid leaks through the perforations in the trays at low vapor velocities instead of flowing across them, reducing efficiency.

Possible Cause Troubleshooting Steps
Low Vapor Velocity - Increase the reboiler heat duty to increase the vapor flow through the column. This must be balanced to avoid flooding.
Damaged Trays - If the problem persists at normal operating rates, the tray perforations may be oversized due to damage or corrosion, requiring inspection.

Experimental Protocols

Protocol 1: Extractive Distillation using Ethylene Glycol

This protocol is adapted from methodologies used for similar methanol-ester azeotropes.

Objective: To separate this compound and methanol using ethylene glycol as an entrainer.

Materials:

  • This compound-methanol azeotropic mixture

  • Ethylene Glycol (Entrainer, purity >99%)

  • Extractive distillation column (e.g., packed column with 30 theoretical stages)

  • Solvent recovery column

  • Heating mantles, condensers, reflux heads, pumps

  • Gas Chromatography (GC) equipment for composition analysis

Methodology:

  • Setup: Assemble a two-column distillation system. The first is the extractive distillation column (EDC), and the second is the solvent recovery column (SRC).

  • EDC Operation:

    • Preheat the azeotropic feed to its boiling point.

    • Feed the azeotropic mixture into the middle of the EDC (e.g., stage 15).

    • Feed the ethylene glycol entrainer at a constant rate onto a stage near the top of the column (e.g., stage 5). A typical starting point for the solvent-to-feed mass ratio is 1:1.

    • Methanol, being more volatile in the presence of the entrainer, will exit as the overhead product. Maintain a reflux ratio of approximately 2:1 to achieve high purity (>99.5%) methanol.

    • The bottom product will consist of this compound and ethylene glycol.

  • SRC Operation:

    • Feed the bottom stream from the EDC into the middle of the SRC.

    • Operate the SRC under vacuum to reduce the boiling point of ethylene glycol and prevent thermal degradation.

    • Pure this compound is collected as the overhead distillate.

    • Recovered high-purity ethylene glycol from the bottom of the SRC can be cooled and recycled back to the EDC.

  • Analysis: Regularly sample the overhead and bottom products from both columns and analyze their composition using GC to ensure the desired purity is achieved and to optimize parameters like reflux ratio and entrainer flow rate.

Visualizations

Extractive_Distillation_Workflow cluster_EDC Extractive Distillation Column (EDC) cluster_SRC Solvent Recovery Column (SRC) EDC_top Methanol (>99.5%) EDC_bottom This compound + Ethylene Glycol SRC_top This compound (>99.5%) EDC_bottom->SRC_top Feed to SRC EDC_feed Azeotrope Feed (Methanol + this compound) EDC_feed->EDC_bottom EDC_entrainer Ethylene Glycol (Entrainer) EDC_entrainer->EDC_top SRC_bottom Ethylene Glycol (Recycled) SRC_bottom->EDC_entrainer Recycle

Troubleshooting_Tree Start Low Product Purity CheckPressure Pressure Stable? Start->CheckPressure CheckFlows Flow Rates Correct? (Feed, Reflux, Entrainer) CheckPressure->CheckFlows Yes AdjustPressure Fix Leaks / Adjust Control System CheckPressure->AdjustPressure No InspectColumn Inspect Column Internals (Fouling/Damage) CheckFlows->InspectColumn No AdjustFlows Optimize Flow Rates & Reflux Ratio CheckFlows->AdjustFlows Yes

References

troubleshooting peak tailing for methyl isobutyrate in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of methyl isobutyrate, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.[2]

Q2: What are the most common causes of peak tailing for this compound?

A2: The most common causes of peak tailing for a polar compound like this compound include:

  • Active Sites: Interaction of the analyte with active sites in the GC system, such as exposed silanols on a contaminated injector liner, column inlet, or stationary phase.[3]

  • Column Issues: A contaminated or degraded column, improper column installation (too high or too low in the inlet), or an inappropriate column phase for the analyte.[4][5]

  • Injector Problems: A dirty or contaminated inlet liner, incorrect injector temperature, or sample overload.[3]

  • System Contamination: Residues from previous injections or leaks in the system can lead to peak distortion.[6]

  • Method Parameters: Sub-optimal parameters such as incorrect carrier gas flow rate, inappropriate initial oven temperature, or a mismatch in polarity between the solvent, analyte, and stationary phase.[5][7]

Q3: How does the choice of GC column affect the peak shape of this compound?

A3: Since this compound is a polar compound, using a column with a stationary phase of similar polarity is recommended. A mismatch in polarity between the analyte and the stationary phase can lead to poor peak shape.[5] For polar compounds like esters, a wax-type column (e.g., polyethylene (B3416737) glycol) or a mid-polarity column is often a suitable choice to achieve symmetrical peaks.[6]

Q4: Can the injection technique contribute to peak tailing?

A4: Yes, the injection technique is critical. Injecting too large a sample volume can overload the column, leading to peak tailing or fronting.[8] For splitless injections, which are often used for trace analysis, a proper solvent focusing effect is necessary. This is typically achieved by setting the initial oven temperature at least 10-20°C below the boiling point of the sample solvent.[9]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your GC analysis of this compound.

Step 1: Initial Checks & "Easy Fixes"
  • Review Method Parameters: Ensure that the correct GC method is loaded and that all parameters (temperatures, flows, split ratio) are as expected.

  • Check Syringe: Inspect the syringe for any visible contamination or damage. A dirty syringe can introduce non-volatile residues into the inlet.

  • Perform a Blank Run: Inject a blank solvent to check for ghost peaks or baseline disturbances that might indicate system contamination.

Step 2: Inlet Maintenance

The injection port is a common source of peak tailing issues.[10]

  • Replace the Septum: A cored or leaking septum can introduce contaminants and cause flow path disturbances.

  • Replace the Inlet Liner: The liner is a high-contact area for the sample. Over time, it can become contaminated with non-volatile residues, creating active sites.[3] Replace the liner with a new, deactivated one.

  • Clean the Injector Port: If replacing the liner and septum does not resolve the issue, the injector port itself may need cleaning.

Step 3: Column Maintenance
  • Trim the Column: The first few centimeters of the column can accumulate non-volatile residues and active sites. Carefully trim 10-20 cm from the inlet end of the column.[2]

  • Reinstall the Column: Ensure the column is installed at the correct height in the injector and detector, as specified by the instrument manufacturer. An improper installation can create dead volumes, leading to peak tailing.[4]

  • Condition the Column: If the column has been stored for an extended period or if you suspect contamination, re-conditioning the column according to the manufacturer's instructions can help.

Step 4: Evaluate Method Parameters

If the issue persists after maintenance, consider optimizing your method parameters. The following table summarizes the potential impact of key parameters on peak shape.

ParameterPotential Cause of TailingRecommended Action
Inlet Temperature Too low: Incomplete vaporization. Too high: Thermal degradation of the analyte.Optimize the inlet temperature. A good starting point is typically 250°C for many esters.[2]
Carrier Gas Flow Rate Too low: Increased interaction time with active sites. Too high: Reduced separation efficiency.Optimize the flow rate. An optimal flow rate ensures sharp peaks.[8][11]
Initial Oven Temperature Too high (in splitless mode): Poor solvent focusing.Set the initial oven temperature 10-20°C below the boiling point of the solvent.[9]
Sample Concentration Overloading the column's capacity.Dilute the sample and re-inject. If peak shape improves, the column was overloaded.[8]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_method Review Method Parameters start->check_method inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) check_method->inlet_maintenance Parameters OK column_maintenance Perform Column Maintenance (Trim & Reinstall Column) inlet_maintenance->column_maintenance Tailing Persists problem_solved Problem Resolved inlet_maintenance->problem_solved Tailing Resolved optimize_method Optimize Method Parameters (Temperature, Flow, etc.) column_maintenance->optimize_method Tailing Persists column_maintenance->problem_solved Tailing Resolved replace_column Consider Column Replacement optimize_method->replace_column Tailing Persists optimize_method->problem_solved Tailing Resolved replace_column->problem_solved Tailing Resolved

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Experimental Protocol: GC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar capillary column.

  • Injector: Split/Splitless inlet.

  • Liner: Deactivated, single-taper glass liner.

  • Syringe: 10 µL autosampler syringe.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID).

2. GC Method Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature50 °C
   Hold Time2 minutes
   Ramp Rate10 °C/min
   Final Temperature220 °C
   Final Hold Time5 minutes
Detector (FID)
   Temperature250 °C
   Hydrogen Flow30 mL/min
   Air Flow300 mL/min
   Makeup Gas (Helium)25 mL/min

3. Sample and Standard Preparation:

  • Solvent: Dichloromethane or another appropriate solvent.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of working standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dilute the sample in the solvent to a concentration that falls within the linear range of the calibration curve and avoids column overload.

4. Analysis Procedure:

  • Equilibrate the GC system with the specified method parameters until a stable baseline is achieved.

  • Perform a solvent blank injection to ensure the system is clean.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the prepared samples.

  • After the analysis sequence, perform a solvent blank injection to clean the system.

By following this structured troubleshooting guide and utilizing the provided experimental protocol, researchers can effectively address peak tailing issues and ensure the acquisition of high-quality, reliable data for this compound analysis.

References

Technical Support Center: Identifying Impurities in Methyl Isobutyrate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in methyl isobutyrate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The typical chemical shifts for pure this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized below. These values can serve as a reference for identifying the main compound in your sample.[1][2][3][4][5]

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-OCH₃3.67Singlet3H51.52
-CH(CH₃)₂2.56Septet1H34.02
-CH(CH₃)₂1.16Doublet6H19.05
C=O---177.55

Q2: I see extra peaks in my ¹H NMR spectrum of this compound. What could they be?

A2: Unexpected peaks in your NMR spectrum typically indicate the presence of impurities.[6][7] Common impurities in this compound can include residual starting materials from its synthesis (e.g., isobutyric acid and methanol), residual solvents from purification (e.g., water), or degradation products.[8][9][10] The first step is to compare the chemical shifts of these unknown peaks with those of common solvents and potential reactants.[11][12][13][14][15]

Q3: How can I identify specific common impurities like isobutyric acid, methanol (B129727), or water in my sample?

A3: You can compare the chemical shifts of the unknown signals in your spectrum to the known chemical shifts of these common impurities. The following table provides the characteristic ¹H and ¹³C NMR chemical shifts for isobutyric acid, methanol, and water in CDCl₃.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Impurities in CDCl₃

Impurity Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Isobutyric Acid -COOH~11-12 (broad)Singlet~184
-CH(CH₃)₂~2.6Septet~34
-CH(CH₃)₂~1.2Doublet~19
Methanol -OHVariable (broad)Singlet-
-CH₃~3.48Singlet~49.9
Water H₂O~1.56Singlet-

Note: The chemical shift of exchangeable protons (-COOH and -OH) can vary depending on concentration, temperature, and solvent.[16][17][18][19][20][21][22] The water peak, in particular, is highly dependent on its environment.[22][23]

Troubleshooting Guides

Issue: An unexpected singlet appears around 1.56 ppm.

  • Possible Cause: This is a very common chemical shift for residual water in CDCl₃.[23]

  • Troubleshooting Steps:

    • D₂O Shake: A definitive way to confirm a water peak is to add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to water will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[16][23]

    • Sample Preparation: Ensure your sample and the NMR solvent are as dry as possible. Dry the sample thoroughly before dissolution.[24] Use a fresh, sealed bottle of deuterated solvent.

Issue: A broad singlet is observed in the downfield region (above 10 ppm) along with a septet and a doublet corresponding to an isopropyl group.

  • Possible Cause: These signals are characteristic of isobutyric acid, a potential starting material in the synthesis of this compound.[18][19][20][21]

  • Troubleshooting Steps:

    • Compare Spectra: Compare the chemical shifts and coupling patterns of the impurity signals with a reference spectrum of isobutyric acid.

    • Purification: If the presence of isobutyric acid is confirmed and undesirable, further purification of your this compound sample, for example, by distillation or chromatography, may be necessary.

Issue: A singlet is observed around 3.48 ppm.

  • Possible Cause: This signal is characteristic of methanol, another potential starting material.[16][17]

  • Troubleshooting Steps:

    • Reference Comparison: Check the chemical shift against the known value for methanol in CDCl₃.

    • Purification: If methanol is present, it can often be removed by rotary evaporation under reduced pressure, as it is quite volatile.

Experimental Protocols

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-25 mg of your this compound sample into a clean, dry vial.[25]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[25][26] Ensure the deuterated solvent is of high purity and stored under anhydrous conditions.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube.[25][26][27]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol for ¹H NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.[28][29]

    • Integrate all peaks.

Visual Guides

impurity_identification_workflow start Acquire ¹H NMR Spectrum of this compound check_purity Does the spectrum show only expected peaks for This compound? start->check_purity pure Sample is Pure check_purity->pure Yes impure Unexpected Peaks Present (Impurity) check_purity->impure No end Characterization Complete pure->end compare_shifts Compare unknown peak shifts to common impurity tables (solvents, reactants) impure->compare_shifts identify_impurity Potential impurity identified? compare_shifts->identify_impurity confirm_impurity Perform confirmatory tests (e.g., D₂O shake for water, spike with standard) identify_impurity->confirm_impurity Yes unknown_impurity Impurity remains unidentified identify_impurity->unknown_impurity No confirm_impurity->end further_analysis Consider 2D NMR (COSY, HSQC) or other analytical techniques (e.g., LC-MS, GC-MS) unknown_impurity->further_analysis further_analysis->end

Caption: Workflow for identifying impurities in this compound by NMR.

logical_relationship cluster_methyl_isobutyrate This compound cluster_impurities Potential Impurities mib_och3 OCH₃ (Singlet, ~3.67 ppm) mib_ch CH (Septet, ~2.56 ppm) mib_ch3 2 x CH₃ (Doublet, ~1.16 ppm) water Water (Singlet, ~1.56 ppm) methanol Methanol (Singlet, ~3.48 ppm) isobutyric_acid Isobutyric Acid (Broad -COOH, ~11-12 ppm) spectrum Observed ¹H NMR Spectrum spectrum->mib_och3 contains spectrum->mib_ch contains spectrum->mib_ch3 contains spectrum->water may contain spectrum->methanol may contain spectrum->isobutyric_acid may contain

Caption: Logical relationship of signals in an NMR spectrum of impure this compound.

References

minimizing side-product formation in methyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of methyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of isobutyric acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is an equilibrium process.[2][3]

Q2: What are the primary side products to watch for during this compound synthesis via Fischer esterification?

A2: The primary side products of concern are:

  • Water: As a direct product of the esterification reaction, its presence can shift the equilibrium back towards the reactants, lowering the yield of the desired ester.[2]

  • Dimethyl ether (DME): This can form from the acid-catalyzed dehydration of methanol, especially at higher reaction temperatures.[4][5][6]

  • Unreacted starting materials: Due to the reversible nature of the Fischer esterification, some isobutyric acid and methanol will remain in the reaction mixture.[2][3]

  • Byproducts from impurities: Impurities in the starting materials (isobutyric acid and methanol) can lead to the formation of undesired side products.[7]

Q3: How can I maximize the yield of this compound in a Fischer esterification reaction?

A3: To maximize the yield, the equilibrium of the reaction needs to be shifted towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the reaction solvent.[2]

  • Removing water as it forms: This can be done by using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.[2][3]

Q4: What are some alternative synthesis routes for this compound?

A4: Besides Fischer esterification, this compound can be synthesized by reacting propylene (B89431) with carbon monoxide and methanol in the presence of a catalyst.[8] This method, however, can produce methyl n-butyrate as a side product.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Equilibrium not shifted towards products - Increase the molar ratio of methanol to isobutyric acid.- Remove water from the reaction mixture using a Dean-Stark apparatus or by adding a drying agent.[2][3]Increased conversion of isobutyric acid to this compound.
Incomplete reaction - Increase the reaction time.- Ensure the reaction is adequately heated (reflux).- Check the effectiveness of the acid catalyst.Drive the reaction closer to completion.
Loss of product during workup - Ensure complete extraction of the ester from the aqueous layer.- Minimize losses during distillation by using an appropriate setup and monitoring the distillation temperature closely.Higher recovery of the purified product.
Purity of reagents - Use high-purity isobutyric acid and methanol to avoid side reactions caused by impurities.[7]Reduced formation of unknown byproducts.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Step
Unreacted Isobutyric Acid Incomplete reaction or hydrolysis of the ester during workup.- Ensure the reaction goes to completion.- During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid.[7]
Dimethyl Ether Acid-catalyzed dehydration of methanol at high temperatures.[4][5]- Maintain the reaction temperature at the optimal level for esterification without promoting ether formation.- Consider using a milder acid catalyst or lower catalyst concentration.
Methyl n-butyrate (in syntheses from propylene) Isomerization during the carbonylation reaction.- Optimize the catalyst system and reaction conditions (temperature, pressure) to favor the formation of the branched isomer.
Water Incomplete removal after reaction or introduction during workup.- Use a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to dry the organic phase before distillation.

Experimental Protocols

High-Yield Synthesis of this compound via Fischer Esterification

This protocol is designed to maximize the yield of this compound.

Materials:

  • Isobutyric acid (high purity)

  • Methanol (anhydrous, large excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine isobutyric acid and a 5 to 10-fold molar excess of methanol.

  • Add a few boiling chips to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the mixture with water to remove the excess methanol and sulfuric acid.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until no more gas evolves.

  • Wash again with water and then with brine.

  • Dry the organic layer (the ester) over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound by fractional distillation, collecting the fraction that boils at approximately 92-93°C.

Data Presentation

Parameter Synthesis from Propylene & CO[9] Fischer Esterification (Typical)
Main Reactants Propylene, Carbon Monoxide, MethanolIsobutyric Acid, Methanol
Catalyst Palladium chloride/phosphine ligandSulfuric Acid, p-TsOH[1]
Key Side Product(s) Methyl n-butyrateDimethyl ether, Water
Reported Product/Side-Product Ratio This compound:Methyl n-butyrate = 7.1:1[9]Varies with conditions
Typical Yield Not specifiedCan exceed 90% with optimization[2]

Visualizations

Reaction_Pathway Fischer Esterification of Isobutyric Acid IA Isobutyric Acid ((CH3)2CHCOOH) MIB This compound ((CH3)2CHCOOCH3) IA->MIB + Methanol - Water MeOH Methanol (CH3OH) MeOH->MIB DME Dimethyl Ether (CH3OCH3) MeOH->DME Dehydration (Side Reaction) H_plus Acid Catalyst (H+) H_plus->MIB H_plus->DME MIB->IA + Water - Methanol Water Water (H2O) Water->IA

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Equilibrium Is the equilibrium shifted towards the products? Start->Check_Equilibrium Check_Reaction_Completion Is the reaction complete? Check_Equilibrium->Check_Reaction_Completion Yes Action_Equilibrium Increase methanol excess OR Remove water (Dean-Stark) Check_Equilibrium->Action_Equilibrium No Check_Workup Was there product loss during workup? Check_Reaction_Completion->Check_Workup Yes Action_Completion Increase reaction time OR Check catalyst activity Check_Reaction_Completion->Action_Completion No Check_Purity Are the starting materials pure? Check_Workup->Check_Purity No Action_Workup Optimize extraction and distillation procedures Check_Workup->Action_Workup Yes Action_Purity Use high-purity reagents Check_Purity->Action_Purity No End Yield Improved Check_Purity->End Yes Action_Equilibrium->Check_Reaction_Completion Action_Completion->Check_Workup Action_Workup->Check_Purity Action_Purity->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Methyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of methyl isobutyrate in esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound via esterification?

A1: The synthesis of this compound from isobutyric acid and methanol (B129727) is typically achieved through Fischer esterification. This is a reversible, acid-catalyzed condensation reaction where the carboxylic acid and alcohol react to form an ester and water.[1][2][3] The reaction reaches an equilibrium that can be shifted to favor the product side to increase the yield.[1]

Q2: Why is it critical to remove water during the esterification process?

A2: Water is a byproduct of the esterification reaction.[4] Because the reaction is reversible, the presence of water can drive the equilibrium back towards the reactants (isobutyric acid and methanol) through hydrolysis, which decreases the overall yield of the this compound product.[4] By continuously removing water, the equilibrium is shifted towards the products in accordance with Le Châtelier's principle.[1][5]

Q3: What are the most effective methods for removing the water byproduct?

A3: Several techniques are commonly used to remove water from the reaction mixture:

  • Azeotropic Distillation: This method, often employing a Dean-Stark apparatus, uses a water-immiscible solvent (e.g., toluene) to form a low-boiling azeotrope with water, which is then distilled off.[1][4]

  • Dehydrating Agents: Chemical agents that absorb or react with water can be added. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.[2][5] Molecular sieves are another effective, inert option.[4][5]

  • Reactive Distillation: This advanced technique combines the chemical reaction and product separation into a single integrated process, continuously removing products (including water) from the reactive zone.[4][6]

  • Membrane Pervaporation: This technique uses a semipermeable membrane that selectively allows water to pass through, effectively removing it from the reaction mixture.[4][7]

Q4: How does the ratio of reactants affect the yield of this compound?

A4: According to Le Châtelier's principle, using a large excess of one of the reactants can shift the equilibrium towards the formation of the ester.[5] In the synthesis of this compound, methanol is typically used in large excess, often serving as the solvent for the reaction.[1][5] Using a significant excess, such as a 10-fold molar excess of alcohol, has been shown to dramatically increase ester yield from around 65% to over 97% in similar esterification reactions.[1]

Q5: What are the common acid catalysts used for this reaction?

A5: Strong acids are typically used to catalyze the Fischer esterification. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1] Heterogeneous catalysts like Amberlyst-15, a solid acid resin, are also effective and offer the advantage of easier separation from the reaction mixture.

Troubleshooting Guide

Problem 1: The yield of this compound is consistently low.

  • Possible Cause: The reaction is reaching equilibrium with significant amounts of starting material remaining.

    • Solution: To shift the equilibrium towards the product, increase the molar ratio of methanol to isobutyric acid. A 5:1 or 10:1 ratio is recommended. Alternatively, or in addition, actively remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][5]

  • Possible Cause: Insufficient catalysis.

    • Solution: Ensure the acid catalyst is active and used in an appropriate amount. For sulfuric acid, a catalytic amount (e.g., 1-3% of the total reaction mass) is typical. If using a solid acid catalyst like Amberlyst-15, ensure it has not been deactivated and increase catalyst loading if necessary.[8]

  • Possible Cause: The reaction has not reached completion.

    • Solution: Increase the reaction time or the reaction temperature. The reaction is typically conducted under reflux to maintain a consistent temperature at the boiling point of the solvent (often excess methanol).[2][9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further conversion is observed.

Problem 2: No water is collecting in the Dean-Stark trap during azeotropic distillation.

  • Possible Cause: The reaction temperature is too low to allow the azeotrope (e.g., toluene-water) to distill.

    • Solution: Ensure the heating mantle is set to a temperature that maintains a steady reflux of the solvent. The vapor ring of the refluxing solvent should be visible in the lower part of the condenser attached to the Dean-Stark trap.[2]

  • Possible Cause: Leaks in the glassware setup.

    • Solution: Check all joints and connections to ensure they are properly sealed. Use appropriate joint grease if necessary, but be mindful of potential contamination of the reaction mixture.

  • Possible Cause: Inefficient condensation.

    • Solution: Verify that there is a steady and sufficient flow of cold water through the condenser. The condenser should feel cool to the touch.[4]

Problem 3: The final product is contaminated with unreacted isobutyric acid.

  • Possible Cause: Incomplete reaction or inefficient purification.

    • Solution: During the workup process, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][10] This will neutralize and extract the unreacted carboxylic acid into the aqueous layer. Perform multiple washes and test the pH of the aqueous layer to ensure all acid has been removed before final purification by distillation.[10]

Data Presentation

Table 1: Effect of Reactant Ratio on Ester Yield (Fischer Esterification of Acetic Acid with Ethanol)

Molar Ratio (Alcohol:Acid)Equilibrium Yield of Ester
1:1~65%
10:1~97%
100:1~99%
Data adapted from a study on a similar Fischer esterification reaction, illustrating the impact of reactant excess.[1]

Table 2: Comparison of Water Removal Techniques

MethodPrincipleAdvantagesDisadvantages
Dean-Stark Apparatus Azeotropic DistillationHighly efficient for continuous water removal; allows for visual monitoring of reaction progress.Requires a water-immiscible solvent (e.g., toluene); adds another component to be removed later.[1][4]
Dehydrating Agents Chemical AbsorptionSimple to implement; H₂SO₄ acts as both catalyst and dehydrating agent.Stoichiometric amounts may be needed; some agents can interfere with the reaction or be difficult to remove.[2][4]
Molecular Sieves Physical AdsorptionInert and non-reactive with most reagents; easy to remove by filtration.Must be activated before use; limited water-absorbing capacity.[4][5]
Reactive Distillation Integrated Reaction & SeparationHigh conversion rates; simplified process flow.Complex equipment design and control; higher initial investment.[4][6]

Experimental Protocols

Protocol 1: Fischer Esterification of Isobutyric Acid with Methanol using Sulfuric Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid (e.g., 0.5 mol).

  • Reagents: In a fume hood, add an excess of methanol (e.g., 2.5 mol, 5 equivalents).

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~2 mL) to the stirred solution.

  • Reflux: Attach a reflux condenser and ensure a steady flow of cold water. Heat the mixture to a gentle reflux using a heating mantle and stir for 2-4 hours.[9][10]

  • Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel.

  • Washing: Wash the mixture sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize excess acid. Check the pH of the aqueous layer to ensure it is neutral or basic.

    • Brine (saturated NaCl solution) (1 x 50 mL) to aid in layer separation.[9][11]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).[10]

  • Purification: Decant or filter the solution to remove the drying agent. Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 92-94 °C.[2]

Visualizations

Fischer_Esterification_Equilibrium cluster_forward Esterification Reactants Isobutyric Acid + Methanol Products This compound + Water Reactants->Products k_fwd Products->Reactants k_rev Catalyst H+ Catalyst Catalyst->Reactants Catalyst->Products Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A Combine Isobutyric Acid, Methanol, Toluene, and Catalyst B Assemble Dean-Stark Apparatus with Reflux Condenser A->B C Heat to Reflux B->C Start Heating D Collect Water in Dean-Stark Trap C->D E Monitor Reaction until Water Collection Ceases D->E F Cool Reaction Mixture E->F Reaction Complete G Wash with NaHCO3 (aq) and Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Purify by Distillation H->I Decision_Tree start Choose Water Removal Method q1 Are reactants/products high boiling? start->q1 a1_yes Dean-Stark (Azeotropic Distillation) q1->a1_yes Yes q2 Is a simple setup required? q1->q2 No a2_yes Dehydrating Agent (e.g., Molecular Sieves) q2->a2_yes Yes a2_no Membrane Pervaporation or Reactive Distillation q2->a2_no No

References

addressing matrix effects in methyl isobutyrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Isobutyrate Quantification

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix (e.g., plasma, urine, food extracts).[1] This interference can either decrease the signal, a phenomenon known as ion suppression, or increase it, which is called ion enhancement.[1] Both effects can lead to inaccurate and imprecise quantitative results.[1]

Q2: Why is the quantification of a volatile ester like this compound susceptible to matrix effects?

A2: this compound is often analyzed in complex biological or environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS). These matrices contain a high abundance of endogenous compounds that can co-extract with the analyte.[2] In GC-MS, non-volatile matrix components can accumulate in the injector port or on the front of the analytical column.[3] This buildup can create active sites that interact with the analyte, leading to signal enhancement, peak tailing, or poor reproducibility.[4]

Q3: What are the common signs of matrix effects in my data?

A3: Common indicators include poor accuracy and precision in quality control samples, inconsistent recoveries across different sample types, and non-linear calibration curves.[5] A significant difference between the slope of a calibration curve prepared in a pure solvent versus one prepared in a blank sample matrix is a direct confirmation of matrix effects.[6]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it considered the gold standard for correcting matrix effects?

A4: A SIL-IS is a version of the analyte (this compound) in which one or more atoms have been replaced with a heavier isotope (e.g., Deuterium or Carbon-13).[7] A SIL-IS is chemically identical to the analyte and behaves in the same way during sample preparation, injection, and ionization.[7] Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their signals remains consistent even if both experience the same degree of ion suppression or enhancement. This allows for highly accurate and precise quantification.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Calibration Curve Linearity (r² < 0.99) Differential Matrix Effects: The degree of signal enhancement or suppression changes with analyte concentration.1. Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that standards and samples experience similar matrix effects. 2. Narrow the Calibration Range: Construct the curve over a smaller, more linear concentration range. 3. Employ a SIL-IS: An appropriate SIL-IS will co-elute and experience the same matrix effects, correcting for non-linearity.[7]
High Signal Variability Between Replicates (%RSD > 15%) Inconsistent Matrix Effects: The matrix composition varies significantly between individual samples or injections. Injector Contamination: Buildup of non-volatile matrix components in the GC inlet liner is causing erratic analyte transfer.[4]1. Use a SIL-IS: This is the most effective way to correct for injection-to-injection variability caused by matrix effects.[7][8] 2. Perform Regular Inlet Maintenance: Clean or replace the GC inlet liner and trim the front of the analytical column regularly. 3. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[2]
Low and/or Inconsistent Analyte Recovery Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[6] Inefficient Extraction: The sample preparation method is not effectively extracting the analyte from the matrix.1. Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment to calculate the matrix factor (see Protocol 1).[9] 2. Optimize Sample Preparation: Develop a more effective LLE or SPE protocol to improve both recovery and the removal of interferences.[10] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[11]
Signal is Higher Than Expected (Enhancement) Matrix-Induced Enhancement (GC): Active sites in a contaminated injector can enhance the transfer of certain analytes to the column.[3] Ion Enhancement (LC-MS): Co-eluting compounds may facilitate a more efficient ionization of the analyte.[1]1. Use Analyte Protectants (GC-MS): Adding compounds that mask active sites in the injector can mitigate enhancement effects.[12] 2. Implement Matrix-Matched Calibration: This will compensate for consistent signal enhancement.[6] 3. Use a SIL-IS: This will effectively correct for signal enhancement.[7]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows you to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[13][14]

Methodology:

  • Prepare Three Sets of Samples (n≥3):

    • Set A (Neat Solution): Analyte standard prepared in pure solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Prepare a blank matrix sample (containing no analyte) through the entire extraction procedure. Spike the final extract with the analyte to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte at the same concentration as Set A before starting the extraction procedure.

  • Analyze all samples using your established analytical method.

  • Calculate MF, RE, and PE using the mean peak areas:

    • Matrix Factor (MF %): (Mean Area of Set B / Mean Area of Set A) * 100

    • Recovery (RE %): (Mean Area of Set C / Mean Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Area of Set C / Mean Area of Set A) * 100 or (MF * RE) / 100

Interpretation of Matrix Factor (MF):

  • MF = 100%: No matrix effect.

  • MF < 100%: Ion suppression.[13]

  • MF > 100%: Ion enhancement.[13]

Protocol 2: Method of Standard Additions

This method is used for quantification when a suitable blank matrix is unavailable and matrix effects are present.[15][16]

Methodology:

  • Divide a sample extract into at least four equal aliquots.

  • Leave one aliquot as is (zero addition).

  • Spike the remaining aliquots with increasing, known amounts of a this compound standard. A good starting point is to add amounts that are approximately 0.5x, 1x, and 2x the estimated concentration in the sample.[17]

  • Analyze all aliquots.

  • Plot the instrument signal (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression. The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample aliquot.[16][18]

Data Summary: Comparison of Mitigation Strategies

The following table presents representative data on how different strategies can impact the analysis of this compound in a complex matrix like human plasma.

Analytical Approach Mean Recovery (%) Precision (%RSD) Matrix Factor (MF %) Key Takeaway
Protein Precipitation (PPT) 9518.565 (Suppression)Quick and easy, but often results in significant matrix effects and poor precision.[10]
Liquid-Liquid Extraction (LLE) 889.285 (Suppression)Provides cleaner extracts than PPT, reducing matrix effects and improving precision.[2][10]
Solid-Phase Extraction (SPE) 926.596 (Negligible)Offers the cleanest extracts, effectively removing most interfering components.
PPT with SIL-IS 963.166 (Suppression)The SIL-IS effectively compensates for the strong matrix effects and variability inherent in the PPT method, yielding high precision.[7]

Visual Guides & Workflows

Troubleshooting Workflow for Matrix Effects

The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your analysis.

G start Poor Accuracy or Precision Observed? assess Assess Matrix Effect (Protocol 1: Post-Extraction Spike) start->assess Yes mf_check Is Matrix Factor (MF) between 85-115%? assess->mf_check no_me Matrix Effect is Negligible. Investigate other error sources (e.g., sample prep, instrument). mf_check->no_me Yes me_present Significant Matrix Effect (Suppression or Enhancement) mf_check->me_present No strategy Select Mitigation Strategy me_present->strategy sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold Standard) strategy->sil_is cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE) strategy->cleanup matrix_match Use Matrix-Matched Calibration Standards strategy->matrix_match std_add Use Method of Standard Additions (if blank matrix is unavailable) strategy->std_add end Re-validate Method & Analyze Samples sil_is->end cleanup->end matrix_match->end std_add->end

Caption: A flowchart for troubleshooting matrix effects in quantitative analysis.

Conceptual Diagram of Ion Suppression

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in a mass spectrometer source.

G cluster_0 MS Ion Source cluster_1 Analyte Only cluster_2 Analyte + Matrix Components droplet1 Droplet with Analyte ion1 Analyte Ion (High Signal) droplet1->ion1 Efficient Ionization droplet2 Droplet with Analyte & Matrix ion2 Analyte Ion (Suppressed Signal) droplet2->ion2 Competition for charge/surface matrix Matrix Component matrix->ion2 Interferes

Caption: Mechanism of ion suppression in the mass spectrometer source.

References

resolving co-eluting peaks with methyl isobutyrate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve challenges with co-eluting peaks, specifically when working with methyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in chromatography?

A1: Peak co-elution occurs when two or more compounds are not adequately separated and elute from the chromatographic column at the same, or very similar, times.[1][2][3] The primary causes can be categorized by their relationship to the fundamental resolution equation, which involves column efficiency, selectivity, and retention factor.

Common causes include:

  • Inadequate Selectivity (α): The stationary phase and mobile phase (in LC) or temperature program (in GC) are not optimized to exploit the physicochemical differences between the analytes.[4][5] This is often the case when separating structurally similar compounds like isomers.

  • Poor Column Efficiency (N): The column may not have enough theoretical plates to separate the analytes. This can be due to a column that is too short, has a large particle size (in HPLC), a thick film (in GC), or issues like dead volume in the system.[4][6]

  • Suboptimal Retention Factor (k'): If analytes elute too quickly (low k'), they do not spend enough time interacting with the stationary phase for a separation to occur.[1][4]

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[7]

Q2: I am observing a shoulder on my this compound peak. How can I confirm it is a co-eluting peak?

A2: A shoulder on a peak is a strong indicator of co-elution.[1] To confirm, you can use a mass spectrometry (MS) detector if your system is equipped with one (GC-MS or LC-MS). By examining the mass spectra across the peak, a change in the spectral pattern from the leading edge to the tailing edge confirms the presence of more than one compound.[1][5] If you are using a diode array detector (DAD) in HPLC, a change in the UV spectrum across the peak would also indicate peak impurity.[1]

Q3: What are the most likely compounds to co-elute with this compound in a gas chromatography (GC) analysis?

A3: Given that this compound is a small, relatively volatile ester, the most likely co-eluents are other volatile organic compounds with similar boiling points and polarities. These can include:

  • Structural Isomers: Such as n-propyl acetate (B1210297) or sec-butyl formate.

  • Other Methyl Esters: For example, methyl propionate (B1217596) or methyl 2-methylbutanoate.

  • Solvents or Impurities: Residual solvents from sample preparation or impurities in the standards can also co-elute.

The elution order in GC is primarily dependent on the boiling point of the solutes and their interaction with the stationary phase.[5]

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

This guide provides a systematic approach to resolving co-eluting peaks in your gas chromatography (GC) method for this compound.

Step 1: Optimize the GC Temperature Program

The temperature program significantly impacts the separation. A logical first step is to modify your oven temperature settings.

dot

G cluster_0 Troubleshooting Workflow cluster_1 Optimization Steps start Suspected Co-elution (e.g., Peak Shoulder) confirm Confirm with MS Scan Across Peak start->confirm Initial Observation decision Co-elution Confirmed? confirm->decision step1 1. Optimize Temperature Program (Slower Ramp) decision->step1 Yes not_resolved Further Optimization Needed decision->not_resolved No (Re-evaluate issue) step2 2. Change GC Column (Increase Polarity) step1->step2 If not resolved resolved Peaks Resolved step1->resolved If resolved step3 3. Adjust Carrier Gas Flow (Optimize Linear Velocity) step2->step3 If not resolved step2->resolved If resolved step3->resolved If resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Parameter ChangeRationaleTypical Application
Lower Initial Temp. Increases retention of early eluting compounds, improving separation from the solvent peak.Separating volatile isomers from the solvent front.
Slower Temp. Ramp Increases the time analytes spend interacting with the stationary phase, generally improving resolution.[7][8]Resolving closely eluting structural isomers.
Faster Temp. Ramp Decreases analysis time but can reduce resolution.[9]Screening simple mixtures where critical separation is not needed.
Experimental Protocol: Temperature Program Optimization

Objective: To resolve a co-eluting impurity from the main this compound peak.

  • Initial Method:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temp: 250°C

    • Initial Oven Temp: 50°C, hold for 1 min.

    • Ramp Rate: 20°C/min to 200°C.

    • Result: this compound peak at 3.5 min with a significant shoulder.

  • Optimized Method:

    • Column: Same as initial.

    • Carrier Gas: Same as initial.

    • Inlet Temp: 250°C

    • Initial Oven Temp: 40°C, hold for 2 min.

    • Ramp Rate: 5°C/min to 150°C.

    • Rationale: A lower starting temperature and a slower ramp rate will increase the interaction of the analytes with the stationary phase, enhancing separation.[4][8]

MethodRetention Time (this compound)Retention Time (Impurity)Resolution (Rs)
Initial Method 3.50 minCo-eluting< 0.5
Optimized Method 6.21 min6.35 min1.6
Step 2: Evaluate and Change the GC Column

If temperature optimization is insufficient, the column's stationary phase is the next critical parameter to consider. The goal is to choose a stationary phase that offers different selectivity.

dot

G cluster_0 Column Selection Logic start Initial Separation on Non-Polar Column (e.g., DB-5ms) problem Co-elution of Polar/Non-Polar Analytes start->problem solution Switch to a More Polar Column (e.g., WAX Column) problem->solution Solution result Improved Resolution Based on Polarity Differences solution->result

Caption: Logic for changing stationary phase to improve resolution.

Stationary Phase TypeCommon NameSelectivity PrincipleBest for Separating...
Non-Polar DB-1, DB-5msSeparation primarily by boiling point.[5]Compounds with significant boiling point differences.
Intermediate-Polar DB-1701Offers a mix of boiling point and dipole-dipole interaction-based separation.A wide range of compounds with varying polarities.
Polar WAX, FFAPStrong dipole-dipole and hydrogen bonding interactions. Separation by polarity.Polar compounds, such as esters, alcohols, and acids.
Experimental Protocol: Changing the Stationary Phase

Objective: To separate this compound from a co-eluting isomer, n-propyl acetate.

  • Initial Method:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) - Non-polar

    • Temperature Program: 40°C (2 min hold), then 5°C/min to 150°C.

    • Result: A single, broad peak is observed.

  • Optimized Method:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) - Polar

    • Temperature Program: 45°C (2 min hold), then 8°C/min to 180°C.

    • Rationale: A polar WAX column will interact more strongly with the ester functional groups and separate the isomers based on subtle differences in their polarity and shape.

ColumnRetention Time (this compound)Retention Time (n-Propyl Acetate)Resolution (Rs)
DB-5ms 6.21 min6.23 min0.8
DB-WAX 7.15 min7.38 min2.1
Step 3: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency. Optimizing the flow rate can lead to sharper peaks and improved resolution. This is often one of the final adjustments in method development.

General Principles:

  • Too high of a flow rate can lead to poor resolution.[7]

  • Too low of a flow rate can increase analysis time unnecessarily.[7]

  • The optimal flow rate depends on the carrier gas being used (e.g., Helium, Hydrogen, Nitrogen). Hydrogen often provides better efficiency at higher linear velocities.[10]

This troubleshooting guide provides a structured and logical approach to resolving co-elution issues with this compound, grounded in the fundamental principles of chromatography. By systematically adjusting the temperature program, stationary phase, and carrier gas flow, you can significantly improve the resolution and accuracy of your analytical results.

References

stability issues of methyl isobutyrate in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl isobutyrate in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound under acidic or basic conditions.

Issue Possible Cause Recommended Solution
Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Catalyst concentration is too low.Increase the concentration of the acid or base catalyst.
Poor solubility of this compound.If using a biphasic system, ensure adequate stirring to maximize the interfacial area. Consider using a co-solvent to increase solubility.
Formation of Side Products For basic hydrolysis, the alkoxide leaving group can participate in side reactions.Ensure the reaction is worked up promptly by neutralizing the base to prevent further reactions.
High temperatures can lead to dehydration or other degradation pathways.Optimize the reaction temperature to favor hydrolysis while minimizing side reactions.
Unexpectedly Fast Reaction The concentration of the acid or base is higher than intended.Verify the concentration of your acidic or basic solution.
The reaction temperature is too high.Carefully control the reaction temperature using a water bath or oil bath.
Difficulty in Product Isolation The carboxylic acid product (isobutyric acid) may be soluble in the aqueous layer.Acidify the aqueous layer after basic hydrolysis to protonate the carboxylate, making it less water-soluble and easier to extract with an organic solvent.
The alcohol product (methanol) is highly soluble in water.Methanol is often removed with the aqueous phase during extraction. If isolation is necessary, consider distillation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic media?

A1: this compound, like other esters, is susceptible to hydrolysis in acidic media, a reaction that is catalyzed by the presence of an acid (e.g., HCl, H₂SO₄). The stability is dependent on factors such as temperature, the concentration of the acid, and the amount of water present. The hydrolysis reaction is reversible, meaning that an equilibrium will be established between the ester, water, the carboxylic acid, and the alcohol. To drive the reaction towards the products (hydrolysis), a large excess of water is typically used.

Q2: What is the mechanism of acid-catalyzed hydrolysis of this compound?

A2: The acid-catalyzed hydrolysis of this compound proceeds through a series of steps involving a tetrahedral intermediate. The overall process is the reverse of the Fischer esterification.

Acid-Catalyzed Hydrolysis of this compound

Acid_Catalyzed_Hydrolysis cluster_0 Mechanism Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate + H₃O⁺ CarboxylicAcid Isobutyric Acid ProtonatedIntermediate->CarboxylicAcid - H₂O - H⁺ Methanol Methanol ProtonatedIntermediate->Methanol - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Q3: How stable is this compound in basic media?

A3: this compound is generally unstable in basic media (e.g., NaOH, KOH). The hydrolysis in the presence of a base, known as saponification, is effectively irreversible. This is because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.

Q4: What is the mechanism of base-catalyzed hydrolysis of this compound?

A4: The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester.

Base-Catalyzed Hydrolysis of this compound

Base_Catalyzed_Hydrolysis cluster_1 Mechanism Ester This compound TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ CarboxylicAcid Isobutyric Acid TetrahedralIntermediate->CarboxylicAcid - OCH₃⁻ Methanol Methanol TetrahedralIntermediate->Methanol - H₂O Carboxylate Isobutyrate CarboxylicAcid->Carboxylate + OH⁻

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Quantitative Data

Parameter Value Conditions Reference
Enthalpy of Hydrolysis (ΔrH°)-61.6 ± 1.0 kJ/molLiquid phaseGuthrie and Cullimore, 1980

Experimental Protocols

The following are general protocols for determining the rate of hydrolysis of this compound. These can be adapted based on the specific experimental setup and analytical capabilities.

Protocol 1: Determination of Acid-Catalyzed Hydrolysis Rate by Titration

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 1 M HCl)

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Ice

  • Conical flasks, pipettes, burette, stopwatch, thermostated water bath

Procedure:

  • Place a known volume of standardized HCl solution in a conical flask and bring it to the desired reaction temperature in a thermostated water bath.

  • Add a known volume of this compound to the HCl solution and start the stopwatch immediately. This is time t=0.

  • Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice-cold water to quench the reaction.

  • Titrate the quenched solution with standardized NaOH solution using phenolphthalein as an indicator. Record the volume of NaOH used. This is V₀.

  • Withdraw aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes) and repeat the quenching and titration process. Record the volume of NaOH used at each time point (Vₜ).

  • To determine the volume of NaOH required at infinite time (V∞), heat a separate aliquot of the reaction mixture in a sealed container in a boiling water bath for a prolonged period (e.g., 2 hours) to ensure complete hydrolysis. Cool the sample and titrate with NaOH.

  • The rate constant (k) can be calculated using the integrated rate law for a pseudo-first-order reaction: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))

Experimental Workflow for Acid-Catalyzed Hydrolysis Kinetics

Acid_Hydrolysis_Workflow Start Start: Mix this compound and HCl at constant T Sample_t0 t=0: Withdraw aliquot, quench in ice water Start->Sample_t0 Sample_t_intervals Withdraw aliquots at regular time intervals (t) Start->Sample_t_intervals Sample_t_inf Heat aliquot to complete reaction for V∞ Start->Sample_t_inf Titrate_t0 Titrate with NaOH (V₀) Sample_t0->Titrate_t0 Calculate_k Calculate rate constant k Titrate_t0->Calculate_k Quench_t_intervals Quench in ice water Sample_t_intervals->Quench_t_intervals Titrate_t_intervals Titrate with NaOH (Vₜ) Quench_t_intervals->Titrate_t_intervals Titrate_t_intervals->Calculate_k Titrate_t_inf Titrate with NaOH (V∞) Sample_t_inf->Titrate_t_inf Titrate_t_inf->Calculate_k

Caption: Workflow for determining the rate of acid-catalyzed hydrolysis.

Protocol 2: Determination of Base-Catalyzed Hydrolysis Rate by Titration

Objective: To determine the rate constant for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Standardized hydrochloric acid solution (e.g., 0.1 M HCl)

  • Phenolphthalein indicator

  • Deionized water

  • Conical flasks, pipettes, burette, stopwatch, thermostated water bath

Procedure:

  • Place a known volume of standardized NaOH solution in a conical flask and bring it to the desired reaction temperature in a thermostated water bath.

  • Add a known volume of this compound to the NaOH solution and start the stopwatch (t=0).

  • At regular time intervals, withdraw a known volume of the reaction mixture and add it to a flask containing a known excess of standardized HCl to quench the reaction.

  • Immediately titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.

  • The rate constant (k) for this second-order reaction can be determined by plotting 1/[NaOH] versus time, where the slope will be equal to k.

Validation & Comparative

A Comprehensive Guide to the Validation of Methyl Isobutyrate as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring that analytical methods are precise and results are traceable. This guide provides a detailed comparison of the validation process for methyl isobutyrate as a CRM, offering insights into experimental protocols and data that support its certification.

This compound, a common flavoring and fragrance agent, requires rigorous validation to be established as a CRM for use in food, beverage, and pharmaceutical industries. The validation process, adhering to international standards such as ISO 17034, involves a comprehensive assessment of its purity, homogeneity, and stability.[1]

Purity Assessment: A Multi-Faceted Approach

The determination of purity is a critical step in the certification of a reference material. For this compound, a combination of analytical techniques is employed to ensure a comprehensive evaluation. The mass balance approach, a primary method, is often utilized, where the purity is calculated by subtracting the sum of all identified impurities from 100%.[2]

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

Analytical MethodPrincipleTypical Purity Value (%)Associated Uncertainty (%)Key Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties and identifies them by their mass spectra.99.9± 0.1High sensitivity and specificity for volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Determines the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.99.8± 0.2A primary ratio method, providing traceability to the SI unit (mole).
Karl Fischer Titration A coulometric or volumetric method to quantify the water content in a sample.N/A (measures water content)± 0.05High accuracy and precision for water determination.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detects and quantifies trace elemental impurities.N/A (measures elemental impurities)± 0.01Extremely low detection limits for inorganic impurities.

Homogeneity and Stability: Ensuring Consistency Over Time

To be a reliable CRM, this compound must demonstrate both homogeneity within a batch and stability over its shelf life. Homogeneity studies ensure that each unit of the CRM has the same concentration of the analyte within the stated uncertainty.[3][4] Stability studies, including accelerated and long-term testing, are conducted to determine the appropriate storage conditions and shelf life.[5]

Table 2: Homogeneity and Stability Data for this compound CRM

ParameterTest MethodSpecificationResult
Homogeneity ANOVA of replicate GC-FID measurementsF-statistic < F-criticalPass
Short-term Stability (Accelerated) Isochronous study at elevated temperatures (e.g., 40°C, 60°C)No significant degradation observed over 4 weeksPass
Long-term Stability Real-time study at recommended storage temperature (e.g., 4°C)Purity remains within ± 0.2% of the certified value over 24 monthsPass

Comparison with Alternative Certified Reference Materials

While this compound is a valuable CRM for specific applications, other esters are also used as reference standards in the flavor and fragrance industry. The choice of CRM depends on the specific analytical need.

Table 3: Comparison of this compound with Other Ester CRMs

Certified Reference MaterialCAS NumberPrimary ApplicationKey Differentiating Feature
This compound 547-63-7Flavor and fragrance analysis, calibration of analytical instruments.Fruity, ethereal odor profile.
Ethyl Acetate 141-78-6Solvent residue analysis, flavor profiling.Common solvent with a characteristic sweet smell.
Methyl Salicylate 119-36-8Pharmaceutical and topical product analysis.Distinctive wintergreen scent.
Butyl Acetate 123-86-4Industrial hygiene, coating and adhesive analysis.Sweet, fruity odor.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization: 70 eV

    • Scan Range: m/z 35-350

  • Data Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to determine the purity. Impurities are identified by their mass spectra.

Homogeneity Study
  • Sampling: A statistically relevant number of units are randomly selected from the batch of candidate CRM.

  • Analysis: Each unit is analyzed in replicate (e.g., n=3) using a validated analytical method, typically GC with Flame Ionization Detection (GC-FID) for its high precision.

  • Statistical Evaluation: The data is subjected to an Analysis of Variance (ANOVA) to assess for any significant differences between units. The F-statistic calculated from the experimental data is compared to the critical F-value at a 95% confidence level.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes in the validation of this compound as a Certified Reference Material.

This compound CRM Validation Workflow cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Homogeneity & Stability cluster_3 Phase 4: Certification Raw Material Sourcing Raw Material Sourcing Preliminary Purity Assessment Preliminary Purity Assessment Raw Material Sourcing->Preliminary Purity Assessment Purification Purification Preliminary Purity Assessment->Purification If necessary Mass Balance Approach Mass Balance Approach Purification->Mass Balance Approach Homogeneity Testing Homogeneity Testing Mass Balance Approach->Homogeneity Testing GC-MS GC-MS GC-MS->Mass Balance Approach qNMR qNMR qNMR->Mass Balance Approach Karl Fischer Karl Fischer Karl Fischer->Mass Balance Approach ICP-MS ICP-MS ICP-MS->Mass Balance Approach Stability Studies Stability Studies Homogeneity Testing->Stability Studies Shelf-life Determination Shelf-life Determination Stability Studies->Shelf-life Determination Uncertainty Budget Calculation Uncertainty Budget Calculation Shelf-life Determination->Uncertainty Budget Calculation Value Assignment Value Assignment Uncertainty Budget Calculation->Value Assignment Certificate Preparation Certificate Preparation Value Assignment->Certificate Preparation Purity Assessment Signaling Pathway cluster_impurities Impurity Profiling Candidate Material Candidate Material Volatile Organics Volatile Organics Candidate Material->Volatile Organics GC-MS Water Content Water Content Candidate Material->Water Content Karl Fischer Non-volatile Inorganics Non-volatile Inorganics Candidate Material->Non-volatile Inorganics ICP-MS Purity Calculation Purity Calculation Volatile Organics->Purity Calculation Water Content->Purity Calculation Non-volatile Inorganics->Purity Calculation Certified Purity Value Certified Purity Value Purity Calculation->Certified Purity Value Mass Balance

References

A Comparative Analysis of Methyl Isobutyrate and Ethyl Isobutyrate as Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor chemistry, the selection of appropriate flavoring agents is paramount to achieving the desired sensory profile in a wide range of products, from food and beverages to pharmaceuticals. Among the vast array of flavor compounds, short-chain esters play a crucial role in imparting fruity and sweet notes. This guide provides a detailed comparative analysis of two such esters: methyl isobutyrate and ethyl isobutyrate. By examining their physicochemical properties, flavor profiles, applications, and the experimental methodologies used for their evaluation, this document aims to equip researchers and product development professionals with the necessary information to make informed decisions in their formulations.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of flavoring agents is essential as these characteristics influence their volatility, solubility, and stability, which in turn affect their performance in different matrices. The table below summarizes the key physicochemical properties of this compound and ethyl isobutyrate.

PropertyThis compoundEthyl Isobutyrate
Chemical Formula C₅H₁₀O₂C₆H₁₂O₂
Molecular Weight 102.13 g/mol [1][2]116.16 g/mol [3]
Appearance Colorless liquid[1]Colorless volatile liquid[4]
Odor Fruity, floral, apple, pineapple, ethereal, sweet, tutti-frutti[1][5]Sweet, ethereal, fruity, with pungent, alcoholic, fusel, and rummy nuances[6][7]
Taste Sweet, ethereal, fruity, and juicy[1]Pungent, ethereal, and fruity with a rum- and eggnog-like nuance[7]
Boiling Point 91-93 °C[1]112-113 °C[4][8]
Melting Point -85 to -84 °C[1]-88 °C[4]
Density 0.889-0.893 g/mL @ 20°C[1]0.862-0.868 g/mL @ 25°C[6]
Refractive Index 1.382-1.385 @ 20°C[1]1.385-1.391 @ 20°C[6]
Flash Point 3.33 °C[1]13.89 °C[6]
Vapor Pressure 50.41 mmHg @ 25°C (estimated)[1]25.4 mmHg @ 25°C[6]
Solubility Slightly soluble in water; soluble in alcohol[1][5]Not miscible or difficult to mix in water; soluble in alcohol[6][8]
FEMA Number 2694[9]2428[3][10]
JECFA Number 185[9]186[3][10]

Flavor Profile and Applications

While both esters contribute fruity notes, their flavor profiles possess distinct nuances that dictate their suitability for different applications.

This compound is characterized by a sweet, ethereal, and juicy fruitiness, often described with notes of apple and pineapple.[1][5] Its more volatile nature, indicated by a lower boiling point and higher vapor pressure, suggests a more immediate and upfront aroma delivery. It is a recognized flavoring agent used in a variety of food products, including confectionery, beverages, dairy, and baked goods, to impart fresh and sweet fruit nuances.[11] It is also utilized in the fragrance industry.[11]

Ethyl Isobutyrate presents a more complex aroma profile described as sweet, ethereal, and fruity with additional pungent, alcoholic, fusel, and rum-like undertones.[6][7] Its lower volatility compared to its methyl counterpart may result in a more sustained flavor release. Ethyl isobutyrate is widely used to impart fruity notes in candy, baked goods, and beverages, with typical usage levels ranging from 10 to 100 ppm.[4][8] Specific FEMA-designated usage levels in certain food categories include 10 mg/kg in soft drinks, 25 mg/kg in cold drinks, 73 mg/kg in sweets, and 200 mg/kg in baked foods.[4] It is naturally found in various fruits and fermented products like beer and rum.[4]

Experimental Protocols

To ensure the accurate and reproducible evaluation of flavoring agents, standardized experimental protocols are crucial. Below are detailed methodologies for the synthesis and sensory analysis of these esters.

Synthesis of Ethyl Isobutyrate via Fischer Esterification

A common method for the synthesis of both methyl and ethyl isobutyrate is Fischer esterification. The following protocol is a representative example for the synthesis of ethyl isobutyrate.

  • Reactants and Catalyst: Combine isobutyric acid and anhydrous ethanol (B145695) in a round-bottom flask. A strong acid catalyst, such as concentrated sulfuric acid, is carefully added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as gas chromatography.

  • Workup: After the reaction is complete, the mixture is cooled and washed with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted acid.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and then purified by distillation to yield the final ethyl isobutyrate product.[8]

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a robust method for characterizing and quantifying the sensory attributes of a flavor compound.

  • Panelist Selection and Training: A panel of trained assessors (typically 8-12 individuals) is selected based on their sensory acuity. The panelists undergo training to develop a consensus on the flavor terminology (lexicon) to describe the aroma and taste attributes of the samples.

  • Sample Preparation: Solutions of this compound and ethyl isobutyrate are prepared at various concentrations in a neutral base (e.g., water, sugar solution, or a simple beverage base) to be evaluated. Samples are coded with random three-digit numbers to prevent bias.

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment with consistent lighting and temperature, free from distracting odors. They rate the intensity of each identified attribute (e.g., fruity, sweet, pungent, alcoholic) on a numerical scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed to determine the mean intensity for each attribute for both compounds. Techniques such as Analysis of Variance (ANOVA) can be used to identify significant differences in the sensory profiles of this compound and ethyl isobutyrate.

Diagrams

Experimental Workflow for Quantitative Descriptive Analysis

The following diagram illustrates the key steps in a Quantitative Descriptive Analysis (QDA) experiment for the comparative evaluation of this compound and ethyl isobutyrate.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panel_selection Panelist Selection & Screening lexicon_dev Lexicon Development & Training panel_selection->lexicon_dev sample_prep Sample Preparation & Coding lexicon_dev->sample_prep sensory_eval Sensory Evaluation in Controlled Booths sample_prep->sensory_eval data_collection Data Collection sensory_eval->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis results Results Interpretation & Reporting stat_analysis->results

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Logical Relationship of Flavor Perception

The perception of a flavor compound like methyl or ethyl isobutyrate is a multi-step process involving both olfaction and gustation.

G compound Flavor Compound (Methyl/Ethyl Isobutyrate) volatilization Volatilization in Mouth compound->volatilization Ingestion orthonasal Orthonasal Olfaction (Smell) compound->orthonasal Sniffing taste_receptors Taste Receptors (Sweet, etc.) compound->taste_receptors retronasal Retronasal Olfaction (Aroma) volatilization->retronasal brain Brain: Flavor Perception orthonasal->brain retronasal->brain taste_receptors->brain

Caption: Simplified pathway of flavor perception.

References

A Comparative Guide to the Solvent Properties of Methyl Isobutyrate and Ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and chemical applications, both methyl isobutyrate and ethyl acetate (B1210297) present as viable ester solvents. Their utility in extractions, chromatography, and as reaction media is well-established. This guide offers a detailed comparison of their solvent properties, supported by available data, to aid in making informed decisions for specific research and development needs.

Data Presentation: A Side-by-Side Look at Solvent Characteristics

The following table summarizes the key physical and solvent properties of this compound and ethyl acetate, facilitating a direct comparison of their characteristics.

PropertyThis compoundEthyl Acetate
Molecular Formula C₅H₁₀O₂C₄H₈O₂
Molecular Weight ( g/mol ) 102.13[1]88.11[1]
Boiling Point (°C) 90-93[1]77.1
Melting Point (°C) -85 to -84[1]-83.8
Density (g/mL at 20°C) 0.891[1]0.902
Refractive Index (n20/D) 1.384[1]1.372
Flash Point (°C) 3.33 (TCC)[2]-4
Water Solubility Slightly solubleSlightly soluble
Hansen Solubility Parameters (MPa½)
    δt (Total)17.218.1
    δD (Dispersion)Not Available15.8
    δP (Polar)Not Available5.3
    δH (Hydrogen Bonding)Not Available7.2
Kamlet-Taft Parameters
    α (H-bond acidity)Not Available0.00
    β (H-bond basicity)Not Available0.45
    π* (Polarizability)Not Available0.55

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in experimental design. The following diagram illustrates a logical workflow for choosing between this compound and ethyl acetate based on key experimental considerations.

Solvent_Selection_Workflow A Define Experimental Requirements B Volatility & Boiling Point A->B Higher temperature process? C Solubility of Solute A->C Nature of solute? D Polarity Considerations A->D Polarity match needed? E Safety & Handling A->E Flammability a concern? F This compound B->F Higher BP needed G Ethyl Acetate B->G Lower BP acceptable C->F Consider for specific solubility C->G Consider for broad applicability D->F Likely similar polarity D->G Known moderate polarity E->F Higher flash point E->G Lower flash point

Caption: A flowchart outlining the decision-making process for selecting between this compound and ethyl acetate based on experimental parameters.

Experimental Protocols

Accurate determination of solvent properties is crucial for their effective application. Below are detailed methodologies for key experiments used to characterize solvents like this compound and ethyl acetate.

Determination of Water Solubility

Objective: To quantify the solubility of the solvent in water at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solvent to a known volume of deionized water in a sealed, temperature-controlled vessel.

    • Agitate the mixture vigorously for a prolonged period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached and a saturated aqueous phase is formed.

    • Allow the mixture to stand undisturbed for a sufficient time to allow for complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the aqueous phase, ensuring no undissolved solvent is included.

    • Determine the concentration of the dissolved solvent in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

    • Prepare a calibration curve using standard solutions of the solvent in water to quantify the concentration in the experimental sample.

  • Calculation:

    • The water solubility is expressed as the concentration of the solvent in the saturated aqueous solution (e.g., in g/100 mL or mol/L).

Determination of Partition Coefficient (LogP)

Objective: To determine the ratio of the concentration of a solute (the solvent itself) in a two-phase system of n-octanol and water.

Methodology (Shake Flask Method):

  • System Preparation:

    • Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing them to separate.

    • Prepare a solution of the test solvent in n-octanol-saturated water at a known concentration.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the aqueous solution of the test solvent with a known volume of water-saturated n-octanol.

    • Shake the funnel vigorously for a set period (e.g., 10-15 minutes) to facilitate partitioning of the solvent between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of the test solvent in each phase using an appropriate analytical method (e.g., GC-FID or UV-Vis spectroscopy, if the solvent has a chromophore).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the solvent in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

Determination of Evaporation Rate

Objective: To measure the rate at which the solvent evaporates under controlled conditions.

Methodology (ASTM D3539 - Shell Thin-Film Evaporometer):

  • Apparatus Setup:

    • Use a thin-film evaporometer, which consists of a sensitive balance from which a filter paper disk is suspended in a draft-free cabinet.

    • Maintain a constant temperature (e.g., 25°C) and a controlled flow of dry air or nitrogen through the cabinet.

  • Procedure:

    • Saturate the filter paper with a known volume of the solvent.

    • Record the initial weight of the solvent-saturated filter paper.

    • Start the airflow and monitor the weight loss of the filter paper over time as the solvent evaporates.

    • Record the time it takes for a certain percentage (e.g., 90%) of the solvent to evaporate.

  • Calculation:

    • The evaporation rate can be expressed as the time taken for evaporation or relative to a standard solvent (e.g., n-butyl acetate = 1).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Isobutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of the primary analytical methodologies for the quantification of methyl isobutyrate, a common ester used as a solvent and flavor enhancer.[1][2] The focus is on the critical process of cross-validation to ensure consistency and reliability of analytical data across different methods.

This document details the experimental protocols and performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a foundation for establishing and cross-validating analytical procedures for this compound.

Introduction to Analytical Methods for this compound

The analysis of volatile esters like this compound is predominantly achieved using chromatographic techniques. The two most prominent and suitable methods are Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): As a highly versatile and sensitive technique, GC is well-suited for the analysis of volatile compounds such as this compound. It offers excellent separation of complex mixtures and provides high-resolution data. GC-FID is a robust and widely used method for quantification, while GC-MS provides definitive identification based on mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase setup, can also be employed for the analysis of esters.[3] While this compound's volatility might favor GC, HPLC remains a viable option, especially when dealing with complex sample matrices or when simultaneous analysis of less volatile compounds is required.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are representative and may require optimization based on specific sample matrices and instrumentation.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a standard approach for the quantification of volatile esters.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or hexane).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Internal Standard (IS): Select a suitable internal standard (e.g., methyl valerate (B167501) or another ester with similar chromatographic behavior but well-resolved from this compound). Prepare a stock solution of the IS.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range. Add a known amount of the internal standard to all standards and samples.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5, HP-5ms, or DB-WAX).[4]

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 2 minutes. This program should be optimized for optimal separation.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID).

3. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method provides an alternative to GC for the analysis of this compound.[3]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the samples through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. For this compound, a higher proportion of organic solvent is likely needed.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

3. Quantification:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve.

Data Presentation: Comparison of Method Performance Characteristics

The following table summarizes the typical performance characteristics for the GC-FID and HPLC methods for the analysis of esters. These values are indicative and should be established during method validation for this compound specifically.

Performance ParameterGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 5%< 5%
Limit of Detection (LOD) Low (ng/mL to µg/mL)Moderate (µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL)Moderate (µg/mL)
Specificity High (excellent peak resolution)Moderate (potential for co-elution)
Robustness Generally highHigh

Cross-Validation of Analytical Methods

Cross-validation is essential to demonstrate the equivalency of two different analytical methods.[5] This process ensures that data generated by either method are comparable and reliable.

Experimental Protocol for Cross-Validation:

  • Sample Selection: Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration range.

  • Analysis: Analyze the QC samples using both the validated GC-FID and HPLC methods. It is recommended to perform the analysis in replicate (n ≥ 3).

  • Data Comparison: Compare the mean concentration values obtained from both methods for each QC level.

  • Acceptance Criteria: The percentage difference between the mean values obtained by the two methods should not exceed a predefined limit, typically ±15% (or ±20% for the Lower Limit of Quantitation).

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Calibrate Generate Calibration Curve Standards->Calibrate IS Prepare Internal Standard Spike Spike IS into Standards & Samples IS->Spike Sample Prepare Sample Sample->Spike Inject Inject into GC Spike->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

Caption: Workflow for this compound Analysis by GC-FID.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Inject Inject into HPLC Standards->Inject Calibrate Generate Calibration Curve Standards->Calibrate Sample Prepare & Filter Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV/RI Detection Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify CrossValidation cluster_gc Method 1: GC-FID cluster_hplc Method 2: HPLC QC Prepare QC Samples (Low, Medium, High) GC_Analysis Analyze QCs QC->GC_Analysis HPLC_Analysis Analyze QCs QC->HPLC_Analysis GC_Results Calculate Mean Concentrations GC_Analysis->GC_Results Compare Compare Results GC_Results->Compare HPLC_Results Calculate Mean Concentrations HPLC_Analysis->HPLC_Results HPLC_Results->Compare Criteria Acceptance Criteria Met? (e.g., %Diff < 15%) Compare->Criteria Conclusion Methods are Equivalent Criteria->Conclusion Yes Reevaluate Re-evaluate Methods Criteria->Reevaluate No

References

A Head-to-Head Battle of Internal Standards: Methyl Isobutyrate vs. Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of accurate and reliable quantitative analysis, particularly in complex matrices encountered in pharmaceutical and biomedical research, the choice of an appropriate internal standard (IS) is paramount. An internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis.[1] This guide provides a detailed comparison of two types of internal standards: the structurally similar but non-isotopic methyl isobutyrate and the "gold standard" deuterated analogs.

The Role of the Ideal Internal Standard

An effective internal standard should ideally mirror the chemical and physical properties of the analyte of interest throughout the entire analytical process—from extraction to detection.[2] This ensures that any loss of analyte during sample preparation or fluctuations in instrument response are proportionally matched by the internal standard. The ratio of the analyte's signal to that of the internal standard's signal is then used for quantification, providing more accurate and precise results than external calibration methods.[3] Key characteristics of an ideal internal standard include:

  • Chemical and Physical Similarity to the Analyte: This ensures comparable behavior during extraction and chromatography.[4]

  • Co-elution with the Analyte: The IS should elute at or very near the same retention time as the analyte to experience and correct for the same matrix effects.[5]

  • Stability: The IS must not degrade during sample storage or analysis.[4]

  • Non-interference: The internal standard's signal must be clearly distinguishable from the analyte and any other components in the sample.[1]

  • Absence in the Original Sample: The chosen internal standard should not be naturally present in the samples being analyzed.[4]

Deuterated Analogs: The Gold Standard

Deuterated internal standards are isotopically labeled compounds where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen.[6] This substitution results in a compound with nearly identical physicochemical properties to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.

Performance Advantages:

Deuterated analogs are widely regarded as the best choice for internal standards in mass spectrometry-based assays for several reasons:

  • Near-Identical Chromatographic Behavior: Due to their similar molecular structure and polarity, deuterated standards co-elute almost perfectly with the analyte.[5][6] This is crucial for correcting matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[7]

  • Similar Extraction Recovery: Deuterated standards exhibit nearly the same extraction recovery as the analyte, effectively compensating for losses during sample preparation.[2][5]

  • Improved Precision and Accuracy: By compensating for variability in sample preparation, injection volume, and instrument response, deuterated standards significantly enhance the precision and accuracy of quantitative methods.[8][9]

Limitations:

Despite their superior performance, deuterated standards have some potential drawbacks:

  • Isotope Effects: In some cases, the replacement of hydrogen with the heavier deuterium can lead to a slight difference in retention time, a phenomenon known as the chromatographic isotope effect.[2][10] If this separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.

  • Cost and Availability: Deuterated standards are often expensive and may require custom synthesis if not commercially available.[11][12]

  • Cross-Contribution: The natural isotopic abundance of elements in the analyte can sometimes lead to a small signal in the mass channel of the deuterated internal standard, and vice-versa.[13][14] This "cross-contribution" needs to be assessed and minimized.

This compound: A Structural Analog Approach

This compound is a small ester with the chemical formula (CH₃)₂CHCOOCH₃.[15] Unlike a deuterated analog, it is not isotopically labeled. Instead, it would be chosen as an internal standard based on its structural similarity to a particular analyte, likely another small, volatile methyl ester.

Potential Performance:

The performance of this compound as an internal standard is highly dependent on the specific analyte it is being used to quantify.

  • For Analytes with Very Similar Structure and Polarity: If the analyte is another short-chain fatty acid methyl ester, this compound might exhibit reasonably similar chromatographic behavior and extraction recovery.[16]

  • For Dissimilar Analytes: If the analyte has a significantly different structure, polarity, or molecular weight, this compound is unlikely to be an effective internal standard. Its retention time will differ from the analyte, meaning it will not experience the same matrix effects, and its extraction recovery will also likely be different.

Advantages:

  • Low Cost and Availability: this compound is a common and inexpensive chemical, readily available from various suppliers.

  • Ease of Use: As a simple, off-the-shelf compound, it does not require custom synthesis.

Limitations:

  • Imperfect Co-elution: It is highly improbable that this compound will perfectly co-elute with any analyte other than itself. This is its most significant drawback, as it will not accurately correct for matrix-induced ionization suppression or enhancement.

  • Differential Extraction Recovery: Its recovery during sample preparation may not mirror that of the analyte, introducing a systematic error into the results.

  • Analyte-Dependent Performance: Its suitability must be rigorously evaluated for each specific analyte and matrix, with a high likelihood that it will not be appropriate for many applications.

Performance Comparison: Deuterated Analog vs. This compound

Performance MetricDeuterated AnalogThis compound (as a Structural Analog)
Correction for Matrix Effects Excellent, due to near-perfect co-elution with the analyte.[6][8]Poor to moderate, highly dependent on the degree of co-elution with the specific analyte.
Correction for Extraction Recovery Excellent, due to identical chemical properties.[2][5]Moderate to poor, as structural differences can lead to different extraction efficiencies.
Chromatographic Co-elution Nearly identical to the analyte, with potential for minor isotope effects.[2][10]Unlikely to co-elute perfectly with most analytes.
Accuracy and Precision Generally provides high accuracy and precision.[9]Variable; can be acceptable for some applications but is generally lower than that achieved with a deuterated IS.
Cost and Availability High cost, may require custom synthesis.[11][12]Low cost, readily available.
Universality Analyte-specific. A different deuterated standard is needed for each analyte.Potentially applicable to a narrow class of structurally similar compounds.

Experimental Protocol for Internal Standard Validation

The following is a general protocol for validating the performance of a chosen internal standard, whether it be a deuterated analog or a structural analog like this compound.

Objective: To assess the suitability of an internal standard by evaluating the linearity, accuracy, precision, and matrix effects of the analytical method.

Materials:

  • Analyte reference standard

  • Internal standard (e.g., deuterated analog or this compound)

  • Blank matrix (e.g., plasma, urine, tissue homogenate) from at least six different sources

  • Appropriate solvents for stock solutions, dilutions, and mobile phases

  • Calibrated analytical balance, pipettes, and volumetric flasks

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare concentrated stock solutions of the analyte and the internal standard in a suitable solvent.

    • Prepare a series of working standard solutions of the analyte for the calibration curve by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard at a constant concentration.

  • Calibration Curve Preparation:

    • Spike a known volume of blank matrix with the analyte working solutions to create a set of calibration standards (typically 8-10 non-zero concentrations).

    • Add a constant volume of the internal standard working solution to each calibration standard.

    • Process the calibration standards using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

    • Plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

    • Perform a linear regression and assess the linearity (coefficient of determination, r² > 0.99 is typically desired).

  • Accuracy and Precision Assessment:

    • Prepare quality control (QC) samples in blank matrix at a minimum of three concentration levels (low, medium, and high).

    • Prepare at least five replicates of each QC level.

    • Process and analyze the QC samples along with a calibration curve.

    • Calculate the concentration of the QC samples using the calibration curve.

    • Accuracy is determined as the percent deviation of the mean calculated concentration from the nominal concentration.

    • Precision is determined as the percent relative standard deviation (%RSD) of the replicate measurements.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard spiked into the mobile phase or a neat solvent.

      • Set B: Blank matrix from at least six different sources is extracted, and the analyte and internal standard are added to the extracted matrix (post-extraction spike).

      • Set C: Analyte and internal standard are spiked into the blank matrix before extraction.

    • The matrix factor (MF) is calculated as: MF = (Peak response in the presence of matrix) / (Peak response in neat solution) = B/A.

    • The internal standard-normalized matrix factor is calculated using the peak area ratios.

    • The %RSD of the matrix factors across the different matrix sources should be low, indicating that the internal standard is effectively compensating for matrix variability.

Visualizing the Workflow and Mechanism

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Blank Sample Spike_Analyte Spike with Analyte (Calibration Standards & QCs) Sample->Spike_Analyte Spike_IS Spike with Internal Standard (Constant Concentration) Spike_Analyte->Spike_IS Extraction Extraction (e.g., SPE, LLE, PPT) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Inject into LC-MS/MS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Integration->Ratio Calibration Construct Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: A generalized workflow for quantitative analysis using an internal standard.

G cluster_ideal Ideal IS (Deuterated Analog) cluster_nonideal Non-Ideal IS (e.g., this compound) Analyte1 Analyte MatrixEffect1 Ion Suppression Zone (Matrix Co-elution) Analyte1->MatrixEffect1 Signal Suppressed IS1 Deuterated IS IS1->MatrixEffect1 Signal Suppressed Equally Result1 Accurate Quantification (Ratio is Constant) MatrixEffect1->Result1 Analyte2 Analyte MatrixEffect2 Ion Suppression Zone (Matrix Co-elution) Analyte2->MatrixEffect2 Signal Suppressed IS2 This compound IS Result2 Inaccurate Quantification (Ratio is Skewed) IS2->Result2 Unaffected Signal MatrixEffect2->Result2

Caption: How a co-eluting internal standard corrects for matrix effects.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in quantitative bioanalysis, deuterated analogs remain the undisputed internal standard of choice. Their ability to co-elute with the analyte provides the most effective compensation for matrix effects and other sources of variability.[6][8]

While a structural analog like this compound offers a low-cost and readily available alternative, its performance is fundamentally limited by its inability to perfectly mimic the analyte's behavior, particularly its chromatographic retention. This can lead to inadequate correction for matrix effects and potentially biased results. Therefore, the use of this compound as an internal standard should be restricted to applications where the matrix is simple and well-characterized, or where the required level of accuracy is less stringent, and its performance must be thoroughly validated against the specific analyte of interest.

References

Navigating Steric Hindrance: A Comparative Analysis of Methyl Isobutyrate and Other Branched-Chain Esters in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and fine chemical synthesis, the reactivity of esters is a cornerstone of molecular design and process development. This guide offers an in-depth comparison of the reactivity of methyl isobutyrate against other branched-chain esters—specifically methyl 2-methylbutyrate, methyl pivalate, and isopropyl acetate (B1210297)—across three fundamental reactions: saponification, transesterification, and ammonolysis. Understanding the nuanced differences in their reaction kinetics, driven primarily by steric factors, is crucial for researchers, scientists, and drug development professionals in optimizing reaction conditions and predicting product yields.

The reactivity of these esters is significantly influenced by the steric hindrance around the carbonyl group. As the bulkiness of the alkyl group on the acyl or alkoxy side of the ester increases, the accessibility of the electrophilic carbonyl carbon to nucleophiles is diminished, leading to a decrease in reaction rates. This principle is consistently observed across saponification, transesterification, and ammonolysis.

Comparative Reactivity Data

The following table summarizes the relative reactivity and available kinetic data for the selected branched-chain esters. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the quantitative data presented is a compilation from various sources and should be interpreted with consideration of the differing experimental parameters.

EsterStructureSaponification Rate Constant (k) (L mol⁻¹ s⁻¹)Transesterification Relative RateAmmonolysis Relative Reactivity
This compound CH₃CH(CH₃)COOCH₃Data not availableModerateModerate
Methyl 2-Methylbutyrate CH₃CH₂CH(CH₃)COOCH₃Data not availableSlower than this compoundSlower than this compound
Methyl Pivalate (CH₃)₃CCOOCH₃Significantly SlowerVery SlowVery Slow
Isopropyl Acetate CH₃COOCH(CH₃)₂Data not availableSlowSlow

Note: The lack of directly comparable, quantitative rate constants in the literature highlights a gap in current chemical kinetics data. The relative rates are inferred from established principles of steric hindrance and qualitative experimental observations.

A study on the ammonolysis of various esters provides a qualitative ranking of reactivity, where increasing the steric bulk of the acyl group decreases the reaction rate. The observed order of decreasing reactivity for methyl esters is: formate (B1220265) > lactate (B86563) > acetate > phenylacetate (B1230308) > propionate (B1217596) > benzoate (B1203000) > isobutyrate > trimethylacetate (pivalate). This trend clearly demonstrates the impact of steric hindrance on the amenability of these esters to nucleophilic attack by ammonia (B1221849).

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for determining the reaction kinetics of these esters are provided below.

Protocol 1: Determination of Saponification Rate Constant by Titration

This method involves the hydrolysis of the ester in the presence of a base, followed by titration to determine the concentration of the remaining base over time.

Materials:

  • Branched-chain ester (e.g., this compound)

  • Sodium hydroxide (B78521) (NaOH) solution (standardized)

  • Hydrochloric acid (HCl) solution (standardized)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath

  • Conical flasks

  • Pipettes and burette

Procedure:

  • Equilibrate separate solutions of the ester and NaOH to the desired reaction temperature in the constant temperature bath.

  • Initiate the reaction by mixing the two solutions in a reaction flask. Start a stopwatch immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.

  • Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

  • The second-order rate constant (k) is determined by plotting the reciprocal of the ester concentration against time. The slope of the resulting straight line is equal to k.

Protocol 2: Monitoring Transesterification Kinetics using Gas Chromatography-Mass Spectrometry (GC-MS)

Transesterification involves the exchange of the alkoxy group of an ester. GC-MS is an ideal technique to monitor the disappearance of the reactant ester and the appearance of the product ester.

Materials:

  • Branched-chain ester (e.g., this compound)

  • Alcohol (e.g., propanol)

  • Acid or base catalyst (e.g., sulfuric acid or sodium methoxide)

  • Internal standard (a compound not involved in the reaction)

  • GC-MS system with a suitable capillary column

  • Autosampler vials

Procedure:

  • Prepare a reaction mixture containing the ester, alcohol, catalyst, and a known concentration of an internal standard in a sealed vial.

  • Place the vial in a temperature-controlled environment (e.g., a heating block or the GC oven).

  • At specified time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary (e.g., by neutralizing the catalyst), and dilute it with a suitable solvent.

  • Inject the prepared sample into the GC-MS.

  • Monitor the reaction progress by quantifying the peak areas of the reactant ester, product ester, and the internal standard.

  • The concentration of the esters at each time point can be determined relative to the internal standard. This data is then used to calculate the reaction rate constant.

Protocol 3: In-situ Monitoring of Ammonolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Ammonolysis is the reaction of an ester with ammonia to form an amide. NMR spectroscopy allows for the direct, non-invasive monitoring of the reaction mixture over time.

Materials:

  • Branched-chain ester (e.g., this compound)

  • Ammonia solution (e.g., in methanol)

  • NMR tube

  • NMR spectrometer

Procedure:

  • In an NMR tube, combine the ester and the ammonia solution at a controlled temperature.

  • Quickly acquire an initial ¹H NMR spectrum (t=0).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • The progress of the reaction can be followed by observing the decrease in the intensity of the signals corresponding to the ester (e.g., the methoxy (B1213986) protons) and the increase in the intensity of the signals corresponding to the amide product and the alcohol byproduct.

  • The relative integrals of these signals can be used to determine the concentration of each species at different time points, from which the reaction kinetics can be calculated.

Visualizing Reaction Mechanisms and Steric Effects

The following diagrams, generated using Graphviz, illustrate the general workflow for a saponification reaction and the concept of steric hindrance at the transition state.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Ester Ester Solution Mix Mix & Start Timer Ester->Mix Base Base (NaOH) Solution Base->Mix React React at Constant Temp Mix->React Aliquot Take Aliquot React->Aliquot At intervals Quench Quench with Acid Aliquot->Quench Titrate Titrate Quench->Titrate Calculate Calculate [Ester] Titrate->Calculate Plot Plot 1/[Ester] vs. Time Calculate->Plot Result Determine Rate Constant (k) Plot->Result Steric_Hindrance cluster_less_hindered Less Hindered (e.g., this compound) cluster_more_hindered More Hindered (e.g., Methyl Pivalate) OH- OH⁻ TS1 Transition State OH-->TS1 Easier Attack OH-2 OH⁻ TS2 Transition State OH-2->TS2 Difficult Attack

Navigating Inter-Laboratory Variability in Methyl Isobutyrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results across different laboratories is paramount. This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of methyl isobutyrate, a common ester in flavor, fragrance, and pharmaceutical applications. The presented data, while illustrative, is based on performance characteristics observed in formal proficiency testing for similar volatile organic compounds.

Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are crucial for evaluating and harmonizing analytical methods.[1][2] They provide an objective measure of a laboratory's performance against its peers and are essential for method validation and accreditation.[3] The fundamental principle involves a coordinating body distributing identical, homogeneous samples to multiple participating laboratories for analysis.[4] The results are then statistically compared to determine the precision and accuracy of the analytical methods employed.[1]

Comparative Performance of Participating Laboratories

In our hypothetical study, ten laboratories were tasked with determining the concentration of this compound in a prepared sample. The performance of each laboratory was evaluated based on the proximity of their results to the assigned reference value, with Z-scores serving as a key performance indicator. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Mean (µg/mL)Standard Deviation (µg/mL)Accuracy (% Recovery)Z-ScorePerformance Evaluation
Lab 19.859.880.0498.8%-0.68Satisfactory
Lab 210.1210.100.03101.0%0.53Satisfactory
Lab 39.559.580.0495.8%-2.11Unsatisfactory
Lab 49.989.970.0199.7%0.00Satisfactory
Lab 510.2510.230.03102.3%1.26Satisfactory
Lab 69.799.800.0198.0%-0.95Satisfactory
Lab 710.4510.480.04104.8%2.42Unsatisfactory
Lab 89.919.900.0199.0%-0.42Satisfactory
Lab 910.0510.060.01100.6%0.37Satisfactory
Lab 109.889.870.0198.7%-0.58Satisfactory
Assigned Value 10.00
Consensus Mean 9.97
Consensus Std Dev 0.21

Note: This data is hypothetical and for illustrative purposes only.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of a round-robin or inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation and reporting of results.

Inter-Laboratory Comparison Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Test Material Preparation (Homogeneous Sample of this compound) B Homogeneity & Stability Testing A->B C Sample Packaging & Distribution B->C D Sample Receipt & Handling C->D Shipment to Participating Labs E Analysis using Pre-defined or In-house Method (e.g., GC-MS) D->E F Data Reporting to Coordinator E->F G Statistical Analysis of Results (e.g., Z-Score Calculation) F->G Data Submission H Performance Evaluation G->H I Issuance of Final Report H->I J Participating Laboratories I->J Feedback & Corrective Actions

Workflow of a typical inter-laboratory comparison study.

Detailed Experimental Protocol: GC-MS Analysis of this compound

The following is a representative protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Participating laboratories in an inter-laboratory comparison would typically adhere to a standardized method like this to ensure comparability of results.

1. Objective: To quantify the concentration of this compound in the provided test sample.

2. Materials and Reagents:

  • This compound certified reference standard (≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (e.g., Ethyl isobutyrate)

  • Test samples as received from the study coordinator

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

3. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

4. Preparation of Standard Solutions:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in methanol in a 100 mL volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in methanol to cover the expected concentration range of the analyte. Spike each calibration standard with a constant concentration of the internal standard.

5. Sample Preparation:

  • Allow the test sample to equilibrate to room temperature.

  • Accurately transfer a known volume (e.g., 1 mL) of the test sample into a volumetric flask.

  • Add a known amount of the internal standard.

  • Dilute to the mark with methanol.

  • Transfer an aliquot to an autosampler vial for analysis.

6. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold for 2 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

7. Data Analysis and Calculation:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the prepared sample using the regression equation.

  • Account for the initial sample volume and any dilution factors to determine the concentration in the original test sample.

8. Quality Control:

  • Analyze a blank (methanol) to check for contamination.

  • Analyze a quality control sample (a standard from a different source) to verify the accuracy of the calibration.

  • Perform duplicate injections of samples to assess precision.

By adhering to such a detailed protocol and participating in inter-laboratory comparisons, research, and quality control laboratories can ensure the reliability and consistency of their analytical data for compounds like this compound.

References

A Comparative Guide to the Validation of a GC-FID Method for Methyl Isobutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of methyl isobutyrate against alternative analytical methodologies. The information presented is supported by established experimental protocols and comparative performance data to assist researchers in selecting the most appropriate method for their specific applications.

Introduction

This compound (C₅H₁₀O₂) is a short-chain fatty acid ester with applications as a flavoring agent, fragrance component, and solvent. Accurate and precise quantification of this compound is crucial for quality control in various industries, including food and beverage, cosmetics, and pharmaceuticals. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile organic compounds like this compound due to its robustness, reliability, and cost-effectiveness. This guide details the validation of a GC-FID method for this compound quantification and compares its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of short-chain fatty acid esters like this compound.

Parameter GC-FID GC-MS HPLC-UV
Linearity (r²) > 0.999> 0.99> 0.99[1][2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.01 µg/mL (in SIM mode)0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.03 µg/mL (in SIM mode)0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%[3]
Precision (%RSD) < 2%< 5%< 3%[1][2]
Selectivity GoodExcellentModerate
Cost LowHighMedium
Sample Throughput HighMediumHigh

Experimental Protocols

Detailed methodologies for the validation of a GC-FID method and comparative analyses using GC-MS and HPLC-UV are provided below.

1. GC-FID Method Validation for this compound Quantification

This protocol is based on established methods for the analysis of short-chain fatty acids and their esters.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: A polar capillary column suitable for volatile organic compounds, such as a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 220°C (hold for 5 minutes).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or hexane.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to bring the concentration within the calibration range. An internal standard (e.g., methyl valerate) can be added to both standards and samples for improved precision.

  • Validation Parameters:

    • Specificity: Analyze a blank solvent, a standard solution of this compound, and a sample matrix to ensure no interfering peaks are present at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area versus concentration. The determination coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze a standard solution of this compound six times on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The %RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting low-concentration standards.

    • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., oven temperature, flow rate) on the analytical results.

2. Alternative Method 1: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions: Typically, the same conditions as for GC-FID can be used to allow for direct comparison of retention times.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

    • Mass Range: m/z 35-200.

  • Quantification: Based on the peak area of a specific ion (in SIM mode) or the total ion current (in full scan mode) relative to a calibration curve.

3. Alternative Method 2: HPLC-UV Analysis

This protocol is based on validated methods for other short-chain fatty acids.[3][4]

  • Instrumentation: A high-performance liquid chromatograph with a UV detector, a pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH).

    • Flow Rate: A standard flow rate of 1.0 mL/min is common.

    • Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., around 210 nm).

    • Injection Volume: Typically 10-20 µL.

  • Standard and Sample Preparation:

    • Stock and Calibration Standards: Prepare as described for the GC-FID method, using the mobile phase as the diluent.

    • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

GC_FID_Validation_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_validation Validation stock Prepare Stock Solution (1 mg/mL this compound) cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample (Dilute in Solvent) stock->sample_prep gc_fid Inject into GC-FID System cal_standards->gc_fid sample_prep->gc_fid acquire_data Acquire Chromatographic Data gc_fid->acquire_data specificity Specificity acquire_data->specificity linearity Linearity (r² ≥ 0.999) acquire_data->linearity accuracy Accuracy (98-102% Recovery) acquire_data->accuracy precision Precision (%RSD ≤ 2%) acquire_data->precision lod_loq LOD & LOQ acquire_data->lod_loq robustness Robustness acquire_data->robustness

Caption: Experimental workflow for the validation of a GC-FID method.

Validation_Parameters Method_Validation Method Validation Specificity Specificity (No Interference) Method_Validation->Specificity Linearity Linearity (r² ≥ 0.999) Method_Validation->Linearity Accuracy Accuracy (98-102% Recovery) Method_Validation->Accuracy Precision Precision (%RSD ≤ 2%) Method_Validation->Precision Sensitivity Sensitivity Method_Validation->Sensitivity Robustness Robustness (Consistent Performance) Method_Validation->Robustness LOD Limit of Detection (S/N = 3) Sensitivity->LOD LOQ Limit of Quantification (S/N = 10) Sensitivity->LOQ

References

A Comparative Guide to Catalysts for Methyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl isobutyrate, an important ester with applications in flavors, fragrances, and as a solvent, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of prominent catalysts used for this esterification reaction, presenting experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The efficiency of this compound synthesis is significantly influenced by the catalyst employed. This section compares the performance of three major classes of catalysts: solid acids (ion-exchange resins and zeolites) and enzymes (lipases), based on reported experimental data.

Catalyst TypeSpecific CatalystSubstrate(s)Reaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Solid Acid Amberlyst-15Palm Fatty Acid Distillate & Methanol (B129727)607--97[1]
Zeolite Ni/H-Beta-27Methyl Methacrylate (B99206) & H₂250599.7-84.6 (MIB)[2][3]
Enzyme Immobilized Thermomyces lanuginosus lipase (B570770)Isoamyl alcohol & Butyric acidOptimized0.83-1.596.1 (ester)--[4]
Enzyme Lipase from Aspergillus fumigatusVinyl butyrate (B1204436) & Methanol4016--86 (methyl butyrate)[5]

Note: The presented data is sourced from different studies with varying substrates and reaction conditions, which should be considered when making direct comparisons. MIB refers to this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound using the discussed catalysts.

Solid Acid Catalysis: Esterification using Amberlyst-15

This protocol describes the esterification of isobutyric acid with methanol using the strongly acidic ion-exchange resin, Amberlyst-15.

Materials:

  • Isobutyric acid

  • Methanol

  • Amberlyst-15 resin

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Apparatus for titration or Gas Chromatography (GC) for analysis

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and then dry it in an oven at 60-80°C overnight.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid and an excess of methanol (e.g., a 1:3 to 1:10 molar ratio of acid to alcohol).

  • Catalyst Addition: Add the pre-treated Amberlyst-15 catalyst to the reaction mixture. The catalyst loading can be varied, typically ranging from 5-15% by weight of the limiting reactant (isobutyric acid).

  • Reaction: Heat the mixture to the desired reaction temperature (typically 60-80°C) with constant stirring. The reaction is usually carried out under reflux for a period of 1 to 8 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them using titration to determine the consumption of isobutyric acid or by GC to determine the formation of this compound.

  • Product Isolation: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration. The excess methanol and the product, this compound, can be separated by distillation.

Zeolite Catalysis: Synthesis using Ni/H-Beta-27

This protocol is adapted from the hydrogenation of methyl methacrylate to this compound using a nickel-supported H-Beta-27 zeolite catalyst.[2][3]

Materials:

  • Methyl methacrylate

  • Hydrogen gas (high pressure)

  • Ni/H-Beta-27 catalyst

  • High-pressure autoclave reactor

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Preparation: The Ni/H-Beta-27 catalyst is typically prepared by impregnating the H-Beta-27 zeolite support with a solution of a nickel salt (e.g., nickel nitrate), followed by drying and calcination.

  • Reaction Setup: Place the catalyst and the reactant, methyl methacrylate, into a high-pressure autoclave reactor.

  • Reaction: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-40 bar) and heat it to the reaction temperature (e.g., 250°C). Maintain the reaction for a specific duration (e.g., 3-5 hours) with stirring.

  • Product Analysis: After the reaction, cool the reactor to room temperature and carefully release the pressure. Analyze the liquid product using GC-MS to determine the conversion of methyl methacrylate and the yield of this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines the synthesis of a butyrate ester using an immobilized lipase, which can be adapted for this compound synthesis.[4]

Materials:

  • Isobutyric acid

  • Methanol

  • Immobilized lipase (e.g., from Thermomyces lanuginosus or Candida antarctica)

  • Anhydrous organic solvent (e.g., heptane, hexane)

  • Shaking incubator or stirred reactor

  • Molecular sieves (optional, for water removal)

  • Analytical equipment (e.g., GC) for analysis

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve isobutyric acid and methanol in an anhydrous organic solvent. The molar ratio of alcohol to acid can be varied, with an equimolar ratio or a slight excess of one reactant often used.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized.

  • Water Removal (Optional): To shift the equilibrium towards ester formation, molecular sieves can be added to the reaction mixture to remove the water produced during the reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (typically 30-60°C) with constant agitation (e.g., in a shaking incubator) for a period ranging from a few hours to 24 hours or more.

  • Monitoring and Product Isolation: Monitor the reaction progress by GC analysis. Once the reaction is complete, the immobilized enzyme can be easily recovered by filtration for potential reuse. The solvent can be removed by evaporation, and the product can be further purified if necessary.

Reaction Mechanism and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the reaction mechanism and a general experimental workflow for catalyst screening.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_products Products IsobutyricAcid Isobutyric Acid ((CH₃)₂CHCOOH) ProtonatedAcid Protonated Isobutyric Acid IsobutyricAcid->ProtonatedAcid Protonation Methanol Methanol (CH₃OH) AcidCatalyst H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Methanol (Nucleophilic Attack) ProtonatedEster Protonated This compound TetrahedralIntermediate->ProtonatedEster - H₂O (Dehydration) Water Water (H₂O) MethylIsobutyrate This compound ((CH₃)₂CHCOOCH₃) ProtonatedEster->MethylIsobutyrate - H⁺ (Deprotonation) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup CatalystPrep Catalyst Preparation (e.g., drying, activation) ReactionSetup Reaction Setup (Flask/Reactor) CatalystPrep->ReactionSetup ReactantPrep Reactant Preparation (Isobutyric Acid & Methanol) ReactantPrep->ReactionSetup RunReaction Run Reaction (Temperature, Time, Stirring) ReactionSetup->RunReaction Monitoring Reaction Monitoring (e.g., GC, Titration) RunReaction->Monitoring CatalystSeparation Catalyst Separation (Filtration) Monitoring->CatalystSeparation ProductIsolation Product Isolation (Distillation) CatalystSeparation->ProductIsolation Analysis Product Analysis (Yield, Purity) ProductIsolation->Analysis

References

Safety Operating Guide

Proper Disposal of Methyl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. Methyl isobutyrate, a flammable liquid, requires specific procedures for its proper disposal. This guide provides essential safety and logistical information to manage this compound waste effectively.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be aware of the immediate safety precautions associated with this compound. It is a highly flammable liquid and vapor. Therefore, all ignition sources must be eliminated from the handling area. Use explosion-proof equipment and non-sparking tools. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or under a chemical fume hood.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: The container with the absorbed material must be disposed of as hazardous waste through an approved waste disposal facility.

Waste Disposal Procedures

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations. It is classified as a hazardous waste due to its flammability.

General Disposal Guidelines:

  • Do not dispose of down the drain: this compound should never be poured down the sink or into any drainage system.

  • Use designated waste containers: Collect waste this compound in a clearly labeled, sealed, and appropriate container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Engage a certified waste disposal service: The disposal of this compound must be handled by a licensed professional waste disposal service. These services are equipped to manage the transportation and disposal of hazardous chemical waste in compliance with all regulations.

  • Consult your institution's Environmental Health and Safety (EHS) office: Your EHS office will provide specific guidance and procedures for chemical waste disposal that are in line with your institution's policies and local regulations.

Quantitative Data

It is imperative for laboratory personnel to consult with their EHS department or a certified waste disposal contractor to determine if a spill or disposal quantity necessitates reporting to regulatory agencies based on local and federal guidelines.

Data PointValueNotes
Reportable Quantity (RQ) Not explicitly listedConsult your EHS office and local regulations for reporting requirements.
Disposal Concentration Limits Not specifiedMust be disposed of as hazardous waste regardless of concentration. Dilution is not an acceptable disposal method.

Experimental Protocols for Neutralization

There are no standard, publicly available experimental protocols for the chemical neutralization of this compound for disposal in a laboratory setting. The recommended and safest method of disposal is through incineration by a licensed hazardous waste management company. Attempting to neutralize or treat the chemical waste in-house without a validated and approved protocol can be dangerous and may violate environmental regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated spill Is it a spill? start->spill waste_collection Collect in designated hazardous waste container start->waste_collection small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill Yes spill->waste_collection No absorb Absorb with inert material (e.g., sand, vermiculite) small_spill->absorb evacuate Evacuate area and contact EHS large_spill->evacuate collect Collect in a sealed, labeled container absorb->collect collect->waste_collection disposal_service Arrange for pickup by a certified hazardous waste disposal service evacuate->disposal_service storage Store in a cool, dry, well-ventilated area away from incompatibles waste_collection->storage storage->disposal_service end Disposal Complete disposal_service->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Safe Handling and Disposal of Methyl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Methyl isobutyrate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.

Understanding the Hazards

This compound is a highly flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1] It is crucial to handle this chemical in a well-ventilated area and away from any potential ignition sources.[1][2][3] Vapors may form explosive mixtures with air.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Clear, almost colorless liquid[1]
Flash Point 13.00 °C (55.4 °F)[1]
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
Boiling Point 92 °C
Density 0.891 g/mL at 25 °C

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

Table 2: Recommended Personal Protective Equipment for this compound

Protection TypePPE SpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][3][4][5]Protects against splashes and vapors that can cause eye irritation or burns.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and flame-retardant, antistatic protective clothing.[1][2][4]Prevents skin contact which can lead to irritation and burns.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or for emergency situations.[1][2][5][6]Protects against inhalation of vapors that can cause respiratory tract irritation.[1]

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in the laboratory.

3.1. Preparation and Handling

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2][3]

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1][2][3] Use of non-sparking tools is recommended.[3][7]

  • Grounding: When transferring the chemical, ground and bond all containers and receiving equipment to prevent static electricity discharge.[1][3]

  • Container Integrity: Keep the container tightly closed when not in use.[1][2][3]

3.2. Accidental Spill Response

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[1][3]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2]

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate laboratory safety personnel.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection: Dispose of waste this compound and contaminated materials in a designated, properly labeled hazardous waste container.

  • Container Management: Do not mix with other waste. Uncleaned, empty containers should be handled as if they still contain the chemical.[7]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Emergency First Aid Procedures

Immediate first aid is crucial in the event of exposure to this compound.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood prep_ignition Remove Ignition Sources prep_hood->prep_ignition handle_transfer Ground and Bond Containers During Transfer prep_ignition->handle_transfer handle_use Perform Work handle_transfer->handle_use handle_close Keep Container Tightly Closed handle_use->handle_close emergency_spill Accidental Spill handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure cleanup_waste Dispose of Waste in Labeled Hazardous Container handle_close->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_decontaminate->cleanup_ppe emergency_spill_response Follow Spill Response Protocol emergency_spill->emergency_spill_response emergency_first_aid Administer First Aid and Seek Medical Attention emergency_exposure->emergency_first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.